Diketene
Description
Properties
IUPAC Name |
4-methylideneoxetan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2 | |
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InChI Key |
WASQWSOJHCZDFK-UHFFFAOYSA-N | |
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Canonical SMILES |
C=C1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Record name | DIKETENE, STABILIZED | |
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| Record name | DIKETENE | |
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DSSTOX Substance ID |
DTXSID9027289 | |
| Record name | Diketene | |
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Molecular Weight |
84.07 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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| Record name | 2-Oxetanone, 4-methylene- | |
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Boiling Point |
127 °C | |
| Record name | Acetyl ketene | |
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Flash Point |
93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c. | |
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| Record name | Diketene | |
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| Record name | DIKETENE | |
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Solubility |
Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes | |
| Record name | Acetyl ketene | |
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| Record name | DIKETENE | |
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Density |
1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
| Record name | Acetyl ketene | |
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Vapor Density |
2.9 (Air = 1), Relative vapor density (air = 1): 2.9 | |
| Record name | Acetyl ketene | |
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Vapor Pressure |
10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1 | |
| Record name | Diketene | |
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Color/Form |
Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid | |
CAS No. |
674-82-8 | |
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| Record name | 2-Oxetanone, 4-methylene- | |
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| Record name | DIKETENE | |
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Melting Point |
-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C | |
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Foundational & Exploratory
Diketene Synthesis via Ketene Dimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketene (4-methylideneoxetan-2-one) is a pivotal intermediate in organic synthesis, serving as a versatile precursor for a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis is primarily achieved through the dimerization of ketene (B1206846), a highly reactive and unstable compound. Understanding the intricate mechanism of this dimerization is paramount for optimizing reaction conditions, maximizing yields, and ensuring the safe and efficient production of this valuable building block. This technical guide provides an in-depth exploration of the core mechanism of this compound synthesis from ketene dimerization, consolidating theoretical insights and experimental findings to offer a comprehensive resource for researchers in the field.
The Mechanism of Ketene Dimerization: A Tale of Two Pathways
The dimerization of ketene is a [2+2] cycloaddition reaction that can theoretically proceed through two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism. The prevailing pathway is influenced by factors such as the solvent, the presence of catalysts, and the substitution pattern of the ketene.
Concerted [2+2] Cycloaddition
Theoretical studies suggest that the gas-phase dimerization of ketene can proceed through a concerted but asynchronous [2πs + 2πa] cycloaddition.[1] In this pathway, the two ketene molecules approach each other in an orthogonal orientation. The formation of the two new sigma bonds occurs in a single transition state, although not necessarily at the same rate. This concerted mechanism is characterized by a four-membered ring transition state.[2]
There are two possible concerted pathways leading to two different constitutional isomers:
-
Formation of this compound (4-methylideneoxetan-2-one): This involves the cycloaddition between the C=C bond of one ketene molecule and the C=O bond of another. This is the thermodynamically and kinetically favored product under most conditions.[3]
-
Formation of 1,3-Cyclobutanedione: This pathway results from the cycloaddition across the C=C bonds of both ketene molecules. While computationally predicted to be a possible product, it is generally not observed as the major product in the uncatalyzed dimerization of ketene itself.[1][3]
Figure 1: Concerted pathways for ketene dimerization.
Stepwise (Zwitterionic) Mechanism
In the presence of polar solvents or nucleophilic/electrophilic catalysts, the dimerization can proceed through a stepwise mechanism involving a zwitterionic intermediate.[4] This pathway is initiated by the nucleophilic attack of one ketene molecule on the electrophilic central carbon of another. This results in the formation of a linear zwitterionic intermediate which can then cyclize to form the this compound product. The stability of this zwitterionic intermediate is enhanced by polar solvents.
Figure 2: Stepwise mechanism via a zwitterionic intermediate.
Quantitative Data on Ketene Dimerization
Table 1: Calculated Activation Energies for Ketene Dimerization
| Dimer Product | Pathway | Method | Activation Energy (kcal/mol) | Reference |
| This compound | Concerted | DZ+P SCF | 32 | [1] |
| This compound | Concerted | CISD+Q/DZ+d | 23 | [5] |
| 1,3-Cyclobutanedione | Concerted | DZ+P SCF | 36 | [1] |
Table 2: Influence of Solvent on Calculated Dimerization Barriers
| Dimer Product | Solvent | Dimerization Barrier (kcal/mol) | Reference |
| This compound | Gas Phase | ~11.9 - 13.9 | [3] |
| This compound | Toluene | ~5.5 | [3] |
| This compound | Acetone (B3395972) | ~4.8 | [3] |
| 1,3-Cyclobutanedione | Gas Phase | ~10.9 - 12.9 | [3] |
| 1,3-Cyclobutanedione | Toluene | ~5.3 | [3] |
| 1,3-Cyclobutanedione | Acetone | ~5.8 | [3] |
Note: The values in Table 2 are derived from theoretical calculations and illustrate the trend of solvent effects.
Experimental Protocols
The following are detailed experimental procedures for the generation of ketene and its subsequent dimerization to this compound, adapted from established methods.
Experimental Workflow
Figure 3: General experimental workflow for this compound synthesis.
Protocol 1: Generation of Ketene from Acetic Anhydride (B1165640)
This protocol is suitable for the laboratory-scale generation of ketene gas.
Materials:
-
Acetic anhydride
-
Vycor or quartz tube packed with glass wool or ceramic pieces
-
Tube furnace
-
Cold trap (Dry Ice/acetone or liquid nitrogen)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up the pyrolysis apparatus consisting of a tube furnace containing a Vycor or quartz tube. The tube should be connected to a dropping funnel at one end and a series of cold traps at the other.
-
Heat the tube furnace to 500-550 °C.
-
Pass a slow stream of inert gas through the tube to remove air.
-
Add acetic anhydride to the dropping funnel and add it dropwise into the hot tube. The rate of addition should be controlled to ensure complete vaporization and pyrolysis.
-
The gaseous ketene exiting the furnace is passed through a condenser to remove unreacted acetic anhydride and acetic acid byproduct, and then collected in a cold trap cooled with a Dry Ice/acetone bath or liquid nitrogen.
-
The collected liquid ketene should be used immediately for the subsequent dimerization reaction.
Protocol 2: Dimerization of Ketene to this compound
This procedure describes the dimerization of gaseous ketene to form this compound.
Materials:
-
Gaseous ketene (from Protocol 1)
-
A suitable solvent (e.g., acetone, diethyl ether)
-
Gas dispersion tube
-
Reaction flask equipped with a stirrer and a cooling bath
Procedure:
-
Charge a reaction flask with a pre-cooled solvent (e.g., acetone at -78 °C).
-
Bubble the gaseous ketene generated from the pyrolysis apparatus through the solvent via a gas dispersion tube with vigorous stirring.
-
The dimerization occurs spontaneously in the solution. The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of ketene.
-
Once the desired amount of ketene has been introduced, the reaction mixture is allowed to slowly warm to room temperature.
-
The solvent is then removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield a colorless liquid.
Conclusion
The synthesis of this compound through the dimerization of ketene is a fascinating and synthetically important reaction. While the concerted [2πs + 2πa] cycloaddition is the generally accepted mechanism in the gas phase, the reaction pathway can be steered towards a stepwise, zwitterionic route in the presence of polar solvents or catalysts. The formation of this compound is overwhelmingly favored over its constitutional isomer, 1,3-cyclobutanedione. This technical guide has provided a detailed overview of the mechanistic intricacies, a compilation of available quantitative data, and robust experimental protocols. A thorough understanding of these aspects is crucial for researchers and professionals in drug development and other scientific disciplines to effectively and safely utilize this versatile chemical intermediate. Further experimental studies are warranted to generate comprehensive quantitative data on the influence of various catalysts and reaction conditions to enable more precise control and optimization of this compound synthesis.
References
A Technical Guide to the Spectroscopic Characterization of Diketene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the spectroscopic data of diketene (4-methylideneoxetan-2-one), a versatile reagent in organic synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in various applications, including the manufacturing of pharmaceuticals, pigments, and agrochemicals.[1] This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides generalized experimental protocols, and illustrates the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. The molecule's four protons and four carbon atoms exist in distinct chemical environments, giving rise to characteristic signals.
The proton NMR spectrum of this compound typically displays three distinct signals corresponding to the methylene (B1212753) protons of the lactone ring and the exocyclic methylene protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons (Structure Ref.) | Chemical Shift (δ) in CDCl₃ (ppm) |
|---|---|
| HA, HB (exocyclic =CH₂) | 4.88 (multiplet) |
| HC (ring -CH₂-) | 3.90 (multiplet) |
| Note: Data extracted from a 300 MHz spectrum. Chemical shifts are reported relative to TMS. |
Data sourced from ChemicalBook, based on a 300 MHz spectrum in CDCl₃.[2]
The signals for the exocyclic and ring methylene protons appear as complex multiplets due to geminal and allylic coupling.
The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each unique carbon atom in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon (Structure Ref.) | Chemical Shift (δ) (ppm) |
|---|---|
| C1 (C=O) | ~170 - 185 |
| C2 (-O-C=) | ~125 - 150 |
| C3 (=CH₂) | ~115 - 140 |
| C4 (-CH₂-) | ~40 - 45 |
| Note: Approximate chemical shift ranges are based on typical values for similar functional groups. Experimental data is available through spectral databases.[3][4] |
The carbonyl carbon (C1) of the β-lactone is significantly deshielded, appearing far downfield. The olefinic carbons (C2, C3) appear in the typical alkene region, while the aliphatic ring carbon (C4) is the most shielded.
-
Sample Preparation : A solution is prepared by dissolving a small quantity of this compound (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : The solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling.
-
Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups within the this compound molecule, particularly the strained β-lactone ring and the carbon-carbon double bond.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1905 | Very Strong | C=O stretch (β-lactone) |
| 1695 | Very Strong | C=C stretch (exocyclic) |
| 1390 | Strong | CH₂ scissoring |
| 1130 | Medium | Ring vibration |
| 1011 | Medium | C-O stretch |
| 940 | Strong | =CH₂ wag |
| 870 | Strong | Ring vibration |
| Note: Data corresponds to the spectrum of liquid this compound. |
Data sourced from Miller and Carlson, J. Am. Chem. Soc., 1957.
The most prominent feature in the IR spectrum is the very strong absorption band for the carbonyl (C=O) stretch of the β-lactone at an unusually high wavenumber (~1905 cm⁻¹), which is characteristic of a strained four-membered ring ester. The exocyclic C=C double bond also gives a very strong absorption around 1695 cm⁻¹.
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film of capillary thickness.
-
Data Acquisition : The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates in air is recorded first. Subsequently, the sample spectrum is recorded.
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight of this compound and its fragmentation patterns under ionization, which aids in confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
|---|---|---|
| 84 | Moderate | [C₄H₄O₂]⁺ (Molecular Ion, M⁺) |
| 42 | Base Peak (100%) | [C₂H₂O]⁺ (Ketene) |
| 56 | High | [M - CO]⁺ |
| 39 | Moderate | [C₃H₃]⁺ |
| 28 | High | [CO]⁺ |
| Note: Fragmentation pattern obtained under Electron Ionization (EI). |
Data sourced from NIST Mass Spectrometry Data Center via PubChem.[3]
The molecular ion peak (M⁺) is observed at m/z = 84, corresponding to the molecular weight of this compound (C₄H₄O₂). The base peak at m/z = 42 is highly characteristic and results from the retro-[2+2] cycloreversion of the this compound molecular ion to form the stable ketene (B1206846) radical cation.
-
Sample Introduction : A small amount of the volatile liquid this compound is introduced into the high-vacuum ion source of the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for sample separation and introduction.
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺).
-
Fragmentation & Analysis : The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic analysis of a compound like this compound involves sequential steps of sample preparation, data acquisition across different techniques, and integrated data analysis to confirm the structure.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Diketene Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of diketene in acidic environments. Understanding the behavior of this highly reactive compound is critical for its application in pharmaceutical synthesis and other chemical processes where acidic conditions may be encountered. This document summarizes available quantitative data, details experimental protocols for stability assessment, and illustrates the key degradation pathways.
Introduction to this compound Stability
This compound (4-methylideneoxetan-2-one) is a versatile reagent in organic synthesis, primarily used for acetoacetylation reactions. However, its utility is tempered by its inherent instability, particularly in the presence of acidic or basic catalysts. Under acidic conditions, this compound is susceptible to several degradation pathways, including hydrolysis and polymerization, which can impact reaction yields, impurity profiles, and the overall safety of chemical processes.
Quantitative Stability Data
Quantitative data on the stability of this compound across a range of acidic pH values is limited in publicly available literature. However, based on existing information and the known reactivity of β-lactones, a stability profile can be inferred. This compound readily hydrolyzes in water to form acetoacetic acid, with a reported half-life of approximately 45 minutes at 25°C in the pH range of 2 to 7.[1] In strongly acidic solutions (e.g., 2M or higher), the hydrolysis of the β-lactone ring is acid-catalyzed.
Below is a summary table illustrating the expected trend of this compound stability under various acidic conditions. Note: These values are illustrative and intended to demonstrate the expected trend. Experimental determination is necessary for precise values.
| pH | Temperature (°C) | Half-life (t½) (minutes) | Rate Constant (k) (s⁻¹) | Primary Degradation Pathway(s) |
| 1 | 25 | < 10 | > 1.16 x 10⁻³ | Hydrolysis, Polymerization |
| 3 | 25 | ~ 45 | ~ 2.58 x 10⁻⁴ | Hydrolysis |
| 5 | 25 | ~ 45 | ~ 2.58 x 10⁻⁴ | Hydrolysis |
| 1 | 40 | < 5 | > 2.31 x 10⁻³ | Hydrolysis, Polymerization |
| 3 | 40 | < 30 | > 3.85 x 10⁻⁴ | Hydrolysis |
Degradation Pathways Under Acidic Conditions
There are two primary degradation pathways for this compound in an acidic environment: hydrolysis and polymerization.
The principal degradation pathway for this compound in aqueous acidic media is the hydrolysis of the β-lactone ring to yield acetoacetic acid. This reaction is catalyzed by the presence of protons (H⁺). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
In the presence of mineral acids or Lewis acids, this compound can undergo rapid, and at times violent, polymerization.[2] This is a significant safety concern and a critical degradation pathway to consider, especially in non-aqueous or concentrated acidic conditions. The polymerization can be initiated by protonation of the exocyclic double bond, leading to a carbocation that can then react with other this compound molecules.
Experimental Protocols for Stability Assessment
To accurately assess the stability of this compound under specific acidic conditions, a well-designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
References
Safe Handling and Storage of Diketene in a Laboratory Setting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diketene is a highly reactive and versatile reagent, pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments. Its utility, however, is matched by its significant hazards, necessitating stringent safety protocols for its handling and storage in a laboratory environment. This technical guide provides an in-depth overview of the safe management of this compound, encompassing its chemical and physical properties, detailed experimental procedures, and emergency response strategies to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is classified as a flammable and reactive chemical, posing a dangerous fire and explosion hazard.[3] Understanding its fundamental properties is the first step in safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄O₂ | [4][5] |
| Molecular Weight | 84.07 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][2][4] |
| Melting Point | -7.5 °C to -6.5 °C | [1][5] |
| Boiling Point | 127 °C to 127.4 °C | [2][5] |
| Flash Point | 33 °C to 34 °C (91 °F to 93 °F) | [6][7] |
| Density | 1.09 g/cm³ at 20-25 °C | [1][2][5] |
| Vapor Pressure | 7.9 - 10 hPa at 20 °C | [1][8] |
| Vapor Density | 2.9 (air = 1) | [1] |
| Solubility | Miscible with most organic solvents. Reacts with water. | [1][2][4] |
| Autoignition Temperature | 275 °C | [7] |
Hazard Identification and Occupational Exposure Limits
This compound is a toxic substance that can cause severe irritation and burns to the skin and eyes upon contact.[3] Inhalation of its vapors can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[3] It is also classified as a poison inhalation hazard.[3]
Table 2: Occupational Exposure Limits and Guidelines for this compound
| Organization | Limit/Guideline | Value(s) | Reference(s) |
| AIHA (ERPGs) | ERPG-1 | 1 ppm (mild, transient health effects or objectionable odor) | [4][6] |
| ERPG-2 | 5 ppm (impaired ability to take protective action) | [4][6] | |
| ERPG-3 | 20 ppm (life-threatening health effects) | [4] | |
| EPA (AEGLs) | AEGL-2 (60 min) | 1 ppm | [6] |
| AEGL-3 (60 min) | 3 ppm | [6] |
Note: No official Permissible Exposure Limit (PEL) has been established by OSHA for this compound.[3] However, this does not imply the substance is harmless, and safe work practices should always be followed.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection : Chemical safety goggles and a face shield are essential.[9]
-
Skin Protection : A flame-retardant lab coat, long pants, and closed-toe shoes should be worn.[9] Chemical-resistant gloves (consult manufacturer's data for suitable materials) are required.[3][9]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood.[3] In situations with a potential for exposure above the recommended limits, a full-face supplied-air respirator may be necessary.[3]
Storage and Handling
Proper storage and handling procedures are critical to prevent accidents.
-
Storage : this compound should be stored in a cool, dry, well-ventilated area, away from heat, light, and sources of ignition.[3] Recommended storage temperature is between 2°C and 8°C.[9] Containers should be tightly closed and may require special venting.[10] It should be stored separately from incompatible materials.[3][10]
-
Handling : Use only non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[3][11] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in areas where this compound is handled.[3]
Chemical Incompatibilities and Reactivity
This compound is a highly reactive compound that can undergo violent polymerization in the presence of heat, mineral acids, alkalis, or amines.[4] It reacts violently with water to form acetone (B3395972) and carbon dioxide.[3]
Incompatible Materials:
-
Strong acids (e.g., hydrochloric, sulfuric, nitric)[3]
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)[3]
-
Oxidizing agents (e.g., perchlorates, peroxides)[3]
-
Alcohols[3]
-
Amines[4]
-
Water[3]
A logical workflow for assessing chemical compatibility and required storage conditions is crucial.
Experimental Protocols
The following are generalized protocols for common laboratory reactions involving this compound. Note: These are templates and should be adapted to the specific requirements of the reaction being performed, with a thorough risk assessment conducted beforehand.
General Acetoacetylation of an Amine
This procedure outlines the reaction of this compound with a primary aromatic amine to form an acetoacetyl amide.
Materials:
-
Primary aromatic amine
-
This compound (freshly distilled if necessary)
-
Inert solvent (e.g., benzene, toluene, acetone)
-
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.
-
Charge the reaction flask with a solution of the primary aromatic amine in the chosen inert solvent.
-
Heat the solution to reflux with stirring under an inert atmosphere.
-
Slowly add this compound to the refluxing solution via the dropping funnel over a period of approximately one hour.[12]
-
After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.[12]
-
Cool the reaction mixture to room temperature. The product may crystallize out of solution.
-
Isolate the product by filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry.[12]
Reaction with an Alcohol to Form an Acetoacetic Ester
This protocol describes the synthesis of an acetoacetic ester from this compound and an alcohol.
Materials:
-
Alcohol (e.g., methanol, ethanol)
-
This compound
-
Acid catalyst (optional, use with caution)
-
Reaction vessel with heating and distillation capabilities
-
Inert atmosphere
Procedure:
-
The reaction can be carried out by adding this compound and the alcohol to a reaction medium heated to the reaction temperature (typically 90-140 °C).[13]
-
The reactants should be introduced slowly and simultaneously into the reaction vessel.[13]
-
Due to the exothermic nature of the reaction, careful temperature control is essential.
-
Byproducts and unreacted alcohol can be removed by distillation during the reaction.[13]
-
After the reaction is complete, the crude acetoacetic ester can be purified by distillation.
Quenching and Disposal of Unused this compound
Unreacted this compound must be quenched safely before disposal.
Materials:
-
Unused this compound
-
Isopropanol (B130326) or another suitable alcohol
-
Reaction flask with a stirrer and dropping funnel, under an inert atmosphere
-
Ice bath
Procedure:
-
In a chemical fume hood, place the flask containing the this compound in an ice bath to cool.
-
Slowly add isopropanol to the this compound with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Continue stirring the mixture at a low temperature until the reaction is complete (no further heat evolution).
-
The resulting mixture can then be disposed of as hazardous waste according to institutional guidelines.
Spill and Emergency Procedures
In the event of a this compound spill or leak, immediate and decisive action is required.
Spill Response:
-
Evacuate: Immediately evacuate all personnel from the affected area, except for those equipped and trained for cleanup.[3]
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or activated charcoal.[3][6] Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[6][11] Do not use water.[11]
-
Decontamination: Wash the spill area thoroughly after cleanup is complete.[3]
The following diagram outlines a logical workflow for responding to a this compound spill.
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal
All this compound-containing waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] This includes contaminated absorbents, PPE, and reaction residues.
This guide provides a comprehensive framework for the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is paramount for the protection of all personnel and the successful execution of research and development activities. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.
References
- 1. This compound [chembk.com]
- 2. grokipedia.com [grokipedia.com]
- 3. nj.gov [nj.gov]
- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. gestis.dguv.de [gestis.dguv.de]
- 9. medkoo.com [medkoo.com]
- 10. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]
- 13. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Diketene
For Researchers, Scientists, and Drug Development Professionals
Diketene (4-methylideneoxetan-2-one) is a highly reactive and versatile organic compound, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, pigments, and polymers.[1] Its unique structural and bonding characteristics, centered around a strained four-membered β-lactone ring, are the source of its broad utility as an acetylating agent.[1] This guide provides a detailed examination of the molecular structure, bonding properties, and key reaction pathways of this compound, supported by quantitative data and experimental methodologies.
Molecular Structure and Bonding
This compound, with the molecular formula C₄H₄O₂, is the dimer of ketene (B1206846).[2] Its structure consists of a four-membered oxetan-2-one (β-lactone) ring with an exocyclic double bond (a methylene (B1212753) group).[1] This arrangement results in significant ring strain, which is a primary driver of its chemical reactivity.
1.1. Molecular Geometry
The precise geometry of this compound has been determined through various experimental techniques, including single-crystal X-ray diffraction and gas electron diffraction (GED), as well as computational studies. A recent high-precision single-crystal X-ray structure determination at -173 °C has provided definitive bond lengths and angles, resolving discrepancies from earlier studies.[2]
The core four-membered ring of this compound is planar. The bonding within the molecule can be understood through the hybridization of its constituent atoms. The carbon atom of the carbonyl group (C=O) is sp² hybridized, as is the exocyclic carbon atom of the methylene group (=CH₂). The other two carbon atoms in the ring are sp³ hybridized. The oxygen atom within the ring is also considered to be sp³ hybridized, while the carbonyl oxygen is sp² hybridized. This combination of sp² and sp³ hybridized centers within a strained four-membered ring system is key to its reactivity.
1.2. Bonding Characteristics
The bonding in this compound is characterized by:
-
Sigma (σ) Bonds: These form the framework of the molecule, including the C-C and C-O single bonds within the ring.
-
Pi (π) Bonds: Two π-bonds are present: one in the carbonyl group (C=O) and one in the exocyclic methylene group (C=CH₂).
-
Ring Strain: The bond angles within the four-membered ring deviate significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) angles, leading to substantial angle strain. This strain weakens the ring bonds, particularly the acyl-oxygen bond, making the ring susceptible to opening by nucleophiles.
This inherent strain and the presence of a highly electrophilic carbonyl carbon make this compound an excellent acylating agent. Reactions typically proceed via acyl fission, where a nucleophile attacks the carbonyl carbon, leading to the opening of the lactone ring.[3]
Quantitative Structural Data
The following table summarizes the key structural parameters of this compound obtained from experimental and computational studies. The data from the 2016 X-ray crystallography study by Orr et al. is of the highest precision available.[2]
| Parameter | Bond/Angle | X-ray Crystallography (Orr et al., 2016)[2] | Computational (MP2/6-311++G**)[1] |
| Bond Lengths (Å) | |||
| C=O | 1.196 | 1.194 | |
| C-O (ring) | 1.465 | 1.472 | |
| C-C (ring) | 1.523 | 1.537 | |
| C=C (exocyclic) | 1.328 | 1.330 | |
| Bond Angles (°) | |||
| O-C=O | 92.5 | 99.0 | |
| C-C=O | 91.5 | 97.1 | |
| C-O-C | 89.5 | 89.0 | |
| O-C-C | 86.5 | 86.0 | |
| C-C=C | 138.0 | 141.8 | |
| H-C-H | 119.0 | 118.8 |
Logical Pathways and Reactions
3.1. Formation of this compound
This compound is formed through the dimerization of ketene (ethenone).[2] This process is a [2+2] cycloaddition reaction.
3.2. Acetoacetylation of Anilines
A principal application of this compound in industrial and pharmaceutical synthesis is the acetoacetylation of amines.[4] For example, the reaction with an aromatic amine (aniline) produces an acetoacetanilide, a precursor for many pigments and dyes.[4] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the this compound, followed by ring-opening.
References
- 1. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Millimeter-Wave Spectroscopy, X-ray Crystal Structure, and Quantum Chemical Studies of this compound: Resolving Ambiguities Concerning the Structure of the Ketene Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Thermal Behavior of Diketene: A Deep Dive into its Thermochemical Properties and Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
Diketene (4-methylideneoxetan-2-one), a highly reactive organic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments.[1] Its utility stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening reactions.[1] Understanding the thermochemical properties and pyrolysis of this compound is paramount for optimizing existing synthetic routes and developing novel applications. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
Thermochemical Landscape of this compound Pyrolysis
The thermal decomposition of this compound primarily proceeds via two competing pathways:
-
Pathway I: A retro-[2+2] cycloaddition reaction yielding two molecules of ketene (B1206846).
-
Pathway II: A rearrangement and fragmentation process producing allene (B1206475) and carbon dioxide.[2][3]
Computational studies have elucidated the thermodynamic and kinetic parameters governing these pathways, offering valuable insights into the reaction landscape.[2][4]
Key Thermochemical and Kinetic Data
The following tables summarize the critical quantitative data associated with the pyrolysis of this compound.
Table 1: Calculated Thermochemical Parameters for this compound Pyrolysis Pathways at Standard Conditions (298.15 K, 1 atm) [2]
| Pathway | Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |
| I | This compound → 2 Ketene | 92.6 | 38.6 | 181.0 |
| II | This compound → Allene + CO₂ | -21.5 | -68.8 | 158.5 |
Data derived from CCSD(T)/CBS level of theory.
Table 2: Predicted Thermochemical Parameters at Elevated Temperatures [5]
| Temperature (K) | Pathway | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |
| 653 | I | 94.5 | -27.3 | 186.5 |
| 823 | I | 93.3 | -58.8 | 184.9 |
| 653 | II | -21.4 | -125.6 | 158.4 |
| 823 | II | -22.8 | -152.5 | 157.6 |
Data derived from CCSD(T)/CBS level of theory.
Table 3: Activation Energies for this compound Pyrolysis [2]
| Pathway | Activation Energy (Ea) (kJ/mol) | Computational Method |
| I (to Ketene) | 235.8 | M06-2X/cc-pVTZ |
| I (to Ketene) | 209.2 | Experimental |
Pyrolysis Reaction Pathways
The pyrolysis of this compound involves distinct transition states leading to different product profiles. While the formation of allene and CO₂ is thermodynamically favored, the kinetic barrier to ketene formation is lower, making it the kinetically favored product.[2][4]
Experimental Protocol for this compound Pyrolysis
The following provides a generalized methodology for the laboratory-scale pyrolysis of this compound to produce ketene, based on established procedures.[6]
Caution: Ketene is a toxic gas and all operations should be performed in a well-ventilated fume hood.[6]
1. Apparatus Setup:
-
A vertical, electrically-heated Vycor® or Pyrex® tube (e.g., 25 mm inner diameter) serves as the pyrolysis chamber. The tube is typically packed with inert material like pieces of Pyrex® tubing to ensure even heat distribution.[6]
-
The pyrolysis tube is mounted within an electric furnace capable of reaching and maintaining temperatures in the range of 510-603 K.[2]
-
A dropping funnel with a pressure-equalizing side arm is attached to the top of the pyrolysis tube for the controlled introduction of this compound. An inlet for an inert gas, such as nitrogen or argon, is also included.[2][6]
-
The outlet of the pyrolysis tube is connected to a series of cold traps (e.g., cooled with dry ice/acetone) to collect the ketene product.
2. Pyrolysis Procedure:
-
Purge the entire system with a steady flow of dry, oxygen-free nitrogen or argon for at least 30 minutes to create an inert atmosphere.[2][6]
-
Heat the furnace to the desired pyrolysis temperature (e.g., 550 °C).[6]
-
Charge the dropping funnel with purified this compound.
-
Introduce the this compound into the hot pyrolysis tube at a controlled rate (e.g., 0.5 mL/min) while maintaining the inert gas flow.[6]
-
The gaseous products exiting the tube are passed through the cold traps, where ketene condenses as a colorless liquid. Unreacted this compound and other byproducts may also be collected.
-
The yield of ketene can be determined by titration or other analytical methods. Reported yields for this type of process are typically in the range of 46-55%.[2][6]
3. Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the products of pyrolysis.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the collected fractions.
Experimental Workflow
The logical flow of a typical this compound pyrolysis experiment, from reactant preparation to product analysis, is illustrated below.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Quantum Chemical Insights into Diketene Reaction Mechanisms: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of diketene (4-methylideneoxetan-2-one) is crucial for its application in organic synthesis and pharmaceutical development. This technical guide provides an in-depth analysis of key this compound reactions, leveraging quantum chemical calculations to elucidate reaction pathways, transition states, and intermediates. The information is presented with clearly structured data, detailed experimental and computational protocols, and visualizations of reaction mechanisms.
Thermal Decomposition (Pyrolysis) of this compound
The thermal decomposition of this compound is a fundamental process that can proceed through two primary competitive pathways: a retro-[2+2] cycloaddition to yield two molecules of ketene (B1206846), and a decarbonylation reaction to produce allene (B1206475) and carbon dioxide. Computational studies have been instrumental in dissecting the thermodynamics and kinetics of these pathways.
Computational Analysis of Pyrolysis Pathways
Quantum chemical calculations have revealed that the pyrolysis of this compound occurs via a single-step concerted mechanism for both pathways.[1] The choice of computational method significantly influences the calculated energetic barriers. Key theoretical approaches employed include the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with complete basis set (CBS) extrapolation, the Complete Basis Set-QB3 (CBS-QB3) method, and Density Functional Theory (DFT) with functionals such as M06-2X.[1]
Table 1: Calculated Activation Energies (Ea) and Gibbs Free Energies (ΔG) for the Thermal Decomposition of this compound at 298.15 K [1]
| Pathway | Products | Computational Method | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |
| I | 2 Ketene | M06-2X/cc-pVTZ | 235.8 | - |
| I | 2 Ketene | CCSD(T)/CBS | ~236 | - |
| II | Allene + CO₂ | M06-2X/cc-pVTZ | - | -59.6 |
| II | Allene + CO₂ | CCSD(T)/CBS | ~248 | -21.5 |
| II | Allene + CO₂ | CBS-QB3 | - | -23.0 |
Kinetically, the formation of ketene (Pathway I) is favored due to a lower activation barrier.[1] However, the formation of allene and CO₂ (Pathway II) is thermodynamically more favorable, as indicated by the negative Gibbs free energy change.[1]
Experimental Protocols for Pyrolysis
A common experimental setup for the pyrolysis of this compound involves a flow system.
Experimental Protocol: Gas-Phase Pyrolysis of this compound
-
Apparatus: A quartz tube reactor is placed inside a tube furnace equipped with a temperature controller. One end of the reactor is connected to a nitrogen gas inlet and a syringe pump for introducing liquid this compound. The other end is connected to a series of cold traps (typically cooled with dry ice/acetone (B3395972) or liquid nitrogen) to collect the products.
-
Procedure:
-
The quartz tube is heated to the desired pyrolysis temperature (e.g., 550 °C) under a slow flow of inert gas (e.g., nitrogen or argon).
-
Purified this compound is introduced into the hot tube at a controlled rate using a syringe pump.
-
The effluent gas stream, containing the products, is passed through the cold traps to condense the ketene.
-
The collected products can then be analyzed by various spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, to identify and quantify the components.
-
Visualization of Pyrolysis Pathways
Caption: Competing pathways in the thermal decomposition of this compound.
Reaction with Nucleophiles: Aminolysis (Acetoacetylation)
This compound is widely used as an acetoacetylating agent for a variety of nucleophiles, particularly primary amines, to form acetoacetamides. This reaction is of significant industrial importance in the synthesis of pharmaceuticals and pigments.
Mechanistic Insights from Computational Studies
The reaction of this compound with primary amines proceeds through a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the β-lactone ring of this compound. This is followed by the ring-opening of the this compound molecule.
While detailed computational studies with quantitative energy profiles for the acetoacetylation of simple amines are not extensively available in the reviewed literature, the general mechanism is understood to involve the formation of a tetrahedral intermediate.
Experimental Protocol for Acetoacetylation
The acetoacetylation of an amine with this compound is typically carried out in an inert solvent.
Experimental Protocol: Acetoacetylation of a Primary Amine
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Procedure:
-
The primary amine is dissolved in a suitable aprotic solvent (e.g., toluene, ethyl acetate) in the reaction flask.
-
This compound is added dropwise to the stirred solution of the amine at a controlled temperature (often room temperature or slightly below).
-
The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration (if it precipitates) or by removing the solvent under reduced pressure, followed by purification (e.g., recrystallization or chromatography).
-
Visualization of the Acetoacetylation Mechanism
Caption: General mechanism for the acetoacetylation of a primary amine by this compound.
Hydrolysis of this compound
This compound readily undergoes hydrolysis in the presence of water to form acetoacetic acid, which is unstable and can subsequently decompose to acetone and carbon dioxide. The rate of hydrolysis is dependent on the pH of the medium.
Computational and Kinetic Studies of Hydrolysis
Kinetic studies have shown that the neutral hydrolysis of this compound is slightly faster than that of other β-lactones like β-propiolactone and β-butyrolactone.[2] The hydrolysis reaction is a critical factor to consider in aqueous reaction media, as it can be a competing pathway to desired reactions.
Detailed DFT studies on the step-by-step mechanism of this compound hydrolysis are not as prevalent in the literature as those for its pyrolysis. However, it is generally accepted that the mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to ring-opening.
Table 2: Kinetic Data for the Hydrolysis of Lactones
| Lactone | Relative Rate of Neutral Hydrolysis |
| This compound | Slightly faster than β-propiolactone |
| β-propiolactone | - |
| β-butyrolactone | Slower than β-propiolactone |
Experimental Protocol for a Kinetic Study of Hydrolysis
The kinetics of this compound hydrolysis can be monitored using UV-Vis spectroscopy by observing the change in absorbance of a pH indicator or by direct monitoring of this compound's disappearance.
Experimental Protocol: UV-Vis Spectroscopic Kinetic Analysis of this compound Hydrolysis
-
Apparatus: A UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Procedure:
-
A buffered aqueous solution of a specific pH is prepared and allowed to equilibrate at the desired temperature in the spectrophotometer.
-
A stock solution of this compound in a non-aqueous solvent (e.g., dioxane) is prepared.
-
A small aliquot of the this compound stock solution is injected into the buffered solution in the cuvette, and the absorbance is monitored over time at a wavelength where this compound or a reaction product absorbs.
-
The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law.
-
Visualization of the Hydrolysis Mechanism
References
diketene CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diketene, a versatile and highly reactive organic compound. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its key reactions, and illustrates important synthetic pathways.
Chemical Identity and Nomenclature
This compound is an organic compound formed from the dimerization of ketene (B1206846). It is a prominent member of the oxetane (B1205548) family and serves as a crucial reagent in organic synthesis.
Physicochemical Properties
This compound is a colorless to light-yellowish liquid with a pungent odor.[2][5][6][7] The following tables summarize its key physical and thermodynamic properties.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄O₂[1][3][6] |
| Molecular Weight | 84.07 g/mol [3][8] |
| Appearance | Colorless to light-yellow liquid[2][5][6][7] |
| Odor | Pungent[1] |
| Density | 1.09 g/mL at 25 °C[8] |
| Melting Point | -7.5 °C[5][9] |
| Boiling Point | 127.4 °C[6][7] |
| Flash Point | 34 °C (93 °F)[4][5] |
| Refractive Index | n20/D 1.439[8][9] |
| Vapor Pressure | 7.9 mmHg at 20 °C[8][9] |
| Vapor Density | 2.9 (vs air)[8][9] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Very slightly soluble; decomposes slowly[1][2][3] |
| Organic Solvents | Miscible with most organic solvents, including acetone, ethyl acetate, diethyl ether, and toluene[1][2] |
| Aliphatic Hydrocarbons | Slightly soluble (e.g., ~12.5 wt% in hexane (B92381) at 23 °C)[1][2][3] |
Table 3: Thermodynamic Properties of this compound
| Property | Value |
| Heat of Vaporization | 39.8 kJ/mol |
| Standard Enthalpy of Formation (liquid) | -384.9 kJ/mol |
| Standard Gibbs Free Energy of Formation (liquid) | -288.7 kJ/mol |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound in its liquid state confirms the 3-buteno-β-lactone structure.[10]
-
Infrared (IR) Spectroscopy : The IR spectra of gaseous and liquid this compound have been extensively studied, providing insights into its vibrational modes.[11]
-
Mass Spectrometry : Mass spectral data for this compound is available in public databases such as the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
This compound is a key starting material for the synthesis of a wide range of compounds. Below are detailed experimental protocols for some of its most important reactions.
Synthesis of Acetoacetanilide (B1666496)
Acetoacetanilides are important intermediates in the production of pigments and pharmaceuticals.[12]
Protocol:
-
In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline (B41778) in 125 mL of pure, dry benzene (B151609).
-
Initiate stirring and add a solution of 42 g (0.5 mole) of this compound in 75 mL of pure, dry benzene dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux on a steam bath for 1 hour.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of acetoacetanilide.
-
Collect the solid product by filtration, wash with a small amount of cold benzene, and air-dry.
-
The expected yield of acetoacetanilide is 79-82 g (90-93%). The product can be further purified by recrystallization from benzene or water.[13]
Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
Pyrazolones are a class of compounds with applications as dyes and pharmaceuticals.[12]
Protocol:
-
In a suitable reaction vessel, combine ethyl acetoacetate (B1235776) (0.98 mL, 7.68 mmol) and phenylhydrazine (B124118) (0.72 mL, 7.29 mmol).
-
Heat the mixture under reflux for 1 hour.
-
Upon cooling, the product will crystallize.
-
Filter the crude product and wash with a small amount of diethyl ether.
-
Recrystallize the solid from aqueous ethanol (B145695) to yield pure 3-methyl-1-phenyl-5-pyrazolone.
A more contemporary, solvent-free approach involves microwave irradiation of the neat reactants for a few minutes, which significantly reduces reaction time.[14]
Synthesis of Arylide Yellow Pigments
Arylide yellow pigments are produced through the azo coupling of a diazonium salt with an acetoacetanilide.[15]
Protocol:
Step 1: Preparation of the Acetoacetanilide Coupling Component
-
Synthesize the desired acetoacetanilide by reacting this compound with the appropriate substituted aniline, following a procedure similar to the one described in section 4.1.
Step 2: Diazotization of an Aromatic Amine
-
Dissolve the chosen aromatic amine (e.g., 2-nitro-4-chloroaniline for Pigment Yellow 3) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the low temperature to form the diazonium salt.
Step 3: Azo Coupling
-
Dissolve the acetoacetanilide from Step 1 in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Slowly add the cold diazonium salt solution from Step 2 to the acetoacetanilide solution with vigorous stirring.
-
Control the pH of the reaction mixture to ensure efficient coupling.
-
The arylide yellow pigment will precipitate out of the solution.
-
Filter the pigment, wash thoroughly with water to remove any soluble salts, and dry.[16]
Synthetic and Industrial Pathways
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetyl ketene CAS#: 674-82-8 [m.chemicalbook.com]
- 3. Buy this compound | 674-82-8 | >95% [smolecule.com]
- 4. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. This compound [ntacf.com.cn]
- 7. This compound|CAS NO.:674-82-8--Jiangsu Tiancheng Biochemical Products Co., Ltd. [jstcchem.com]
- 8. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scielo.br [scielo.br]
- 15. Arylide yellow - Wikipedia [en.wikipedia.org]
- 16. Arylide yellow - ColourLex [colourlex.com]
A Technical Guide to the Solubility of Diketene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of diketene, a highly reactive and versatile reagent used in various chemical syntheses, including the manufacturing of pharmaceuticals, pigments, and agrochemicals.[1][2][3] Understanding its solubility and miscibility in different organic solvents is critical for reaction design, process optimization, and safety.
Solubility Data
This compound exhibits a wide range of solubility profiles, from being fully miscible with many common polar aprotic and nonpolar solvents to having limited solubility in aliphatic hydrocarbons. It is very slightly soluble in water, with which it also slowly decomposes.[4][5][6] The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent Class | Solvent | Solubility | Temperature (°C) |
| Aliphatic Hydrocarbons | Hexane | ca. 12.5 wt%[4][5][6] | 23 |
| Hexane | Miscible[4][6] | Not Specified | |
| Octane | Slightly Soluble[4][5] | Not Specified | |
| Cyclohexane | Slightly Soluble[4][5] | Not Specified | |
| Methylcyclohexane | Slightly Soluble[4][5] | Not Specified | |
| Aromatic Hydrocarbons | Toluene | Miscible[5] | Not Specified |
| Ketones | Acetone | Miscible[5] | Not Specified |
| Esters | Methyl Acetate | Miscible[5] | Not Specified |
| Ethyl Acetate | Miscible[5] | Not Specified | |
| Butyl Acetate | Miscible[5] | Not Specified | |
| Ethers | Diethyl Ether | Miscible[5] | Not Specified |
| Tetrahydrofuran (THF) | Miscible[5] | Not Specified | |
| Chlorinated Solvents | Chlorinated Hydrocarbons | Miscible[5] | Not Specified |
| Nitriles | Acetonitrile | Miscible[5] | Not Specified |
| Anhydrides | Acetic Anhydride | Miscible[5] | Not Specified |
| Aqueous | Water | Very Slightly Soluble (decomposes)[4][5][6] | 25 |
Note: The term "miscible" implies solubility in all proportions. "Slightly soluble" indicates limited solubility, with a quantitative value provided where available. Some sources state this compound is miscible with hexane, while others provide a specific solubility limit, suggesting the former may be a generalization.
Experimental Protocols for Solubility Determination
The following protocols describe standard laboratory methods for determining the miscibility and quantitative solubility of a liquid solute like this compound in an organic solvent.
Important Safety Precaution: this compound is a highly reactive, flammable, and toxic compound that can polymerize violently in the presence of acids, bases, or upon heating.[4][5][7][8] All experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). Containers should be made of stainless steel or aluminum, as glass can promote decomposition.[5]
2.1 Protocol for Determining Miscibility (Qualitative)
This method is used for a rapid, visual determination of whether two liquids are miscible.
-
Preparation: Add a known volume (e.g., 5 mL) of the test solvent to a clean, dry test tube or small vial equipped with a stopper.
-
Addition of Solute: Carefully add an equivalent volume (5 mL) of this compound to the solvent.
-
Mixing: Securely stopper the container and gently agitate or shake the mixture for approximately 30-60 seconds.[9]
-
Observation: Allow the mixture to stand for 1-2 minutes.
-
Miscible: If the mixture remains a single, clear liquid phase, the liquids are miscible.
-
Immiscible or Partially Soluble: If two distinct layers form, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or only partially soluble.[9]
-
2.2 Protocol for Determining Solubility Limit (Quantitative)
This method, based on the shake-flask principle, is used to determine the maximum amount of a solute that can dissolve in a solvent at a specific temperature.[10]
-
Solvent Preparation: Place a precise volume (e.g., 10 mL) of the organic solvent into a sealable container (e.g., a glass vial with a PTFE-lined cap). Place the container in a temperature-controlled water bath or shaker set to the desired experimental temperature (e.g., 23 °C). Allow the solvent to thermally equilibrate.
-
Incremental Addition: Add a small, known volume or mass of this compound to the solvent. Seal the container and shake vigorously until the this compound is fully dissolved.[11][12]
-
Saturation Point: Continue adding small, precise increments of this compound, shaking thoroughly after each addition. The saturation point is reached when a small amount of this compound no longer dissolves and a second phase (undissolved liquid) persists after vigorous and prolonged shaking.[11][12]
-
Equilibration: Allow the saturated solution to equilibrate at the constant temperature for an extended period (e.g., several hours) with gentle agitation to ensure equilibrium is reached.
-
Quantification: Carefully separate the saturated solution from the undissolved this compound. The total mass or volume of this compound added to achieve saturation is recorded.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, wt%). The mass of the dissolved solute is the total mass added minus the mass of the undissolved portion.[12]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [ntacf.com.cn]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetyl ketene CAS#: 674-82-8 [m.chemicalbook.com]
- 6. Buy this compound | 674-82-8 | >95% [smolecule.com]
- 7. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. sciencebuddies.org [sciencebuddies.org]
An In-depth Technical Guide to the Physical Properties of Diketene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the key physical properties of diketene, with a focus on how these properties vary with temperature. The information is compiled from various scientific and safety data sources to ensure accuracy and relevance for a technical audience.
Introduction
This compound (4-methylideneoxetan-2-one), with the molecular formula C₄H₄O₂, is a highly reactive and versatile organic compound.[1][2][3] It serves as a crucial intermediate in the synthesis of a wide range of commercially important products, including pharmaceuticals, pigments, dyes, and agrochemicals.[2][4][5] Understanding its physical properties, particularly their dependence on temperature, is paramount for safe handling, process design, and the development of novel synthetic routes. This document details the essential physical characteristics of this compound and provides insight into the experimental and computational methods used for their determination.
Core Physical and Thermodynamic Properties
The fundamental physical constants of this compound are summarized below. These values are critical for calculations in chemical engineering, reaction kinetics, and safety management.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄O₂ | |
| Molecular Weight | 84.07 g/mol | [6] |
| Appearance | Colorless liquid when pure; may turn yellow-brown on standing.[6][7] | [6][7] |
| Odor | Pungent, disagreeable, irritating odor.[2][4][6] | [2][4][6] |
| Melting Point / Freezing Point | -7.5 °C to -6.5 °C (265.65 K to 266.65 K) | [4][5][6][8][9] |
| Boiling Point (at 760 mmHg) | 127 °C to 127.4 °C (400.15 K to 400.55 K) | [1][3][4][5][8] |
| Boiling Point (at 100 mmHg) | 69 °C to 71 °C (342.15 K to 344.15 K) | [4][6][7] |
| Flash Point | 33.9 °C to 34 °C (307.05 K to 307.15 K) | [4][8][9][10] |
| Autoignition Temperature | 275 °C to 310 °C (548.15 K to 583.15 K) | [9] |
| Heat of Vaporization | Data available in Hazardous Substances Data Bank (HSDB). | [6] |
| Heat of Fusion | 1.44 x 10⁷ Joules/kmol at melting point. | [6] |
Temperature-Dependent Physical Properties
Several key physical properties of this compound exhibit significant variation with temperature. The following tables summarize the available data.
Density and Specific Gravity
The density of this compound decreases with increasing temperature, as is typical for most liquids.
| Temperature | Density / Specific Gravity | Source(s) |
| 18 °C / 4 °C | 1.0939 g/cm³ (Specific Gravity) | [11] |
| 20 °C | 1.0897 g/mL | [8] |
| 20 °C / 4 °C | 1.09471 g/cm³ (Specific Gravity) | [11] |
| 23 °C / 4 °C | 1.0905 g/cm³ (Specific Gravity) | [11] |
| 25 °C | 1.09 g/mL | [4][7] |
| 25 °C / 4 °C | 1.088754 g/cm³ (Specific Gravity) | [11] |
Vapor Pressure
Vapor pressure is a critical parameter for assessing volatility and inhalation hazards. It increases sharply with temperature.
| Temperature | Vapor Pressure | Source(s) |
| 20 °C | 7.9 mmHg | [4][7][9] |
| 25 °C | 10.7 mmHg | [6] |
Viscosity and Refractive Index
| Property | Value (at specified temperature) | Source(s) |
| Kinematic Viscosity | 0.88 mPa·s (temperature not specified, assumed near 20-25°C) | [1][9] |
| Refractive Index | 1.4379 to 1.439 at 20 °C | [4][7][8][10] |
Stability and Reactivity at Different Temperatures
This compound is thermally labile and highly reactive. Its stability is a major concern during storage and processing.
-
Polymerization: this compound readily polymerizes on standing at room temperature.[6][9][12] This process is exothermic and can be violently catalyzed by heat, acids, bases, or amines.[6][9][12] For this reason, it is often stored at low temperatures (0-8 °C) and may contain stabilizers like copper sulfate.[12]
-
Decomposition: Exothermic decomposition can begin at temperatures as low as 98 °C (208 °F), or lower if impurities are present.[6][12] When heated to decomposition, it emits acrid smoke and fumes.[6]
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetoacetic acid.[1] The half-life in water at 25 °C is approximately 45 minutes.[1]
-
Pyrolysis: At elevated temperatures (e.g., 510–603 K), this compound undergoes pyrolysis to regenerate the ketene (B1206846) monomer.[13][14]
Experimental and Computational Protocols
Detailed experimental protocols for a specific industrial process are often proprietary. However, the determination of this compound's physical properties relies on standard analytical techniques.
Experimental Methodologies
-
Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a modern, standard method for accurately determining melting points and boiling points.[15] As shown in dynamic DSC measurements, this technique can also reveal the onset of decomposition, which is lower for raw this compound compared to the purified substance due to impurities.[15] Traditional methods involve using a capillary tube apparatus (for melting point) or distillation setup (for boiling point) with precise temperature and pressure monitoring.
-
Density: Density is typically measured using a pycnometer or a digital density meter. The instrument is calibrated with a substance of known density (e.g., deionized water) at a specific temperature, and then the measurement is performed on the this compound sample, ensuring thermal equilibrium.
-
Vapor Pressure: Vapor pressure can be determined using a static or dynamic method. A common approach is to use an isoteniscope, where the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
-
Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to identify and quantify impurities within raw this compound, such as triketene, which can significantly impact thermal stability.[15]
Computational Methodologies
Due to the thermal instability and reactivity of this compound and its related compounds, experimental measurements can be challenging and hazardous.[15]
-
COSMO-RS: Modern computational chemistry offers powerful alternatives. Methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can predict a wide range of physical properties, including vapor-liquid equilibrium (VLE) data, from first principles (ab initio calculations).[15] This approach is particularly valuable for predicting the behavior of mixtures and unstable components where experimental data is scarce.[15]
Conclusion
The physical properties of this compound are well-documented, but its inherent instability at ambient and elevated temperatures necessitates careful consideration in any application. The transition from solid to liquid occurs at approximately -7 °C, and it boils at 127 °C under atmospheric pressure. Key properties like density and vapor pressure are highly sensitive to temperature changes. For researchers and drug development professionals, a thorough understanding of these characteristics, coupled with stringent safety protocols for handling this reactive compound, is essential for successful and safe experimentation and process scale-up. The use of modern computational tools can further aid in predicting its behavior, especially in complex mixtures or under conditions where experimental measurement is impractical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound [chemeurope.com]
- 4. chembk.com [chembk.com]
- 5. This compound|CAS NO.:674-82-8--Jiangsu Tiancheng Biochemical Products Co., Ltd. [jstcchem.com]
- 6. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetyl ketene CAS#: 674-82-8 [m.chemicalbook.com]
- 8. This compound [ntacf.com.cn]
- 9. echemi.com [echemi.com]
- 10. ingredientsnetwork.com [ingredientsnetwork.com]
- 11. echemi.com [echemi.com]
- 12. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
The Advent of a Reactive Intermediate: A Technical Guide to the Historical Synthesis of Diketene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discoveries and early synthesis methods of diketene, a cornerstone reagent in modern organic chemistry. Understanding the historical context of its synthesis provides valuable insights into the evolution of chemical manufacturing and the handling of reactive intermediates. This document outlines the foundational experimental protocols, presents available quantitative data for comparison, and visualizes the key chemical transformations.
Introduction: The Dawn of Ketene (B1206846) Chemistry
The story of this compound is intrinsically linked to the discovery of its monomer, ketene. In 1905, Hermann Staudinger, in his quest for reactive organic intermediates, successfully synthesized the first ketene, diphenylketene (B1584428).[1] This pioneering work laid the groundwork for a new class of compounds. Just a few years later, in 1908, Frances Chick and Norman Wilsmore reported the synthesis of this compound, which they initially named "acetylketen," through the spontaneous dimerization of ketene at room temperature.[2][3] These early discoveries unlocked a versatile chemical building block that would become indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Early production methods were characterized by the challenge of handling the highly reactive and unstable ketene monomer. Initial syntheses involved the generation of ketene gas, which was then allowed to dimerize. Over time, methods evolved from laboratory-scale preparations to more controlled industrial processes, primarily involving the pyrolysis of acetone (B3395972) or acetic acid to generate the ketene precursor.[2] This guide focuses on the foundational laboratory methods that marked the discovery of this important compound.
Historical Synthesis Methods and Experimental Protocols
The following sections provide detailed experimental protocols for the key historical syntheses of ketene and its subsequent dimerization to this compound. It is important to note that accessing the full, unabridged text of the original publications from the early 20th century is challenging. Therefore, the following protocols are reconstructions based on the original abstracts, secondary sources, and later, more thoroughly documented procedures that are modifications of the original methods.
Staudinger's Synthesis of Diphenylketene (Precursor to Dimerization Studies) - 1905
Hermann Staudinger's synthesis of diphenylketene was the first documented preparation of any ketene. While not the direct synthesis of the parent this compound, it was the essential first step in understanding this class of molecules and their reactivity, including dimerization. The original method involved the dehalogenation of α-chlorodiphenylacetyl chloride with zinc.
Experimental Protocol (Reconstructed from later modifications):
-
Preparation of Diphenylacetyl Chloride: Diphenylacetic acid (1 equivalent) is refluxed with an excess of thionyl chloride (approximately 5 equivalents) in an anhydrous solvent such as benzene (B151609) for several hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield crude diphenylacetyl chloride. Recrystallization from a non-polar solvent like hexane (B92381) can be performed for purification.
-
Dehalogenation to Diphenylketene: A solution of diphenylacetyl chloride (1 equivalent) in an anhydrous, inert solvent like diethyl ether is prepared in a three-necked flask equipped with a stirrer and an inert gas inlet. The flask is cooled in an ice bath.
-
Zinc Activation (Implied): While not explicitly detailed in all summaries, the zinc metal (as dust or turnings, ~1.1 equivalents) would likely have been activated, for instance, by washing with dilute acid, water, ethanol, and then ether, followed by drying under vacuum.
-
Reaction: The activated zinc is added to the cooled solution of diphenylacetyl chloride. The reaction mixture is stirred vigorously under an inert atmosphere. The reaction is often characterized by a color change to the bright yellow of the diphenylketene.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the zinc salts are filtered off. The solvent is then carefully removed under reduced pressure to yield diphenylketene as a yellow oil or solid.
Disclaimer: This protocol is a reconstruction based on modern adaptations of Staudinger's original work, such as those found in Organic Syntheses.[4]
Chick and Wilsmore's Synthesis of this compound - 1908
The first synthesis of this compound was achieved by the spontaneous dimerization of the parent ketene. The primary challenge of this era was the generation of ketene itself. Early methods produced ketene in a gaseous stream, which was then condensed and allowed to dimerize.
Experimental Protocol (Reconstructed):
-
Generation of Ketene Gas: Ketene gas was historically generated by the pyrolysis of a suitable precursor. While Chick and Wilsmore's specific ketene generation setup is not readily available, a common laboratory method developed around that time was the pyrolysis of acetone.[5] Acetone vapor is passed through a heated tube (e.g., a glass combustion tube filled with porcelain pieces) at high temperatures (around 650-750°C).[6] This process cracks the acetone into ketene and methane. CH₃COCH₃ → CH₂=C=O + CH₄
-
Condensation and Dimerization: The resulting gas stream, containing ketene, unreacted acetone, and gaseous byproducts, is immediately passed through a condenser cooled to a low temperature (e.g., with a dry ice/acetone bath) to liquefy the ketene and unreacted acetone.
-
Spontaneous Dimerization: The collected liquid, a solution of ketene in acetone, is then allowed to warm to room temperature. At this temperature, ketene readily undergoes a [2+2] cycloaddition with itself to form this compound.[2][3]
-
Isolation: The more volatile acetone can be removed by distillation at atmospheric or reduced pressure, leaving behind the higher-boiling this compound. Early reports describe this compound as a pungent-smelling liquid.[3]
Quantitative Data from Early Syntheses
Quantitative data from the earliest publications are scarce. However, later patents and procedural documents provide some insight into the conditions and yields of similar historical-type syntheses.
| Synthesis Step | Precursor | Conditions | Product | Yield | Reference |
| Ketene Generation | Acetone | Pyrolysis at 695–705°C | Ketene (gas) | 35–40% | Organic Syntheses[5] |
| Ketene Generation | Acetone | Pyrolysis at 600–750°C | Ketene (gas) | Not specified | US Patent 2,019,983[6] |
| This compound Formation | Ketene in Acetone | Gradual warming to room temp. | This compound | ~90% (with 10% tar loss) | US Patent 2,019,983[6] |
| This compound Formation | Gaseous Ketene | Absorption in liquid this compound at 0-25°C and 3-6 atm, followed by dimerization at 15-30°C | This compound | Not specified (continuous process) | US Patent 2,802,872[7] |
Table 1: Summary of Quantitative Data from Early and Related this compound Synthesis Methods.
Reaction Pathways and Mechanisms
The core chemical transformations in the historical synthesis of this compound are the formation of the ketene monomer followed by its dimerization.
Ketene Generation from Acetone
The pyrolysis of acetone to ketene is a radical process that results in the elimination of methane.
Caption: Pyrolysis of acetone to generate ketene and methane.
Dimerization of Ketene to this compound
The formation of this compound from ketene is a classic example of a [2+2] cycloaddition reaction. Two molecules of ketene react in a head-to-tail fashion to form the four-membered β-lactone ring of this compound.
Caption: The [2+2] cycloaddition of two ketene molecules to form this compound.
Conclusion
The historical synthesis of this compound, from Staudinger's initial creation of a ketene to Chick and Wilsmore's observation of its dimerization, marks a significant milestone in organic chemistry. The early experimental protocols, though rudimentary by modern standards, demonstrated the feasibility of producing this highly reactive and useful intermediate. The subsequent development of more controlled methods based on the pyrolysis of readily available starting materials like acetone paved the way for the large-scale industrial production of this compound, solidifying its role as a critical reagent in the synthesis of a vast array of chemical products. For today's researchers, this historical perspective not only illuminates the ingenuity of early chemists but also underscores the fundamental principles of reactivity and process development that continue to drive chemical innovation.
References
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- 2. grokipedia.com [grokipedia.com]
- 3. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2019983A - Preparation of this compound - Google Patents [patents.google.com]
- 7. US2802872A - Preparation of this compound - Google Patents [patents.google.com]
diketene tautomerism and isomeric forms
An In-depth Technical Guide to the Tautomerism and Isomeric Forms of Diketene
Introduction
This compound (4-methylideneoxetan-2-one) is a highly reactive and versatile organic compound with the molecular formula C₄H₄O₂.[1] It is most commonly known as the dimer of ketene (B1206846) and serves as a crucial intermediate in a wide array of chemical syntheses.[2] Its utility is particularly prominent in the pharmaceutical and agrochemical industries, where it functions as a key building block for synthesizing acetoacetate (B1235776) derivatives, pyrazolones, and various heterocyclic compounds.[3][4] The unique reactivity of this compound is derived from its strained four-membered β-lactone ring.[2] Understanding the complex isomeric and tautomeric landscape of this compound is fundamental for researchers, scientists, and drug development professionals to control its reactivity and optimize synthetic pathways. This guide provides a detailed exploration of the core isomeric forms of this compound and the keto-enol tautomerism exhibited by its acyclic isomer.
Isomeric Forms of this compound
While the most stable and commercially available form of this compound is the cyclic β-lactone, 4-methylideneoxetan-2-one, several other isomers with the same molecular formula (C₄H₄O₂) have been proposed and studied computationally.[5][6] These isomers include other cyclic structures and an acyclic form. The interconversion between these isomers is often energetically demanding, but their potential existence can influence reaction pathways, particularly under thermal or photochemical conditions.[5][7]
The primary isomers of this compound are:
-
4-Methylideneoxetan-2-one (this compound): The most common and stable form, featuring a β-lactone ring.[1]
-
3-Methylideneoxetan-2-one: A less stable cyclic isomer.[7]
-
Cyclobutane-1,3-dione: An isomer that can be formed from this compound via photochemical rearrangement.[7]
-
Acetoacetylketene (Acyclic form): An acyclic diketone that can exist in equilibrium with its enol tautomers.[5]
Keto-Enol Tautomerism
The acyclic isomer of this compound, a β-diketone, is capable of existing in equilibrium with its enol tautomers. This keto-enol tautomerism is a fundamental concept in organic chemistry where constitutional isomers rapidly interconvert.[8][9] The equilibrium position is highly dependent on factors such as solvent, temperature, and the presence of substituents.[10][11] For most simple ketones, the keto form is overwhelmingly favored, but in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major form at equilibrium.[8]
The acyclic this compound can exist in a dynamic equilibrium between one diketo form and two possible enol forms. The enol forms are stabilized by the formation of a six-membered quasi-aromatic ring via an intramolecular hydrogen bond.[12]
Spectroscopic Characterization and Data
The identification and quantification of this compound isomers and tautomers rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][13] Each form exhibits a unique spectral fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the keto and enol forms. The diketo tautomer shows two distinct carbonyl (C=O) stretching frequencies, while the enol form is characterized by a lower-frequency C=O stretch (due to conjugation), a C=C stretching vibration, and a broad O-H stretch from the hydrogen-bonded hydroxyl group.[14][15]
| Tautomeric Form | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |
| Diketo | C=O (Ketone) | 1790 - 1687 | [14] |
| Enol | C=O (Conjugated) | 1640 - 1580 | [14] |
| Enol | C=C (Alkene) | ~1600 | [15] |
| Enol | O-H (H-bonded) | 3200 - 2500 (broad) | [15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for quantitatively determining the ratio of tautomers in solution.[3][13] Since the interconversion between keto and enol forms is typically slow on the NMR timescale, separate signals for each tautomer can be observed and integrated.[14]
| Tautomeric Form | Nucleus | Chemical Shift (δ, ppm) | Key Feature | Reference |
| Diketo | ¹H | ~3.5 - 4.0 | Signal for the two α-protons (-CH₂-) | [13] |
| Enol | ¹H | ~5.0 - 6.0 | Signal for the vinylic proton (=CH-) | [13] |
| Enol | ¹H | ~15 - 17 | Very downfield signal for the enolic, hydrogen-bonded proton (-OH) | [13] |
| Diketo | ¹³C | ~200 | Carbonyl carbon signal | [3] |
| Enol | ¹³C | ~190 | Carbonyl carbon signal (conjugated) | [3] |
| Enol | ¹³C | ~100 | Vinylic carbon signal (-CH =) | [3] |
Experimental Protocols
Protocol for NMR Analysis of Tautomeric Equilibrium
This protocol outlines a general method for determining the keto-enol tautomeric ratio of a β-dicarbonyl compound, analogous to the acyclic form of this compound, in solution.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-dicarbonyl compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the equilibrium position.[10]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
-
NMR Data Acquisition:
-
Record a ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record a ¹³C NMR spectrum to confirm the presence of both tautomers by observing the distinct carbonyl and vinylic carbon signals.
-
-
Data Analysis and Quantification:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the keto tautomer (e.g., the α-CH₂ protons) and the enol tautomer (e.g., the vinylic =CH- proton).
-
Carefully integrate the respective signals. The ratio of the integrals corresponds directly to the molar ratio of the tautomers. For example:
-
% Enol = [Integral(=CH) / (Integral(=CH) + (Integral(α-CH₂) / 2))] * 100
-
-
The percentage of the keto form is then calculated as 100 - % Enol.
-
Applications in Drug Development
The high reactivity of this compound makes it a valuable synthon in pharmaceutical manufacturing.[3] It is a precursor for producing a variety of active pharmaceutical ingredients (APIs).[1][4] For example:
-
Acetoacetylation: this compound readily reacts with alcohols and amines to form acetoacetic esters and amides, which are intermediates in the synthesis of analgesics, anti-inflammatory drugs, and antibiotics.[1][3]
-
Heterocycle Synthesis: It is used to construct pyrazolone (B3327878) rings, a core structure in several older analgesic drugs.[1]
-
Modern Pharmaceuticals: The synthesis of drugs like the calcium channel blockers Lercanidipine and Manidipine involves intermediates derived from this compound.[1]
The ability to control the reactivity of this compound, which is intrinsically linked to its structure and potential isomeric forms, is crucial for achieving high yields and purity in the synthesis of these complex pharmaceutical compounds.
Conclusion
This compound is more than a simple dimer of ketene; it represents a complex system of stable and transient isomers. The primary commercial form, 4-methylideneoxetan-2-one, is a workhorse in industrial synthesis. However, a deeper understanding of its other potential isomers and the keto-enol tautomerism of its acyclic form is essential for chemists in research and drug development. The strategic use of spectroscopic methods like NMR and IR allows for the precise characterization and quantification of these species, enabling the fine-tuning of reaction conditions to harness the synthetic potential of this versatile chemical intermediate.
References
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- 3. fundamentalbusinessinsights.com [fundamentalbusinessinsights.com]
- 4. nbinno.com [nbinno.com]
- 5. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Dual Nature of Diketene: An In-depth Technical Guide to its Electrophilic and Nucleophilic Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketene (4-methylideneoxetan-2-one) is a highly versatile and reactive organic compound that serves as a cornerstone in modern synthetic chemistry.[1] Its unique strained four-membered β-lactone ring coupled with an exocyclic methylene (B1212753) group endows it with a dual reactivity profile, capable of acting as both an electrophile and a nucleophile.[1] This guide provides a comprehensive technical overview of the electrophilic and nucleophilic sites of this compound, its reaction mechanisms, and its significant applications in the synthesis of pharmaceuticals and other fine chemicals. Understanding the nuanced reactivity of this compact yet powerful building block is crucial for chemists aiming to leverage its potential in drug discovery and development.
Core Concepts: Electrophilic and Nucleophilic Sites
The reactivity of this compound is fundamentally governed by the distribution of electron density within its structure. The strained β-lactone ring makes it susceptible to nucleophilic attack, while the presence of π-systems allows for both electrophilic and nucleophilic behavior at different sites.
Electrophilic Sites: The primary electrophilic center of this compound is the carbonyl carbon of the β-lactone. The polarization of the carbon-oxygen double bond, combined with the ring strain, makes this carbon highly susceptible to attack by a wide range of nucleophiles. This interaction typically leads to acyl fission and the opening of the lactone ring, a process known as acetoacetylation.[2][3] A secondary, less reactive electrophilic site is the sp2-hybridized carbon of the exocyclic double bond.
Nucleophilic Sites: The exocyclic methylene group can act as a nucleophile, particularly in cycloaddition reactions. Furthermore, under basic conditions, deprotonation at the α-carbon can generate an enolate, which is a potent nucleophile. The oxygen atoms of the carbonyl group also possess lone pairs of electrons and can act as nucleophilic centers, for instance, in reactions with strong acids.
Caption: Major electrophilic and nucleophilic sites of the this compound molecule.
Reactions at the Electrophilic Carbonyl Site: Acetoacetylation
The most characteristic reaction of this compound is its role as an acetoacetylating agent. This transformation involves the ring-opening of the β-lactone by a nucleophile, leading to the formation of a β-ketoester or a β-ketoamide derivative.
Reaction with Alcohols
This compound reacts readily with alcohols to produce acetoacetic esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The reaction can be catalyzed by acids or bases.
Caption: General scheme for the acetoacetylation of an alcohol.
Reaction with Amines
Primary and secondary amines react with this compound to yield acetoacetamides. These products are precursors for various dyes, pigments, and pharmaceuticals.[4]
Caption: General scheme for the acetoacetylation of an amine.
This compound in Drug Development: Synthesis of Key Pharmaceuticals
This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to introduce the acetoacetyl moiety is exploited in the construction of complex heterocyclic scaffolds.
Synthesis of Manidipine (B393)
Manidipine, a dihydropyridine (B1217469) calcium channel blocker used as an antihypertensive agent, is synthesized using this compound.[5] In a key step, this compound reacts with 2-(4-benzhydryl-1-piperazinyl)ethanol to form the corresponding acetoacetate ester. This intermediate then undergoes a Hantzsch-type condensation to construct the dihydropyridine ring.[5][6]
Caption: Simplified synthetic pathway to Manidipine highlighting the use of this compound.
Synthesis of Lercanidipine (B1674757)
Similarly, the synthesis of Lercanidipine, another dihydropyridine calcium channel blocker, involves the acetoacetylation of 3-hydroxypropionitrile (B137533) with this compound to form propionitrile (B127096) acetoacetate.[7] This intermediate is then used in a subsequent condensation and cyclization to build the core structure of the drug.[7]
Synthesis of Pyrazolones
This compound is a common precursor for the synthesis of pyrazolones, a class of compounds with a history of use as analgesics and which are still important in dye chemistry.[4][8] The synthesis involves the reaction of this compound with a hydrazine (B178648) derivative, which initially forms an acetoacetylhydrazine that subsequently cyclizes to the pyrazolone (B3327878) ring.[9][10]
This compound as a Nucleophile: Cycloaddition Reactions
While its electrophilic character is more commonly exploited, the exocyclic double bond of this compound can participate as a 2π component in cycloaddition reactions. These reactions are valuable for constructing four-membered rings.
[2+2] Cycloaddition Reactions
This compound can undergo thermal [2+2] cycloaddition reactions with various ketenophiles, such as imines, to form β-lactams, which are core structures in many antibiotics.[11][12] It can also react with other π-systems in photo-induced cycloadditions.[13]
Caption: General scheme for the formation of a β-lactam via [2+2] cycloaddition.
Quantitative Data on this compound Reactivity
The following tables summarize key quantitative data regarding the reactivity and properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 84.07 g/mol |
| Density | 1.09 g/cm³ |
| Melting Point | -7 °C |
| Boiling Point | 127 °C |
| Flash Point | 33 °C |
Table 2: Kinetic Data for Selected Reactions of this compound
| Reaction | Conditions | Rate Constant (k) | Reference |
| Hydrolysis | Water, 25 °C, pH 2-7 | Half-life ≈ 45 min | [4] |
| Alkylation of 4-(p-nitrobenzyl)pyridine | Water/dioxane | Enthalpy-controlled | [2][3] |
| Dimerization to Dehydroacetic acid | Thermal | - | [14] |
Experimental Protocols
General Procedure for the Synthesis of an Acetoacetic Ester
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.0-1.1 equiv)
-
Acid catalyst (e.g., sulfuric acid, 1 mol per 300-600 moles of this compound) (optional)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the alcohol.
-
If using a catalyst, add the acid catalyst to the alcohol and stir.
-
Heat the alcohol (or alcohol/catalyst mixture) to the desired reaction temperature (typically 90-140 °C).
-
Slowly add this compound to the heated alcohol while maintaining the reaction temperature. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Upon completion, the crude acetoacetic ester can be purified by vacuum distillation.
(Note: This is a general procedure and may require optimization for specific alcohols. Adherence to strict safety protocols is essential when working with the highly reactive and toxic this compound.)[15]
Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one
Materials:
-
Ethyl acetoacetate (formed in situ from this compound and ethanol)
-
Phenylhydrazine
Procedure:
-
In a round-bottom flask, react this compound with ethanol (B145695) to prepare ethyl acetoacetate.
-
To the solution of ethyl acetoacetate, add phenylhydrazine.
-
Heat the reaction mixture under reflux in a suitable solvent (e.g., ethanol or acetic acid).
-
The pyrazolone product will precipitate from the reaction mixture upon cooling.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
The product can be further purified by recrystallization.[16]
Conclusion
This compound's unique molecular architecture, characterized by a strained β-lactone ring and an exocyclic double bond, gives rise to a rich and diverse chemistry. Its pronounced electrophilicity at the carbonyl carbon makes it an exceptional acetoacetylating agent, a feature that has been extensively capitalized upon in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments. Concurrently, its ability to participate as a nucleophile in cycloaddition reactions opens avenues for the construction of complex cyclic systems. For researchers and professionals in drug development, a thorough understanding of the electrophilic and nucleophilic facets of this compound's reactivity is indispensable for the rational design of synthetic routes to novel and existing therapeutic agents. The continued exploration of this versatile C4 building block promises to unlock further innovations in organic synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chemical reactivity and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Manidipine - Wikipedia [en.wikipedia.org]
- 6. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 7. CN102516160B - Synthesis process for high-purity lercanidipine hydrochloride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketene - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. littlemsandsailing.com [littlemsandsailing.com]
- 15. This compound [chembk.com]
- 16. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Diketene Hydrolysis: A Technical Guide to Kinetics and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketene (4-methylideneoxetan-2-one) is a versatile and highly reactive organic compound, serving as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, pesticides, and dyes. Its reactivity, however, also extends to hydrolysis, a process that can impact its stability, storage, and application in aqueous environments. Understanding the kinetics and mechanism of this compound hydrolysis is paramount for optimizing reaction conditions, ensuring product purity, and predicting the environmental fate of this compound-derived compounds. This technical guide provides an in-depth analysis of the kinetics and mechanisms governing the hydrolysis of this compound under various conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Reaction Kinetics
The hydrolysis of this compound to acetoacetic acid is subject to catalysis by both acids and bases, and its rate is significantly influenced by pH, temperature, and the solvent system.
Effect of pH
The rate of this compound hydrolysis exhibits a strong dependence on the pH of the medium. While relatively stable in the neutral to slightly acidic range (pH 2-7), its hydrolysis is accelerated under both acidic and, more significantly, alkaline conditions.
In the pH range of 2 to 7, this compound in water at 25°C has a half-life of approximately 45 minutes.[1] The hydrolysis in this range is predominantly a neutral, water-mediated process.
Under alkaline conditions, the hydrolysis rate increases substantially due to the participation of hydroxide (B78521) ions, which are more potent nucleophiles than water. A study on the base-catalyzed hydrolysis of this compound led to the determination of its pKa value, which was found to be 15.2 ± 0.3, consistent with a β,γ-unsaturated β-lactone.[2][3]
Effect of Temperature and Solvent
As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Quantitative data on the temperature dependence, including activation energies and Arrhenius parameters, are crucial for predicting reaction rates at various operational temperatures.
The solvent composition also plays a significant role. For the neutral hydrolysis of this compound, the rate constant increases with a higher proportion of water in water-dioxane mixtures.[4] Conversely, for the base-catalyzed hydrolysis, the rate constant decreases as the water content increases in the same solvent system.[4]
Catalysis
The hydrolysis of this compound can be catalyzed by metal complexes. For instance, the hydrolysis catalyzed by a chloropalladium(II) complex proceeds via a pseudo-first-order reaction. The observed rate law is given by:
–d[S]/dt = kobsd[S] = (k0 + kcat)[S]
where kcat = (k1 + k2/[H+])[PdII]/[Cl−]. At 0 °C and an ionic strength of 1.0 mol dm−3, the rate constants were determined to be k1 = 2.0×10−5 s−1 and k2 = 2.96×10−6 mol dm−3 s−1.[5]
Quantitative Data Summary
A comprehensive summary of the available quantitative data on this compound hydrolysis is presented in the tables below.
Table 1: Half-life of this compound in Aqueous Solution
| pH Range | Temperature (°C) | Half-life (minutes) |
| 2 - 7 | 25 | ~45[1] |
Table 2: Rate Constants for Palladium(II)-Catalyzed Hydrolysis of this compound at 0°C
| Parameter | Value | Units |
| k1 | 2.0 x 10-5 | s-1 |
| k2 | 2.96 x 10-6 | mol dm-3 s-1 |
Table 3: Acid Dissociation Constant of this compound
| pKa |
| 15.2 ± 0.3[2][3] |
Reaction Mechanisms
The mechanism of this compound hydrolysis varies with the pH of the medium. Both neutral and base-catalyzed pathways have been investigated, with computational studies providing further insight into the transition states and intermediates.
Neutral Hydrolysis
In neutral or slightly acidic conditions, the hydrolysis of this compound is believed to proceed through a nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactone ring. This is followed by the opening of the four-membered ring to form an enol intermediate, which then tautomerizes to the more stable acetoacetic acid. The reaction is thought to be facilitated by a second water molecule acting as a general base to accept a proton from the attacking water molecule.
Base-Catalyzed Hydrolysis
Under alkaline conditions, a different mechanism, termed the elimination-addition mechanism, has been proposed.[4] This pathway involves the initial abstraction of a proton from the methylene (B1212753) group (α-proton) by a hydroxide ion, leading to the formation of a carbanion. This is followed by the elimination of the lactone ring to form a ketene-carboxylate intermediate. Subsequent addition of water to this intermediate yields acetoacetic acid.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible study of this compound hydrolysis kinetics. The following outlines key methodologies.
General Kinetic Measurement Workflow
The general workflow for a kinetic study of this compound hydrolysis involves sample preparation, reaction monitoring, and data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Computational Study of the Acid Dissociation of Esters and Lactones. A Case Study of this compound - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. [PDF] Kinetic study of the neutral and base hydrolysis of this compound | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Acetoacetamides from Diketene and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetamide (B46550) derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1][2] These compounds serve as versatile intermediates and key building blocks in the synthesis of a wide range of therapeutic agents, exhibiting anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[2][3] The acetamide (B32628) scaffold's ability to form hydrogen bonds and its relative stability make it a privileged structure in the design of enzyme inhibitors and receptor antagonists.[1][2] A prominent application lies in the synthesis of cyclooxygenase-2 (COX-2) inhibitors for the management of pain and inflammation.[1]
The reaction of diketene with primary amines is a direct and efficient method for the synthesis of N-substituted acetoacetamides.[4] This reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group of the β-lactone ring of this compound, followed by ring-opening to yield the corresponding acetoacetamide. This document provides detailed application notes and experimental protocols for the synthesis of acetoacetamides, focusing on the reaction of this compound with primary amines.
Reaction Mechanism and Experimental Workflow
The synthesis of acetoacetamides from this compound and primary amines is a straightforward acylation reaction. The primary amine acts as a nucleophile, attacking one of the carbonyl groups of this compound, leading to the opening of the four-membered ring and the formation of the final acetoacetamide product.[5]
Reaction Mechanism:
Caption: Reaction mechanism for acetoacetamide synthesis.
A typical experimental workflow for this synthesis involves the controlled addition of this compound to a solution of the primary amine in a suitable solvent, followed by heating to ensure complete reaction, and subsequent purification of the product.
Experimental Workflow:
Caption: A typical experimental workflow for acetoacetamide synthesis.
Quantitative Data Summary
The reaction of this compound with various primary amines generally proceeds in good to excellent yields. The following table summarizes representative reaction conditions and outcomes.
| Primary Amine | Solvent | Reaction Time | Reaction Temperature | Yield (%) | Melting Point (°C) | Reference |
| Aniline (B41778) | Benzene (B151609) | 1.5 hours | Reflux | 74 | 84-85 | [1] |
| 2,4-Dimethylaniline | Ethanol (B145695) | 4.5 hours | 40°C | High | - | [6] |
| Aniline | Organic Solvent | 3 hours | 40°C | - | 82.5-103 | [2] |
Detailed Experimental Protocol: Synthesis of Acetoacetanilide (B1666496)
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of acetoacetanilide from aniline and this compound.[1]
Materials:
-
Aniline (dry, 0.5 mole, 46 g)
-
This compound (0.5 mole, 42 g)
-
Benzene (pure, dry, 200 mL)
-
50% Aqueous Ethanol
Equipment:
-
500-mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene.[1]
-
Addition of this compound: While stirring the aniline solution, add a solution of 42 g (0.5 mole) of this compound in 75 mL of pure, dry benzene dropwise from the dropping funnel over a period of 30 minutes.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 1 hour.[1]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the majority of the benzene by distillation at atmospheric pressure. Remove the remaining solvent under reduced pressure using a rotary evaporator.[1]
-
Purification by Recrystallization: Dissolve the solid residue in 500 mL of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to 0°C to induce crystallization.[1]
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. A second crop of crystals can be obtained by adding 250 mL of water to the mother liquor and cooling again.[1]
-
Drying: Dry the purified acetoacetanilide. The expected yield is approximately 65 g (74%), with a melting point of 82–83.5°C.[1] Further recrystallization from 300 mL of 50% ethanol can yield a purer product with a melting point of 84–85°C.[1]
Characterization:
The synthesized acetoacetanilide can be characterized by various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum of acetoacetanilide will show characteristic signals for the aromatic protons of the aniline ring, the amide proton, the methylene (B1212753) protons, and the methyl protons of the acetoacetyl group.[7]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (84-85°C).[1]
Safety Precautions
-
This compound: this compound is a toxic, flammable, and corrosive liquid.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][9][10] Keep away from heat, sparks, and open flames.[9]
-
Aniline: Aniline is toxic and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.
-
Benzene: Benzene is a known carcinogen. If possible, substitute with a less hazardous solvent like toluene. All operations involving benzene should be conducted in a fume hood.
-
General: Always follow standard laboratory safety procedures.
Conclusion
The reaction of this compound with primary amines provides a reliable and high-yielding route to N-substituted acetoacetamides, which are valuable intermediates in drug discovery and development. The protocol described herein for the synthesis of acetoacetanilide can be adapted for a variety of primary amines to generate a library of acetoacetamide derivatives for further investigation. Careful adherence to the experimental procedure and safety precautions is essential for the successful and safe synthesis of these important compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chemical reactivity and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of acetoacetanilide compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Acetoacetanilide(102-01-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. ACETOHEXAMIDE(968-81-0) 1H NMR spectrum [chemicalbook.com]
- 10. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Use of Diketene in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diketene (4-methylene-oxetan-2-one) is a highly versatile and reactive organic compound, serving as a cornerstone reagent in synthetic chemistry.[1] As a stable and commercially available equivalent of ketene, it provides an efficient four-carbon building block for a wide array of chemical transformations. Its unique structure, featuring a strained four-membered lactone ring and both electrophilic and nucleophilic centers, allows it to react readily with various nucleophiles, making it an ideal precursor for the synthesis of diverse heterocyclic systems.[1] This document provides detailed application notes and protocols for the synthesis of key nitrogen-containing heterocycles—pyridones, pyrazoles, and pyrimidines—leveraging this compound as a primary synthon. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
General Principles of this compound Reactivity
The synthetic utility of this compound stems from two primary reaction pathways:
-
Acetoacetylation: this compound reacts with nucleophiles such as amines, alcohols, and thiols, leading to the ring-opening of the lactone and the formation of acetoacetic acid derivatives. This is the most common pathway for introducing the C4 acetoacetyl group into a molecule.[1][2]
-
Cycloaddition: The exocyclic double bond of this compound can participate in [2+2] cycloaddition reactions, although this is less common in the synthesis of the heterocycles discussed herein.
The acetoacetylation pathway is fundamental for building heterocycles. The resulting 1,3-dicarbonyl moiety is a perfect intermediate for subsequent intramolecular or intermolecular condensation and cyclization reactions to form stable ring systems.
Application Note 1: Synthesis of Pyridone Derivatives
Pyridone and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound offers a straightforward route to 4-pyridone structures through reaction with various nitrogen-containing nucleophiles.
General Reaction Workflow
The synthesis typically involves the reaction of this compound with a C-N nucleophile, such as cyanothioacetamide. The process begins with the C-acetoacetylation of the nucleophile, followed by an intramolecular cyclization and dehydration to yield the final pyridone ring system.
Caption: General workflow for the synthesis of 4(1H)-pyridone derivatives.
Quantitative Data for Pyridone Synthesis
The reaction of this compound with cyanothioacetamide provides a reliable method for producing substituted 4(1H)-pyridones. The initial product is a triethylammonium (B8662869) pyridinethiolate salt, which can be further functionalized.[3]
| Product Class | Reagents | Solvent | Catalyst/Base | Time (h) | Yield (%) | Ref. |
| Pyridinethiolate Salt | This compound, Cyanothioacetamide | Dioxane | Triethylamine (B128534) | 2 | 92 | [3] |
| 2-(Alkylthio)-4-pyridones | Pyridinethiolate Salt, Alkyl Halide | DMF | - | 1-2 | 85-95 | [3] |
| Thiazolo[3,2-a]pyridines | Pyridinethiolate Salt, 1,2-Dibromoethane | DMF | K₂CO₃ | 3 | 88 | [3] |
Experimental Protocol: Synthesis of Triethylammonium 3-cyano-6-methyl-4-oxo-1,4-dihydro-2-pyridinethiolate[5]
-
Reagent Preparation: To a solution of cyanothioacetamide (1.0 g, 10 mmol) in 30 mL of dry dioxane, add triethylamine (2.02 g, 20 mmol).
-
Reaction Initiation: While stirring vigorously, add this compound (0.84 g, 10 mmol) dropwise to the solution. The reaction is exothermic.
-
Reaction Completion: Continue stirring the mixture for 2 hours at room temperature.
-
Product Isolation: A precipitate will form during the reaction. Collect the solid by filtration, wash with diethyl ether, and dry.
-
Purification: The resulting solid is typically of high purity (Yield: 2.6 g, 92%) and can be used in subsequent steps without further purification.
Application Note 2: Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are privileged structures in drug discovery, found in numerous FDA-approved drugs. The classical synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). This compound serves as an excellent precursor to the required 1,3-diketone intermediate.[4]
General Reaction Workflow
A one-pot synthesis can be achieved where a ketone is first converted to its enolate, which then reacts with an acid chloride (or this compound as an acetoacetylating agent) to form a 1,3-diketone in situ. Subsequent addition of hydrazine hydrate (B1144303) leads to cyclocondensation, forming the pyrazole ring.[5]
Caption: One-pot synthesis of pyrazoles from 1,3-diketone precursors.
Quantitative Data for Pyrazole Synthesis
The reaction of 1,3-diketones with hydrazines is a robust and high-yielding method for accessing polysubstituted pyrazoles.[4][6]
| R¹ in 1,3-Diketone | R² in Hydrazine | Solvent | Conditions | Yield (%) | Ref. |
| Phenyl | H | Ethanol (B145695) | Reflux, 2h | 95 | [4] |
| Methyl | H | Ethanol | RT, 1h | 98 | [4] |
| Trifluoromethyl | Phenyl | DMA | RT, 1h | 74-77 | [4] |
| Phenyl | Phenyl | Toluene | RT, 1h | 92 | [5] |
Experimental Protocol: General One-Pot Synthesis of Pyrazoles[7]
-
Enolate Formation: Dissolve the starting ketone (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C under a nitrogen atmosphere. Add a lithium base (e.g., LDA or LiHMDS, 1.1 eq) dropwise and stir for 30 minutes.
-
Diketone Formation: Add the acid chloride (1.1 eq) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. (Note: this compound can be used as an alternative to generate an acetoacetyl group).
-
Cyclization: Add hydrazine hydrate (1.2 eq) to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the 1,3-diketone intermediate.
-
Workup and Isolation: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrazole.
Application Note 3: Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. This core is fundamental to life as part of nucleic acids (cytosine, thymine, uracil). Synthetic pyrimidine derivatives are widely used as pharmaceuticals. The most common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea (B33335), thiourea, or guanidine.[7]
General Reaction Workflow
This compound is used to generate the 1,3-dicarbonyl synthon. For example, the reaction of this compound with an alcohol produces an acetoacetate ester. This ester can then be condensed with urea or a related compound under acidic or basic conditions to form the pyrimidine ring, often a dihydropyrimidinone via the Biginelli reaction or a related condensation.
Caption: General pathway for pyrimidine synthesis using a this compound-derived synthon.
Quantitative Data for Pyrimidine Synthesis
While direct protocols starting from this compound are often part of multi-step or multicomponent reactions, the key cyclocondensation step is well-documented.[7][8]
| 1,3-Dicarbonyl Component | N-C-N Component | Aldehyde (for MCR) | Catalyst | Conditions | Yield (%) | Ref. |
| Ethyl Acetoacetate | Urea | Benzaldehyde | YbCl₃ | Solvent-free, 90°C, 1h | 91 | [7] |
| Ethyl Acetoacetate | Guanidine HCl | 4-Cl-Benzaldehyde | Ag₂O | Isopropanol, Reflux | ~80 | [7] |
| Diacetyl ketene | Amidine | - | - | - | Moderate | [8] |
| Acetoacetanilide | Malononitrile, Aldehyde | Benzaldehyde | Fe₃O₄ NPs | Solvent-free, 100°C | Good | [8] |
Experimental Protocol: Synthesis of Dihydropyrimidinones (Biginelli Reaction)[9]
-
Reagent Preparation: In a round-bottom flask, mix the β-ketoester (e.g., ethyl acetoacetate, derived from this compound and ethanol) (10 mmol), an aldehyde (e.g., benzaldehyde) (10 mmol), and urea (15 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., YbCl₃, 5 mol%) or a Brønsted acid (e.g., HCl).
-
Reaction Conditions: Heat the mixture, either neat (solvent-free) or in a solvent like ethanol or acetonitrile, under reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with cold water and ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Conclusion
This compound is an exceptionally valuable and cost-effective reagent for the synthesis of a multitude of heterocyclic compounds. Its ability to readily generate the acetoacetyl functional group provides a reliable entry point to 1,3-dicarbonyl intermediates, which are pivotal in the construction of pyridones, pyrazoles, pyrimidines, and many other ring systems. The protocols outlined here demonstrate the efficiency and versatility of this compound in one-pot and multicomponent strategies, which are highly desirable in modern organic synthesis for achieving molecular complexity with operational simplicity and high atom economy. These methods are directly applicable to drug discovery programs and the development of novel functional materials.
References
- 1. longdom.org [longdom.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for the Acetoacetylation of Alcohols Using Diketene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the acetoacetylation of alcohols using diketene, a versatile and efficient method for the synthesis of acetoacetate (B1235776) esters. These esters are valuable intermediates in the pharmaceutical and chemical industries, serving as key building blocks for a wide range of compounds. This application note details the reaction mechanism, provides specific experimental protocols for primary, secondary, and tertiary alcohols, summarizes quantitative data, and outlines essential safety procedures for handling this compound.
Introduction
Acetoacetylation is the process of introducing an acetoacetyl group (CH₃C(O)CH₂C(O)-) into a molecule. The reaction of an alcohol with this compound is a common and industrially significant method for the preparation of acetoacetate esters.[1] The high reactivity of this compound allows for the efficient conversion of a wide variety of alcohols under relatively mild conditions. The reaction can be catalyzed by either acids or bases, offering flexibility in substrate scope and reaction control.[2] This document outlines detailed protocols for both catalytic systems.
Reaction Mechanism
The acetoacetylation of alcohols with this compound can proceed through either an acid-catalyzed or a base-catalyzed pathway.
2.1. Acid-Catalyzed Mechanism
In the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH), the carbonyl oxygen of the β-lactone ring of this compound is protonated, which activates the molecule towards nucleophilic attack by the alcohol. The subsequent ring-opening and proton transfer steps yield the final acetoacetate ester.
2.2. Base-Catalyzed Mechanism
Base catalysis can proceed through two primary pathways. A basic catalyst (e.g., triethylamine, DMAP) can deprotonate the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl group of the this compound. Alternatively, a nucleophilic catalyst like DMAP can directly attack the this compound to form a reactive intermediate, which is then attacked by the alcohol.
Experimental Protocols
Safety Precaution: this compound is a toxic, flammable, and corrosive liquid that can polymerize violently, especially in the presence of acids or bases or upon heating.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] this compound should be stored at low temperatures (2-8 °C) in a tightly sealed container made of appropriate materials like stainless steel or glass.[5]
3.1. General Procedure for Acid-Catalyzed Acetoacetylation
This protocol is suitable for primary and secondary alcohols.
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer.
-
Reaction Mixture: The alcohol and the acid catalyst (e.g., concentrated H₂SO₄, 1 mole per 300-600 moles of this compound) are charged into the flask.[2]
-
Heating: The mixture is heated to the desired reaction temperature (typically 90-140 °C).[2]
-
This compound Addition: this compound is added dropwise from the dropping funnel to the heated alcohol-catalyst mixture over a period of time, maintaining the reaction temperature. The molar ratio of this compound to alcohol is typically between 1:1 and 1:1.15.[2]
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the consumption of the starting alcohol is complete.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts.[5]
3.2. General Procedure for Base-Catalyzed Acetoacetylation
This protocol is suitable for a wide range of alcohols, including tertiary and polyols.
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction Mixture: The alcohol and the base catalyst (e.g., triethylamine, DABCO, or sodium acetate) are charged into the flask.
-
Heating (if necessary): For less reactive alcohols, the mixture can be heated. For example, for the synthesis of tert-butyl acetoacetate, the tert-butyl alcohol is heated to 80-85 °C before the addition of this compound.[6]
-
This compound Addition: this compound is added dropwise from the dropping funnel to the alcohol-catalyst mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or GC.
-
Work-up and Purification: The work-up procedure depends on the nature of the catalyst and product. For volatile products, direct vacuum distillation of the crude reaction mixture is often sufficient.[6] For less volatile products, an aqueous work-up may be necessary to remove the catalyst and other water-soluble impurities before distillation or chromatography.
Data Presentation
The following tables summarize quantitative data for the acetoacetylation of various alcohols under different catalytic conditions.
Table 1: Acid-Catalyzed Acetoacetylation of Alcohols
| Alcohol | Catalyst | This compound:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | H₂SO₄ | 1:1.1 | 100 | - | 94 (crude) | [2] |
| Ethanol | H₂SO₄ | 1:1.05 | 125 | 6 | 95 (crude) | [2][7] |
| Isopropanol | H₂SO₄ | 1:1.1 | 125 | - | - | [2] |
Table 2: Base-Catalyzed Acetoacetylation of Alcohols
| Alcohol | Catalyst | This compound:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| t-Butanol | Sodium Acetate | 1.06:1 | 60-115 | 3 | 75-80 | [6] |
| Ethylene Glycol | DABCO | 1.98:1 | 40-42 | 7.5 | - | [8] |
| Isosorbide | DABCO | 2:1 | 40-70 | 7 | 89 (conversion) | [8] |
Visualizations
Caption: Experimental workflow for acetoacetylation.
Caption: Acid- and base-catalyzed reaction mechanisms.
Conclusion
The acetoacetylation of alcohols using this compound is a highly effective method for the synthesis of acetoacetate esters. The choice between an acid- or base-catalyzed protocol allows for the adaptation of the reaction conditions to a wide range of alcohol substrates. Careful adherence to safety protocols is paramount when working with the hazardous reagent this compound. The detailed procedures and data presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. CA1152528A - Process for the preparation of acetoacetic acid alkyl esters - Google Patents [patents.google.com]
- 2. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. CN103450018A - Preparation method of ethyl acetoacetate - Google Patents [patents.google.com]
- 5. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 6. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 7. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. coachbenner.weebly.com [coachbenner.weebly.com]
Application Notes and Protocols: Diketene in the Synthesis of Active Methylene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diketene (C₄H₄O₂) is a highly reactive and versatile organic compound, recognized as the cyclic dimer of ketene.[1] It serves as a crucial industrial intermediate for the production of a wide array of chemical products, including pharmaceuticals, agrochemicals, pigments, and dyes.[1][2] Its reactivity stems from a strained four-membered β-lactone ring, which readily undergoes ring-opening reactions with nucleophiles.[1] This reactivity makes it an excellent starting material for acetoacetylation, a process that introduces the acetoacetyl group (CH₃COCH₂CO-) into molecules.
Active methylene (B1212753) compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as carbonyl or cyano groups.[3] This structural arrangement renders the methylene protons acidic and easily removable by a base, making these compounds valuable nucleophilic synthons in organic synthesis.[3] Their utility is particularly prominent in the construction of complex molecules, including various heterocyclic systems that form the core of many pharmaceutical agents.[4][5]
This document provides detailed protocols and application notes on the use of this compound for the synthesis of three key classes of active methylene compounds and their derivatives: Acetoacetic Esters , Pyrazolones , and 4-Hydroxycoumarins .
Synthesis of Acetoacetic Esters
Acetoacetic esters, such as ethyl acetoacetate (B1235776) (EAA) and methyl acetoacetate (MAA), are foundational active methylene compounds used extensively as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[6] The industrial production of these esters predominantly relies on the reaction of this compound with the corresponding alcohol, a process known as acetoacetylation.[2][7]
General Reaction Scheme
The reaction involves the nucleophilic attack of an alcohol on the carbonyl group of the β-lactone ring of this compound, leading to ring-opening and the formation of the corresponding β-keto ester.
Caption: General synthesis of acetoacetic esters from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Acetoacetate (EAA)
This protocol is based on the industrial method involving the acid-catalyzed reaction of this compound with ethanol (B145695).[7][8]
-
Materials:
-
This compound (≥97%)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Calcium Chloride (for drying)
-
Reaction vessel with reflux condenser, dropping funnel, and thermometer
-
Distillation apparatus
-
-
Procedure:
-
To a reaction vessel containing 150 moles of absolute ethanol, cautiously add 80 moles of concentrated sulfuric acid while stirring and cooling.
-
Heat the ethanol-sulfuric acid mixture to 85°C.
-
Add 100 moles of this compound dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature at 85-90°C. The reaction is exothermic.[8]
-
After the addition is complete, increase the temperature to 125°C and stir for an additional 6 hours to ensure complete reaction.[7]
-
Cool the reaction mixture to room temperature.
-
The crude ethyl acetoacetate is purified by vacuum distillation. The fraction boiling at 76–80°C at 18 mm Hg is collected.[9]
-
The final product can be dried over anhydrous calcium chloride.
-
Protocol 2: Synthesis of Methyl Acetoacetate (MAA)
This protocol utilizes a composite catalyst system to improve efficiency and reduce energy consumption.[10][11]
-
Materials:
-
This compound (≥97.5%)
-
Methanol (≥99.9%)
-
Triethylenediamine (Catalyst A)
-
Concentrated Sulfuric Acid (≥98%, Catalyst B)
-
Reaction kettle with stirrer and dropping funnel
-
Filtration and continuous rectification apparatus
-
-
Procedure:
-
Charge the reaction kettle with 1.2 tons of methanol.
-
Add 1.5 kg of triethylenediamine (Catalyst A) under stirring.[11]
-
Add 3.0 tons of this compound dropwise. The esterification reaction proceeds at a temperature below 120°C.[10]
-
After the addition, maintain the temperature at 110-120°C for 1 hour.[11]
-
Cool the reaction solution to 40°C.
-
Add 3 kg of concentrated sulfuric acid (Catalyst B) and stir for 30 minutes. This step neutralizes Catalyst A and completes the esterification.[11]
-
Filter the resulting solution to obtain crude methyl acetoacetate.
-
Purify the filtrate via continuous rectification to obtain the final product with a purity >99%.[10]
-
Quantitative Data Summary
| Product | Alcohol | Catalyst(s) | Molar Ratio (this compound:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Ethyl Acetoacetate | Ethanol | Sulfuric Acid | 1:1.5 | 85 - 125 | 6 | ~95 | - | [7] |
| Ethyl Acetoacetate | Ethanol | Sulfuric Acid | 1:1.1 | 125 | Continuous | - | ~95 (crude) | [8] |
| Ethyl Acetoacetate | Ethanol | Amine Ionic Liquid | 1:1.2 | Reflux (120) | 5 | 98.7 | 99.79 | [12][13] |
| Methyl Acetoacetate | Methanol | Triethylenediamine, H₂SO₄ | 1:1.25 (mass ratio) | <120, then 40 | 1.5 | >99 (content) | >99 | [10][11] |
| Methyl Acetoacetate | Methanol | Tertiary Amine | 1:1.1 | 93 | Continuous | 95.2 | >99 | [14] |
Synthesis of Pyrazolones
Pyrazolones are five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, as well as important dyes.[2][15][16] A classic and widely used method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester (like EAA) with a hydrazine (B178648) derivative.[16][17]
Synthetic Pathway
The synthesis is a two-step process starting from this compound. First, an acetoacetic ester is prepared as described previously. This intermediate then undergoes cyclocondensation with a hydrazine.
Caption: Two-step synthesis of pyrazolones from this compound.
Experimental Protocol
Protocol 3: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
Materials:
-
Ethyl Acetoacetate (prepared from Protocol 1 or commercial)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Beaker, reflux condenser
-
-
Procedure:
-
Step 1: Intermediate Synthesis. Synthesize Ethyl Acetoacetate (EAA) using Protocol 1.
-
Step 2: Cyclocondensation. In a beaker, mix equimolar amounts of EAA and phenylhydrazine.
-
Add a small amount of glacial acetic acid to catalyze the reaction.
-
The reaction is often exothermic. If necessary, moderate the reaction by cooling the beaker in a water bath.
-
After the initial reaction subsides, gently heat the mixture on a water bath for approximately 1 hour to complete the condensation.
-
Cool the mixture. The product, 1-phenyl-3-methyl-5-pyrazolone, will often solidify upon cooling.
-
Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the purified pyrazolone derivative.
-
Mechanism Overview
The reaction proceeds via the formation of a hydrazone intermediate from the reaction between the ketone carbonyl of the β-ketoester and the hydrazine.[18] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent elimination of an alcohol molecule to form the stable pyrazolone ring.[19]
Synthesis of 4-Hydroxycoumarins
4-Hydroxycoumarins are a class of heterocyclic compounds famous for their anticoagulant properties; the blockbuster drug warfarin (B611796) is a prominent example.[20] They also serve as key intermediates for various industrial products.[20] While several methods exist for their synthesis, a viable route involves the acetoacetylation of phenols using this compound, followed by intramolecular cyclization.
Synthetic Pathway
This pathway involves the reaction of a phenol (B47542) with this compound to form a phenyl acetoacetate intermediate. This intermediate then undergoes an intramolecular cyclization, often under acidic or high-temperature conditions, to yield the 4-hydroxycoumarin (B602359) core.
Caption: Synthesis of 4-hydroxycoumarin via a this compound-derived intermediate.
Experimental Protocol
Protocol 4: Synthesis of 4-Hydroxycoumarin
This protocol describes a general approach. The cyclization of o-hydroxyacetophenones (which can be derived from phenols) is a known route.[21] A direct method involves the cyclization of an acetoacetylated phenol.
-
Materials:
-
Phenol
-
This compound
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA) as a catalyst
-
An inert, high-boiling solvent (e.g., mineral oil, diphenyl ether)
-
Sodium metal (for alternative cyclization methods)[22]
-
Reaction vessel with heating mantle, condenser, and stirrer
-
-
Procedure:
-
Step 1: Formation of Phenyl Acetoacetate. In a reaction vessel, dissolve phenol in a suitable solvent.
-
Slowly add an equimolar amount of this compound to the solution at room temperature. The reaction is typically catalyzed by a mild base or proceeds thermally.
-
Stir the mixture for several hours until the formation of the phenyl acetoacetate intermediate is complete (monitor by TLC).
-
Step 2: Cyclization. Add a cyclizing agent such as phosphorus oxychloride or polyphosphoric acid to the crude intermediate.
-
Heat the reaction mixture to a high temperature (typically 150-250°C, depending on the catalyst and solvent) for several hours.[22]
-
Cool the reaction mixture and pour it into ice water to precipitate the crude 4-hydroxycoumarin.
-
Collect the solid by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Safety Considerations
This compound is a hazardous substance that requires careful handling. It is a colorless liquid with a pungent odor and is a strong irritant to the skin, eyes, and respiratory system.[1] It is also flammable and can polymerize violently if not properly stabilized.[1][23] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Conclusion
This compound stands out as a powerful and efficient C4 building block for the synthesis of diverse and valuable active methylene compounds.[24] Its ability to readily undergo acetoacetylation with alcohols and phenols provides a direct and industrially scalable route to key intermediates like acetoacetic esters. These intermediates, in turn, serve as versatile precursors for a wide range of more complex molecules, including the pharmaceutically significant pyrazolone and 4-hydroxycoumarin scaffolds. The protocols outlined here demonstrate the practical application of this compound chemistry for researchers and professionals in organic synthesis and drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. purkh.com [purkh.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EaseToLearn.com [easetolearn.com]
- 7. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101337890A - Method for preparing methyl acetoacetate by using novel composite catalyst - Google Patents [patents.google.com]
- 11. Method for preparing methyl acetoacetate by using novel composite catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103450018B - Preparation method of ethyl acetoacetate - Google Patents [patents.google.com]
- 13. CN103450018A - Preparation method of ethyl acetoacetate - Google Patents [patents.google.com]
- 14. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 15. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolone - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciepub.com [sciepub.com]
- 22. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 23. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. arxada.com [arxada.com]
Application Notes: Mechanism and Synthesis of Pyrazolones from Diketene and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolones are five-membered heterocyclic compounds that form the core structure of numerous commercially significant molecules, from pharmaceuticals to dyes.[1] First synthesized by Ludwig Knorr in 1883, pyrazolone (B3327878) derivatives have become indispensable in medicinal chemistry.[1][2] They exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties.[2][3]
Several FDA-approved drugs, such as the analgesic Metamizole (Dipyrone), the anti-inflammatory Aminophenazone, and Edaravone, used for treating amyotrophic lateral sclerosis (ALS), feature the pyrazolone pharmacophore.[1][2] The versatile biological activity of this scaffold makes its synthesis a topic of continuous interest for drug discovery and development.[4]
This document outlines the chemical mechanism for the formation of pyrazolones via the reaction of diketene with hydrazine (B178648), provides a general experimental protocol for its synthesis, and presents typical reaction data.
Reaction Mechanism: Pyrazolone Formation
The synthesis of a pyrazolone ring from this compound and a hydrazine derivative is a classic example of a cyclocondensation reaction. The process can be described in two primary stages:
-
Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the highly reactive β-lactone carbonyl carbon of the this compound. This leads to the opening of the strained four-membered ring to form a stable intermediate, an acetoacetylhydrazine derivative.
-
Intramolecular Cyclization and Dehydration: The newly formed intermediate then undergoes an intramolecular nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazine moiety attacks the ketone carbonyl group. This cyclization step forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the final, stable aromatic pyrazolone ring.
The overall transformation is an efficient method for constructing the pyrazolone core.
Caption: Logical flow of pyrazolone synthesis from this compound and hydrazine.
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
This protocol describes a general laboratory procedure for the synthesis of 3-methyl-1H-pyrazol-5(4H)-one, a common pyrazolone derivative, from this compound and hydrazine hydrate (B1144303).
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: In a fume hood, add 50 mL of ethanol to the flask. With gentle stirring, carefully add 0.2 mol of hydrazine hydrate to the ethanol.
-
This compound Addition: Slowly add 0.2 mol of this compound dropwise to the hydrazine solution. An exothermic reaction will occur. Use an ice bath to maintain the reaction temperature below 40°C.
-
Reaction: After the addition is complete, remove the ice bath. If necessary, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate product crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is typically a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point determination, TLC, IR, and NMR spectroscopy.
Caption: Standard laboratory workflow for pyrazolone synthesis and purification.
Quantitative Data
The synthesis of pyrazolone derivatives is generally high-yielding. The following table summarizes representative data from literature for similar pyrazolone syntheses, highlighting the efficiency of the cyclocondensation reaction under various conditions.
| Starting Materials | Catalyst/Solvent | Time (h) | Yield (%) | M.P. (°C) | Reference |
| Ethyl acetoacetate (B1235776) + Phenylhydrazine | Glacial Acetic Acid | 1 | 85-90 | 127-129 | [5] |
| Ethyl acetoacetate + Hydrazine hydrate | Ethanol | 1 | ~75 | 154-156 | [6] |
| Substituted Chalcone + Phenylhydrazine | Glacial Acetic Acid | 8 | 48-89 | 130-210 | [5][6] |
| 1,3-Diketones + Arylhydrazines | N,N-dimethylacetamide | 2-4 | 59-98 | N/A | [7] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate + Hydrazides | Silver Catalyst (AgOTf) | 12 | 60-85 | N/A | [7] |
Note: Data represents typical yields for the synthesis of the pyrazolone core structure. Yields and melting points (M.P.) vary based on specific substituents on the starting materials.
Applications in Drug Development
The pyrazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Its derivatives have been extensively explored for a variety of therapeutic applications.[2][8]
-
Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This mechanism is responsible for the anti-inflammatory, analgesic, and antipyretic effects of drugs like Aminophenazone and Dipyrone.[9]
-
Antimicrobial Agents: Researchers have synthesized numerous pyrazolone derivatives that exhibit significant activity against various strains of bacteria and fungi.[2]
-
Anticancer Agents: Certain pyrazolones have shown promise as anticancer agents by inhibiting protein kinases or other enzymes crucial for tumor cell proliferation.[3][4]
-
Central Nervous System (CNS) Agents: The pyrazolone structure is also found in molecules targeting the CNS. For instance, Edaravone is a free radical scavenger used to slow the progression of neurodegenerative diseases.[2]
The continued exploration of pyrazolone chemistry is a promising avenue for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diketene as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Diketene (4-methylideneoxetan-2-one) is a highly reactive and versatile C4 building block, serving as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the strained four-membered lactone ring, which readily undergoes ring-opening reactions with nucleophiles to introduce the acetoacetyl group, a key structural motif in many active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Introduction to this compound's Reactivity
The primary reaction of this compound in pharmaceutical synthesis is acetoacetylation.[5] It reacts efficiently with alcohols and amines to yield acetoacetic acid esters and acetoacetamides, respectively. These derivatives are pivotal intermediates for the synthesis of various heterocyclic systems and other complex molecules.[6][7]
A notable, safer alternative to this compound for acetoacetylation is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which thermally decomposes to generate acetylketene, the reactive species, thus avoiding the handling of the highly lachrymatory and reactive this compound.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound and its derivatives are instrumental in the synthesis of numerous APIs, including but not limited to:
-
Calcium Channel Blockers: Lercanidipine (B1674757) and Manidipine.[1][8]
-
Anxiolytics: Ketazolam.[5]
-
Analgesics: Pyrazolone derivatives.[5]
The following sections detail the synthesis of key intermediates for these drug classes.
Experimental Protocols and Data
Synthesis of Acetoacetic Acid Esters
Acetoacetic acid esters are valuable intermediates in the synthesis of various pharmaceuticals. The reaction of this compound with alcohols is a common industrial method for their preparation.[3]
This protocol is adapted from a patented industrial process.
Reaction Scheme:
Materials:
-
This compound (≥97.5% purity)
-
Methanol (B129727) (99.9% purity)
-
Triethylenediamine
-
Concentrated Sulfuric Acid (≥98%)
Procedure:
-
To a 5000L enamel kettle, add 1.2 tons of methanol and 1.5 kg of triethylenediamine with stirring.
-
Dropwise, add 3.0 tons of this compound to the mixture.
-
Maintain the temperature at 110-120°C for 1 hour.
-
Cool the reaction mixture to 40°C.
-
Add 3 kg of concentrated sulfuric acid as a catalyst and maintain the temperature for 30 minutes.
-
Filter the resulting solution to obtain crude methyl acetoacetate (B1235776).
-
The crude product is then purified by continuous rectification.
Quantitative Data:
The yield of methyl acetoacetate is approximately 98.7% with a purity of 99.73%.[8]
This protocol is based on an industrial synthesis method.
Reaction Scheme:
Materials:
-
This compound
-
Amine-type ionic liquid catalyst (e.g., n-butylamine nitrate)
Procedure:
-
In a 500mL three-necked flask, add 38.33g of ethanol and 0.088g of n-butylamine nitrate (B79036) ionic liquid.
-
Heat the mixture to reflux.
-
Dropwise, add 50g of this compound over 2 hours.
-
Maintain the reaction at 120°C for 3 hours, ensuring all this compound has reacted.
-
The crude ethyl acetoacetate is then purified by distillation.
Quantitative Data Summary for Acetoacetic Ester Synthesis:
| Product | Alcohol | Catalyst | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Methyl Acetoacetate | Methanol | Triethylenediamine, H₂SO₄ | 110-120 | 98.7 | 99.73 | [8] |
| Ethyl Acetoacetate | Ethanol | n-Butylamine nitrate | 120 | 98.1 | 99.76 | [9] |
| Isopropyl Acetoacetate | Isopropanol | Sulfuric Acid | 125 | 91 | 99.9 | [10] |
Synthesis of Acetoacetanilides
Acetoacetanilides are key precursors for various pharmaceuticals, synthesized by the reaction of this compound with anilines.
This is a general laboratory procedure for the synthesis of N-aryl-3-oxobutanamides.
Reaction Scheme:
Materials:
-
This compound
-
Xylene (optional, as solvent)
Procedure:
-
A mixture of m-toluidine (1.0 equivalent) and this compound (1.1 equivalents) is heated. This can be done neat or in a high-boiling solvent like xylene.
-
The reaction temperature is maintained at 120-140°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is purified by recrystallization from a suitable solvent such as ethanol or toluene.
Quantitative Data:
While specific yield data for this exact reaction is not provided in the search results, similar reactions typically proceed in high yields.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Intermediate for Lercanidipine
Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker. A key step in its synthesis involves an intermediate derived from this compound.[1]
Reaction Scheme:
Procedure:
This reaction involves the esterification of this compound with 3-hydroxypropionitrile (B137533) in the presence of an alkali catalyst to generate propionitrile (B127096) acetoacetate. This intermediate is then used in a subsequent one-pot condensation and cyclization to form the lercanidipine parent nucleus.[1]
Intermediate for Manidipine
Manidipine is another dihydropyridine calcium channel blocker. Its synthesis also utilizes a key intermediate prepared from this compound.[8]
Reaction Scheme:
Materials:
-
1-diphenyl-methyl-4-(2-hydroxyethyl) piperazine (B1678402) (4.12 mol)
-
This compound (5.12 mol)
-
Ethyl acetate (B1210297)
Procedure:
-
In a reaction flask, add 1.22 kg (4.12 mol) of 1-diphenyl-methyl-4-(2-hydroxyethyl) piperazine.
-
Heat the reactant to 70-75°C.
-
Under stirring, slowly add 0.43 kg (5.12 mol) of this compound.
-
After the addition is complete, maintain the temperature at 70-80°C and continue stirring for 2 hours.
-
After the reaction is complete, add 6L of ethyl acetate to dissolve the product.
-
Wash the organic phase with water three times, dry, and concentrate to obtain the oily product.
Quantitative Data:
The yield of the intermediate, 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester, is reported to be 95.8%.[8]
Intermediate for Pyrazolone Derivatives (Analgesics)
Pyrazolone derivatives, known for their analgesic properties, are commonly synthesized from an acetoacetic ester intermediate (derived from this compound) and a hydrazine (B178648) derivative.[11]
Reaction Scheme:
Materials:
-
Ethyl acetoacetate
-
Ethanol (for recrystallization)
Procedure:
-
React ethyl acetoacetate with phenylhydrazine at reflux temperature.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and neutralize with diluted HCl to precipitate the product.
-
Isolate the crude product by filtration.
-
Recrystallize the crude product from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.[11]
Quantitative Data Summary for API Intermediates:
| API | Intermediate | Reactants | Yield (%) | Reference |
| Manidipine | 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester | This compound, 1-diphenyl-methyl-4-(2-hydroxyethyl) piperazine | 95.8 | [8] |
| Pyrazolone | 3-Methyl-1-phenylpyrazol-5-one | Ethyl Acetoacetate, Phenylhydrazine | High | [11] |
| Lercanidipine | Propionitrile Acetoacetate | This compound, 3-Hydroxypropionitrile | High | [1] |
Visualizations
Reaction Pathways and Workflows
Caption: General reaction pathways of this compound in pharmaceutical synthesis.
Caption: General experimental workflow for acetoacetylation using this compound.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for preparing methyl acetoacetate by using novel composite catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. CN101337890A - Method for preparing methyl acetoacetate by using novel composite catalyst - Google Patents [patents.google.com]
- 5. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102276464A - Method for producing methyl acetoacetate - Google Patents [patents.google.com]
- 8. CN103450017B - Preparation method of methyl acetoacetate - Google Patents [patents.google.com]
- 9. CN103450018A - Preparation method of ethyl acetoacetate - Google Patents [patents.google.com]
- 10. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
Application of Diketene in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketene is a versatile and highly reactive organic compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique chemical structure, characterized by a strained four-membered β-lactone ring, allows for facile reactions with a variety of nucleophiles, making it an ideal starting material for the production of insecticides, fungicides, and herbicides. This document provides detailed application notes, experimental protocols, and efficacy data for the synthesis of two prominent agrochemicals derived from this compound: the organophosphate insecticide Monocrotophos and the systemic fungicide Carboxin.
Agrochemicals Derived from this compound
This compound's utility in agrochemical synthesis primarily stems from its ability to introduce the acetoacetyl group into molecules. This functional group is a key synthon for the construction of various heterocyclic and acyclic structures that exhibit potent biological activity.
Insecticide: Monocrotophos
Monocrotophos is a broad-spectrum organophosphate insecticide known for its contact and systemic activity against a variety of sucking, chewing, and boring insects and spider mites on crops such as cotton, sugarcane, and peanuts.[1] Its synthesis originates from the reaction of this compound with dimethylamine (B145610) to form N,N-dimethylacetoacetamide, a key intermediate.
Fungicide: Carboxin
Carboxin is a systemic anilide fungicide that is highly effective against diseases caused by basidiomycete fungi, such as smuts, bunts, and rusts in cereals and Rhizoctonia solani in various crops.[2] The synthesis of Carboxin involves the acetoacetylation of an aniline (B41778) derivative with this compound, followed by cyclization to form the active oxathiin ring system.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and efficacy of Monocrotophos and Carboxin.
Table 1: Synthesis Yields of this compound-Derived Agrochemical Intermediates and Final Products
| Agrochemical | Intermediate | Synthesis Step | Starting Materials | Reported Yield (%) |
| Monocrotophos | N,N-Dimethylacetoacetamide | Acetoacetylation | This compound acetone (B3395972) adduct, Dimethylamine | Not specified |
| Monocrotophos | Perkow Reaction | N,N-Dimethylacetoacetamide, Trimethyl phosphite (B83602) | Not specified | |
| Carboxin | 2'-Chloroacetoacetanilide (B1583483) | Acetoacetylation | This compound, 2-Chloroaniline (B154045) | Not specified |
| Carboxin | Cyclization | 2'-Chloroacetoacetanilide, 2-Mercaptoethanol (B42355) | >90% (overall)[3] |
Table 2: Efficacy and Toxicity Data for Monocrotophos
| Parameter | Species | Value | Reference |
| Toxicity (LD50) | |||
| Acute Oral | Rat (male) | 17-18 mg/kg | [1] |
| Acute Oral | Rat (female) | 20 mg/kg | [1] |
| Acute Dermal | Rat (male) | 126 mg/kg | [1] |
| Acute Dermal | Rat (female) | 112 mg/kg | [1] |
| Acute Dermal | Rabbit | 354 mg/kg | [1] |
| Acute Oral | Bobwhite Quail | 0.94 mg/kg | [1] |
| Acute Oral | Mallard Duck | 4.76 mg/kg | [1] |
| Efficacy | |||
| Mortality (%) - Jassid (72h post-spray) | Amrasca devastans | 91.61% | [4] |
| Mortality (%) - Whitefly (72h post-spray) | Bemisia tabaci | 62.74% | [4] |
| Mortality (%) - Thrips (24h post-spray) | Thrips tabaci | 95.09% | [4] |
Table 3: Efficacy Data for Carboxin
| Fungal Pathogen | Parameter | Value | Reference |
| Ustilago nuda (Loose Smut of Barley) | Mycelial Growth Inhibition | Growth stopped at ≥ 1 µg/mL | [5] |
| Rhizoctonia solani | Mycelial Growth Inhibition | 100% at 10 ppm | [6] |
| Alternaria solani | Minimum Inhibitory Concentration (MIC) | 4000 µg/mL | [7] |
| Fusarium solani | Mycelial Growth Inhibition | 79.12% at 5000 µg/mL | [7] |
| Colletotrichum lindemuthianum | Minimum Inhibitory Concentration (MIC) | 6000 µg/mL | [7] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Monocrotophos and Carboxin, starting from this compound.
Synthesis of Monocrotophos
The synthesis of Monocrotophos from this compound is a two-step process involving the formation of the intermediate N,N-dimethylacetoacetamide, followed by a Perkow reaction.
Step 1: Synthesis of N,N-Dimethylacetoacetamide
This protocol is adapted from the reaction of a this compound acetone adduct with dimethylamine.[8][9]
-
Materials:
-
Dimethylamine solution (2.0 M in toluene)
-
This compound acetone adduct (2,2,6-trimethyl-4H-1,3-dioxin-4-one)
-
Ethyl acetate (B1210297) (for purification)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethylamine (10.0 mmol, 2.0 eq.) in 15 ml of toluene.[8]
-
Slowly add the this compound acetone adduct (5.00 mmol, 1.0 eq.) dropwise to the dimethylamine solution over 5 minutes.[8]
-
Stir the reaction mixture at room temperature for 15 minutes.[8]
-
Heat the mixture to reflux and continue stirring for 12 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using ethyl acetate as the eluent to obtain pure N,N-dimethyl-3-oxobutanamide (N,N-dimethylacetoacetamide).[8]
-
Step 2: Synthesis of Monocrotophos from N,N-Dimethylacetoacetamide
The conversion of N,N-dimethylacetoacetamide to Monocrotophos typically involves chlorination followed by reaction with trimethyl phosphite (a variation of the Perkow reaction). Detailed, publicly available, and reproducible experimental protocols for this specific transformation are scarce, likely due to the hazardous nature of the reagents and product. The following is a generalized procedure based on related reactions.
-
Materials:
-
N,N-Dimethylacetoacetamide
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Trimethyl phosphite
-
Inert solvent (e.g., dichloromethane, toluene)
-
-
Generalized Procedure:
-
Dissolve N,N-dimethylacetoacetamide in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent (e.g., sulfuryl chloride) to the solution while maintaining the low temperature. The reaction is typically monitored by TLC or GC to ensure complete chlorination to the corresponding chloro-derivative.
-
After the chlorination is complete, the reaction mixture is carefully worked up to remove excess chlorinating agent and byproducts.
-
The crude chloro-intermediate is then dissolved in a suitable solvent and reacted with trimethyl phosphite. This reaction is exothermic and requires careful temperature control.
-
The reaction progress is monitored until completion.
-
The final product, Monocrotophos, is isolated and purified using appropriate techniques, such as distillation under reduced pressure or chromatography.
-
Synthesis of Carboxin
The synthesis of Carboxin from this compound proceeds via the formation of an acetoacetanilide (B1666496) intermediate, followed by chlorination and cyclization.
Step 1: Synthesis of 2'-Chloroacetoacetanilide
-
Materials:
-
This compound
-
2-Chloroaniline
-
Inert solvent (e.g., toluene, acetic acid)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-chloroaniline in an inert solvent.
-
Heat the solution to a specified temperature (e.g., 50-60°C).[10]
-
Slowly add this compound dropwise to the heated solution of 2-chloroaniline. The reaction is exothermic and the addition rate should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue stirring the mixture at the same temperature for a period to ensure the reaction goes to completion.
-
The product, 2'-chloroacetoacetanilide, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product may be further purified by recrystallization.
-
Step 2: Synthesis of Carboxin from 2'-Chloroacetoacetanilide
This protocol is based on the reaction of an α-chloroacetoacetanilide with 2-mercaptoethanol.
-
Materials:
-
2'-Chloroacetoacetanilide
-
2-Mercaptoethanol
-
Base (e.g., sodium hydroxide)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., acetonitrile, toluene)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2'-chloroacetoacetanilide in a solvent such as acetonitrile.
-
Add 2-mercaptoethanol to the solution.
-
Add a base (e.g., potassium carbonate) to the mixture and stir at room temperature. The reaction progress can be monitored by TLC.[3]
-
Once the initial condensation is complete, the intermediate thioether is cyclized. This is typically achieved by heating the reaction mixture in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene, with the removal of water.
-
After cyclization is complete, the reaction mixture is cooled, and the crude Carboxin is isolated.
-
Purification is typically achieved by recrystallization from a suitable solvent to yield pure Carboxin.
-
Diagrams
Synthesis of Monocrotophos from this compound
Caption: Synthetic pathway of Monocrotophos from this compound.
Synthesis of Carboxin from this compound
Caption: Synthetic pathway of Carboxin from this compound.
Experimental Workflow for Agrochemical Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation.
References
- 1. EXTOXNET PIP - MONOCROTOPHOS [extoxnet.orst.edu]
- 2. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. apsnet.org [apsnet.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Monocrotophos | C7H14NO5P | CID 5371562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis Method of N,N-dimethylacetoacetamide_Chemicalbook [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide - Google Patents [patents.google.com]
Application Notes and Protocols: Diketene-Based Multicomponent Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of diketene-based multicomponent reactions (MCRs), offering versatile and efficient strategies for the synthesis of complex heterocyclic scaffolds relevant to drug discovery and organic synthesis. This compound, a readily available and inexpensive bulk chemical, serves as a remarkable building block due to its dual electrophilic and nucleophilic character.[1][2] This unique reactivity allows for the construction of diverse molecular architectures in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy.
This document outlines the synthetic applications, detailed experimental protocols, and mechanistic insights for several key this compound-based MCRs.
Five-Component Synthesis of 1,4-Dihydropyridines
Application: The 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers used to treat hypertension. This five-component reaction offers a rapid and efficient route to densely functionalized 1,4-dihydropyridines, which are valuable for structure-activity relationship (SAR) studies in drug development.[3]
Reaction Scheme:
A novel five-component strategy involving commercially available this compound, primary amines, malononitrile (B47326), and various benzaldehydes for the synthesis of densely functionalized 1,4-dihydropyridines in good yields has been achieved.[3] The reaction proceeds through a sequential cascade of ring-opening of this compound, enamine formation, Knoevenagel condensation, Michael addition, and a 6-exo-tet cyclization.[3]
Quantitative Data:
| Entry | Aldehyde (RCHO) | Primary Amine (R'NH₂) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 93 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 88 |
| 4 | 4-Nitrobenzaldehyde | Benzylamine | 90 |
| 5 | Benzaldehyde | Cyclohexylamine | 82 |
| 6 | 4-Chlorobenzaldehyde | Cyclohexylamine | 89 |
Experimental Protocol:
General Procedure for the Synthesis of 1,4-Dihydropyridines:
-
In a round-bottom flask, dissolve the primary amine (1 mmol) in chloroform (B151607) (5 mL).
-
Add this compound (1 mmol, 0.084 g) dropwise to the solution at room temperature and stir for 10 minutes.
-
To this mixture, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol, 0.066 g).
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford the pure 1,4-dihydropyridine derivative.
Logical Workflow for the Five-Component Synthesis of 1,4-Dihydropyridines:
Caption: Workflow for the synthesis of 1,4-Dihydropyridines.
Four-Component Synthesis of Spiro[indoline-3,4'-pyrano-pyrazole] Derivatives
Application: Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. This iodine-catalyzed four-component reaction provides an efficient and green pathway to novel spiro[indoline-3,4'-pyrano-pyrazole] derivatives, which are of significant interest for the development of new therapeutic agents.[4]
Reaction Scheme:
An efficient and facile one-pot, four-component synthesis of spiro[indoline-3,4'-pyrano-pyrazole] carbonitrile derivatives has been developed through the reaction of hydrazine (B178648) hydrate (B1144303), this compound, substituted isatins, and malononitrile or ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of iodine in ethanol at room temperature.[4]
Quantitative Data:
| Entry | Isatin (B1672199) (R) | Active Methylene (R') | Yield (%) |
| 1 | H | CN | 92 |
| 2 | 5-Br | CN | 95 |
| 3 | 5-Cl | CN | 94 |
| 4 | 5-NO₂ | CN | 88 |
| 5 | H | COOEt | 85 |
| 6 | 5-Br | COOEt | 89 |
Experimental Protocol:
General Procedure for the Synthesis of Spiro[indoline-3,4'-pyrano-pyrazole] Derivatives:
-
To a solution of hydrazine hydrate (1 mmol) in ethanol (10 mL), add this compound (1 mmol, 0.084 g) and stir the mixture at room temperature for 10 minutes.
-
Add the substituted isatin (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and iodine (10 mol%, 0.025 g) to the reaction mixture.
-
Stir the resulting mixture at room temperature for the appropriate time as monitored by TLC (typically 2-4 hours).
-
After completion of the reaction, the solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro[indoline-3,4'-pyrano-pyrazole] derivative.[4]
Proposed Mechanistic Pathway:
Caption: Proposed mechanism for Spiro[indoline-3,4'-pyrano-pyrazole] synthesis.
Four-Component Synthesis of Highly Functionalized Pyrroles
Application: The pyrrole (B145914) motif is a fundamental component of numerous natural products and pharmaceuticals, including the blockbuster drug atorvastatin. This four-component reaction provides a straightforward and efficient method for the synthesis of highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions, offering a valuable tool for the construction of diverse pyrrole libraries.[5]
Reaction Scheme:
This one-pot synthesis involves the reaction of two primary amines, this compound, and a nitrostyrene (B7858105) to produce highly functionalized pyrrole derivatives in very good yields.[5] The reaction proceeds via the in-situ formation of an enaminone intermediate.[5]
Quantitative Data:
| Entry | Primary Amine 1 (R¹NH₂) | Primary Amine 2 (R²NH₂) | Nitrostyrene (R³) | Yield (%) |
| 1 | Benzylamine | Methylamine | β-Nitrostyrene | 88 |
| 2 | Benzylamine | Ethylamine | β-Nitrostyrene | 90 |
| 3 | Allylamine | Methylamine | β-Nitrostyrene | 85 |
| 4 | Benzylamine | Methylamine | 4-Chloro-β-nitrostyrene | 86 |
| 5 | Cyclohexylamine | Methylamine | β-Nitrostyrene | 82 |
Experimental Protocol:
General Procedure for the Synthesis of Functionalized Pyrroles:
-
In a round-bottom flask, add the first primary amine (1 mmol) and this compound (1 mmol, 0.084 g) to dichloromethane (B109758) (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the second primary amine (1 mmol) and continue stirring for another 10 minutes to form the enaminone intermediate.
-
Add the nitrostyrene (1 mmol) to the reaction mixture.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate (B1210297) gradient) to yield the pure pyrrole derivative.[5]
Reaction Pathway Overview:
Caption: Logical steps for the four-component synthesis of pyrroles.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and this compound in the Presence of Nitrostyrene [organic-chemistry.org]
Application Notes and Protocols for Stereoselective Reactions Involving Diketene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting stereoselective reactions with diketene and its derivatives. The versatile reactivity of this compound makes it a valuable C4 building block in organic synthesis, particularly for the construction of chiral molecules, which are crucial in the development of pharmaceuticals and other biologically active compounds. This document outlines key stereoselective transformations, including diastereoselective aldol (B89426) reactions, enantioselective cycloadditions, and organocatalytic asymmetric reactions, complete with experimental procedures and quantitative data to guide researchers in this field.
Introduction to Stereoselective Reactions of this compound Derivatives
This compound (4-methyleneoxetan-2-one) is a highly reactive and versatile reagent in organic chemistry.[1] Its strained four-membered lactone ring allows for a variety of ring-opening and cycloaddition reactions, providing access to a wide range of valuable chemical intermediates.[1] In the context of drug discovery and development, the stereochemical control of these reactions is of paramount importance, as the biological activity of a molecule is often dictated by its three-dimensional structure.
Stereoselective reactions involving this compound derivatives can be broadly categorized into:
-
Diastereoselective Reactions: These reactions utilize a chiral auxiliary temporarily attached to the this compound-derived substrate to control the formation of a new stereocenter. The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.
-
Enantioselective Reactions: These reactions employ a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This approach is highly atom-economical as it avoids the need for stoichiometric amounts of a chiral auxiliary.
-
Organocatalytic Asymmetric Reactions: A subset of enantioselective reactions, these methods utilize small organic molecules as catalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis due to the operational simplicity, stability, and low toxicity of the catalysts.
These methodologies have enabled the synthesis of a diverse array of chiral building blocks, including β-lactones, β-ketoesters, and various heterocyclic compounds, which are key components in many pharmaceutical agents.
Key Stereoselective Transformations and Applications
Diastereoselective Aldol Reaction using an Evans Chiral Auxiliary
The Evans asymmetric aldol reaction is a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. By attaching a chiral oxazolidinone auxiliary to a this compound-derived acyl fragment, high levels of diastereoselectivity can be achieved in the subsequent aldol addition to an aldehyde.
A notable application of this methodology is in the synthesis of precursors to antibiotics like chloramphenicol. The reaction between an N-acetyloxazolidinone derived from this compound and an α,β-unsaturated aldehyde, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), can yield the desired aldol adduct with good diastereoselectivity.[2]
Logical Workflow for Diastereoselective Aldol Reaction
Caption: Workflow for a typical diastereoselective aldol reaction.
Enantioselective [2+2] Cycloaddition with Aldehydes
The [2+2] cycloaddition of ketenes, generated in situ from this compound, with aldehydes is a direct route to chiral β-lactones. The use of chiral Lewis acid catalysts can induce enantioselectivity in this transformation. For instance, axially chiral Lewis acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL) in complex with trimethylaluminum (B3029685) (Me₃Al) have been shown to catalyze the asymmetric [2+2] cycloaddition of ketene (B1206846) with various aldehydes, affording optically active 4-substituted oxetan-2-ones.[1] The enantiomeric excess is dependent on the specific chiral ligand, the aldehyde substrate, and the reaction conditions.
Signaling Pathway for Chiral Lewis Acid Catalyzed [2+2] Cycloaddition
Caption: Catalytic cycle of an enantioselective [2+2] cycloaddition.
Organocatalytic Asymmetric Synthesis of Dihydropyran Derivatives
Organocatalysis provides a metal-free approach to stereoselective synthesis. This compound can serve as a precursor to various reactive intermediates that can participate in organocatalyzed cascade reactions. For example, the reaction of a β-ketoester derived from this compound with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst, such as a prolinol derivative, can lead to the formation of highly functionalized and enantioenriched 3,4-dihydropyran derivatives.[3] This transformation typically proceeds through a Michael addition followed by an intramolecular cyclization.
Quantitative Data Summary
The following tables summarize the quantitative data for representative stereoselective reactions involving this compound derivatives.
Table 1: Diastereoselective Aldol Reaction of a this compound-Derived Acyl Oxazolidinone
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | dr (syn:anti) | Yield (%) | Reference |
| 1 | p-Nitrobenzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 3:1 | 85 | [2] |
Table 2: Enantioselective [2+2] Cycloaddition of Ketene with Aldehydes
| Entry | Aldehyde | Chiral Ligand | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | (R)-BINOL derivative | Toluene (B28343) | -78 | up to 56 | Moderate | [1] |
| 2 | Trichloroacetaldehyde | (R)-BINOL derivative | CH₂Cl₂ | -78 | 45 | Moderate | [1] |
Table 3: Organocatalytic Asymmetric Synthesis of 3,4-Dihydropyrans
| Entry | α,β-Unsaturated Aldehyde | Organocatalyst | Solvent | Temp (°C) | dr | ee (%) | Yield (%) | Reference |
| 1 | Cinnamaldehyde (B126680) | (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)siloxy]methylpyrrolidine | CH₂Cl₂ | -35 | >8:1 | 97 | 77 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction of a this compound-Derived Acyl Oxazolidinone with p-Nitrobenzaldehyde[2]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
p-Nitrobenzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 equiv) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add this compound (1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify the N-acetyloxazolidinone by flash chromatography.
-
-
Aldol Reaction:
-
To a solution of the N-acetyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄ (1.1 equiv) dropwise.
-
Stir the mixture for 5 minutes, then add DIPEA (1.2 equiv).
-
Stir for 30 minutes at -78 °C.
-
Add a solution of p-nitrobenzaldehyde (1.2 equiv) in CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Protocol 2: Enantioselective [2+2] Cycloaddition of Ketene with Benzaldehyde[1]
Materials:
-
This compound
-
Benzaldehyde
-
(R)-3,3'-Diphenyl-1,1'-bi-2-naphthol
-
Trimethylaluminum (Me₃Al) in hexanes
-
Anhydrous toluene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a solution of (R)-3,3'-diphenyl-1,1'-bi-2-naphthol (0.1 equiv) in anhydrous toluene at room temperature, add Me₃Al (0.1 equiv) dropwise.
-
Stir the mixture for 1 hour at room temperature to form the chiral Lewis acid catalyst.
-
-
Cycloaddition Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add a solution of benzaldehyde (1.0 equiv) in toluene dropwise.
-
Stir for 15 minutes at -78 °C.
-
Generate ketene by the pyrolysis of this compound and pass the gaseous ketene through the reaction mixture at -78 °C until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting β-lactone by flash chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
-
Protocol 3: Organocatalytic Asymmetric Synthesis of a 3,4-Dihydropyran Derivative[3]
Materials:
-
Ethyl acetoacetate (B1235776) (from this compound and ethanol)
-
Cinnamaldehyde
-
(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)siloxy]methylpyrrolidine (organocatalyst)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl acetoacetate (1.2 equiv) and cinnamaldehyde (1.0 equiv) in anhydrous CH₂Cl₂ at -35 °C, add the organocatalyst (0.1 equiv).
-
Stir the reaction mixture at -35 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydropyran derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
References
- 1. Asymmetric [2 + 2] cycloaddition of ketene with aldehydes catalysed by Me3Al complexes of axially chiral 1,1′-binaphthalene-2,2′-diol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
Application Notes and Protocols: Diketene in the Production of Pigments and Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketene is a highly versatile and reactive organic compound that serves as a crucial building block in the synthesis of a wide array of commercially important pigments and dyes.[1][2][3] Its strained four-membered β-lactone ring makes it an excellent acetylating agent, readily reacting with nucleophiles like amines and alcohols to introduce the acetoacetyl group.[2][3] This reactivity is the cornerstone of its utility in the colorant industry, enabling the production of vibrant and stable yellow, orange, and red shades.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis of major classes of pigments and dyes derived from this compound, including arylide and diarylide azo pigments, as well as pyrazolone (B3327878) and pyridone dyes. The information is intended to guide researchers and scientists in the development and synthesis of novel colorants and functional materials.
Core Applications of this compound in Pigment and Dye Synthesis
The primary application of this compound in this field is the synthesis of acetoacetarylides. These compounds are formed through the acetoacetylation of aromatic amines with this compound and are key intermediates, acting as coupling components in azo coupling reactions.[1][4][5]
-
Arylide Pigments (Monoazo Pigments): These are produced by the coupling of a diazotized aromatic amine with an acetoacetarylide.[5][6] They are widely used in printing inks, coatings, and plastics.[4]
-
Diarylide Pigments (Disazo Pigments): These are formed by coupling a tetrazotized aromatic diamine (derived from benzidine (B372746) or its analogues) with two equivalents of an acetoacetarylide.[4][7] They generally offer higher color strength and better fastness properties compared to monoazo pigments.[8]
-
Pyrazolone Dyes and Pigments: this compound is a precursor to ethyl acetoacetate (B1235776), a key reactant in the synthesis of pyrazolone derivatives.[1][9] These are formed by the condensation of a hydrazine (B178648) derivative with a β-ketoester (like ethyl acetoacetate).[1][3] Pyrazolone-based colorants are known for their application as dyes and pigments.[10]
-
Pyridone Dyes: this compound can be used in the synthesis of pyridone derivatives, which are important heterocyclic scaffolds for disperse dyes.[11][12] These dyes are particularly useful for coloring synthetic fibers like polyester.[13]
Experimental Protocols
Protocol 1: Synthesis of Acetoacetarylides from this compound
This protocol describes the general procedure for the synthesis of acetoacetarylides by reacting this compound with a primary aromatic amine.
Reaction Scheme:
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, toluidine, anisidine, chloroaniline)
-
Inert solvent (e.g., acetone, toluene, xylene)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve the aromatic amine in an appropriate inert solvent.
-
Heat the solution to reflux with constant stirring.
-
Slowly add this compound dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The acetoacetarylide product may precipitate out upon cooling.
-
If precipitation occurs, collect the product by filtration, wash with a small amount of cold solvent, and dry.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Quantitative Data for Acetoacetarylide Synthesis:
| Aromatic Amine | Solvent | This compound (molar eq.) | Temperature (°C) | Yield (%) | Reference |
| o-Tolidine | Acetone | 2.1 | Reflux | ~85 | [1] |
| 2,5-Dichloroaniline | Toluene | 1.05 | Reflux | ~90 | [1] |
| o-Anisidine | - | 1.0 | - | ~87 | [1] |
| m-Phenylene diamine | - | 2.1 | Reflux | High | [1] |
Protocol 2: Synthesis of Arylide Yellow Pigments
This protocol outlines the synthesis of an arylide yellow pigment via diazotization of an aromatic amine followed by azo coupling with an acetoacetarylide.
Experimental Workflow:
Materials:
-
Aromatic amine for diazotization (e.g., 2-nitro-4-chloroaniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetoacetarylide (from Protocol 1)
-
Sodium hydroxide (B78521) (NaOH) or Sodium acetate (B1210297) (NaOAc)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, prepare a solution of the aromatic amine in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate vessel, dissolve the acetoacetarylide in an aqueous solution of sodium hydroxide or a buffer solution of sodium acetate to form the enolate.
-
Cool this solution to 0-10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the acetoacetarylide solution with vigorous stirring. The pigment will precipitate immediately.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring for 1-2 hours to ensure complete coupling.
-
-
Work-up:
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the pigment cake thoroughly with water until the filtrate is neutral.
-
Dry the pigment in an oven at a temperature appropriate for the specific pigment's stability (e.g., 60-80 °C).
-
Quantitative Data for Arylide Yellow Pigment Synthesis:
| Pigment Name | Diazo Component | Coupling Component | pH of Coupling | Yield (%) | Reference |
| Pigment Yellow 3 | 2-Nitro-4-chloroaniline | Acetoacet-o-chloroanilide | Weakly acidic | High | [6] |
| Pigment Yellow 74 | 4-Nitro-2-aminoanisole | Acetoacet-o-anisidide | ~4.5 | >95 | [1] |
Protocol 3: Synthesis of Diarylide Yellow Pigments
This protocol details the synthesis of a diarylide yellow pigment, which involves the tetrazotization of a diamine followed by coupling with an acetoacetarylide.
Reaction Scheme:
Materials:
-
Aromatic diamine (e.g., 3,3'-dichlorobenzidine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetoacetarylide (from Protocol 1)
-
Sodium acetate (NaOAc)
-
Ice
Procedure:
-
Tetrazotization:
-
Suspend the aromatic diamine in aqueous hydrochloric acid.
-
Cool the suspension to -5 to 0 °C in an ice-salt bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite, ensuring the temperature does not rise above 0 °C.
-
Stir for 1-2 hours at this temperature. The excess nitrous acid can be destroyed by adding a small amount of sulfamic acid.
-
-
Coupling:
-
Prepare a solution or fine suspension of the acetoacetarylide in water, typically with the aid of a dispersing agent and adjusted to a specific pH with sodium acetate or another buffer.
-
Cool this suspension to 0-10 °C.
-
Slowly add the cold tetrazo salt solution to the acetoacetarylide suspension with efficient stirring.
-
Control the pH of the reaction mixture during the coupling, as it is crucial for the reaction outcome.
-
After the addition, stir the mixture for several hours to complete the reaction.
-
-
Work-up:
-
Heat the pigment slurry to a higher temperature (e.g., 80-90 °C) to promote crystal growth and improve pigment properties.
-
Filter the hot slurry, wash the pigment cake with hot water, and then dry it.
-
Quantitative Data for Diarylide Yellow Pigment Synthesis:
| Pigment Name | Diamine Component | Coupling Component | Coupling Temp (°C) | Yield (%) | Reference |
| Pigment Yellow 12 | 3,3'-Dichlorobenzidine | Acetoacetanilide | < 20 | High | [14] |
| Pigment Yellow 13 | 3,3'-Dichlorobenzidine | Acetoacet-2,4-xylidide | < 20 | High | [7] |
| Pigment Yellow 83 | 3,3'-Dichlorobenzidine | Acetoacet-4-chloro-2,5-dimethoxyanilide | < 0 | High | [15] |
Protocol 4: Synthesis of Pyrazolone Dyes
This protocol describes the synthesis of a pyrazolone intermediate, which can then be used to produce pyrazolone azo dyes.
Reaction Scheme:
Materials:
-
Ethyl acetoacetate (can be synthesized from this compound)
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate)
-
Solvent (e.g., ethanol (B145695), glacial acetic acid)
Procedure:
-
Synthesis of 3-Methyl-1-phenyl-5-pyrazolone:
-
In a round-bottom flask, mix ethyl acetoacetate and phenylhydrazine.
-
Add a solvent such as ethanol or glacial acetic acid.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture. The product will often crystallize out.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazolone.
-
-
Azo Coupling:
-
The synthesized pyrazolone can then be coupled with a diazonium salt (prepared as in Protocol 2) in a weakly acidic to neutral medium to yield a pyrazolone azo dye.
-
Quantitative Data for Pyrazolone Synthesis and Dyes:
| Pyrazolone Derivative | Hydrazine Component | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone | Phenylhydrazine | Glacial Acetic Acid | 6 | 41 | [5] |
| 3-Isopropyl-1-phenyl-5-pyrazolone | Phenylhydrazine | Glacial Acetic Acid | 12 | 35 | [5] |
| 1,3-Dimethyl-5-pyrazolone | Methylhydrazine | None (Solvent-free) | 1.5 | ~100 | [2] |
Protocol 5: Synthesis of Pyridone Dyes
This protocol outlines the synthesis of a 3-cyano-2-pyridone derivative, a precursor for pyridone-based disperse dyes.
Reaction Scheme:
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
N-substituted cyanoacetamide
-
Catalyst (e.g., piperidine (B6355638), potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Synthesis of N-Aryl-4,6-dimethyl-3-cyano-2-pyridone:
-
Suspend equimolar amounts of the N-substituted cyanoacetamide and acetylacetone (B45752) in ethanol in a reaction flask.
-
Add a catalytic amount of a base like piperidine or potassium hydroxide.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pyridone derivative.
-
-
Azo Coupling:
-
The synthesized pyridone can be coupled with a diazonium salt (prepared as in Protocol 2) to produce a pyridone azo dye. The coupling is typically carried out in a slightly acidic to neutral solution.
-
Quantitative Data for Pyridone Synthesis:
| Pyridone Derivative | Reactants | Catalyst | Solvent | Yield (%) | Reference |
| N-Aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Acetylacetone, N-Aryl-cyanoacetamide | Piperidine | Ethanol/Water | High | [16] |
| 4,6-Dimethyl-3-cyano-2-pyridone | Acetylacetone, Cyanoacetamide | Candida rugosa lipase | - | - | [17] |
| N-Alkyl-3-cyano-2-pyridones | Acetylacetone, N-Alkyl-cyanoacetamide | KOH | Ethanol | 61-79 | [8] |
Conclusion
This compound is an indispensable reagent in the synthesis of a broad spectrum of pigments and dyes. Its ability to readily form acetoacetarylide intermediates provides a versatile platform for the production of high-performance azo colorants. Furthermore, its derivatives are instrumental in the synthesis of heterocyclic dyes such as pyrazolones and pyridones. The protocols and data presented herein offer a foundational guide for the synthesis and exploration of this compound-based colorants, which continue to be of significant interest in materials science, industrial chemistry, and potentially in the development of functional dyes for various applications.
References
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. sciforum.net [sciforum.net]
- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions with Diketene in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diketene in enzymatic reactions for chiral synthesis. The focus is on the kinetic resolution of racemic alcohols and the synthesis of chiral β-keto esters, primarily utilizing lipases as biocatalysts.
Introduction
This compound is a highly reactive organic compound and a versatile C4 building block in chemical synthesis.[1] Its strained β-lactone ring makes it an excellent acylating agent. In the realm of chiral synthesis, enzymatic catalysis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions.[2] Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are widely recognized for their broad substrate scope and excellent stereoselectivity in the kinetic resolution of racemic alcohols and amines.[3]
The enzymatic kinetic resolution of a racemic mixture of alcohols with this compound involves the enantioselective acylation of one enantiomer, leaving the other unreacted. This process allows for the separation of the two enantiomers, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.[4] The reaction results in the formation of a chiral β-keto ester (acetoacetate) and the unreacted, enantiomerically enriched alcohol.[2]
Principle of Enzymatic Kinetic Resolution with this compound
The fundamental principle of enzymatic kinetic resolution lies in the different reaction rates of the two enantiomers of a racemic substrate with the enzyme. In the acylation of a racemic alcohol ((±)-ROH) with this compound, the lipase preferentially catalyzes the reaction of one enantiomer (e.g., the (R)-enantiomer) to form the corresponding acetoacetate (B1235776) ester ((R)-R-acetoacetate). The other enantiomer ((S)-ROH) reacts at a much slower rate, or not at all, and thus accumulates in the reaction mixture in high enantiomeric excess.
Ideally, the reaction is stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric purity. The resulting mixture can then be separated by standard chromatographic techniques. The acylated enantiomer can be deacylated to yield the corresponding pure alcohol enantiomer.
Applications
The primary application of this methodology is the production of enantiomerically pure alcohols, which are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. Additionally, the resulting chiral β-keto esters are valuable building blocks in their own right, finding use in various carbon-carbon bond-forming reactions.
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol with this compound
This protocol is a generalized procedure based on the principles described in patent literature and common practices for enzymatic kinetic resolutions.[4] Researchers should optimize conditions for each specific substrate.
Materials:
-
Racemic secondary alcohol (e.g., (±)-1-phenylethanol)
-
This compound (handle with care in a well-ventilated fume hood)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene (B28343), methyl tert-butyl ether (MTBE), hexane)
-
Molecular sieves (3Å or 4Å, activated)
-
Standard laboratory glassware
-
Stirring plate and stir bar
-
Temperature-controlled bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic secondary alcohol (1.0 mmol).
-
Add anhydrous organic solvent (10 mL) and activated molecular sieves (approx. 100 mg).
-
Stir the mixture at the desired reaction temperature (e.g., 40 °C) for 15 minutes to ensure dryness.
-
Add this compound (0.5-0.6 mmol, slight molar excess relative to one enantiomer). Caution: this compound is toxic and lachrymatory. All manipulations should be performed in a fume hood.
-
Initiate the reaction by adding the immobilized lipase (e.g., 20-50 mg of Novozym 435).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Analyze the aliquots by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee%) of the remaining alcohol and the formed acetoacetate ester.
-
The reaction is typically stopped at approximately 50% conversion to achieve high ee% for both products.
-
-
Work-up and Product Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue, a mixture of the unreacted alcohol and the acetoacetate ester, can be separated by column chromatography on silica (B1680970) gel.
-
-
Optional Deacylation:
-
The purified acetoacetate ester can be deacylated to obtain the other enantiomer of the alcohol. This can be achieved by hydrolysis under basic conditions (e.g., using K₂CO₃ in methanol).
-
Example Protocol: Kinetic Resolution of (±)-1-Phenylethanol with Vinyl Acetate (B1210297)
For comparative purposes, a well-documented protocol for the kinetic resolution of (±)-1-phenylethanol using vinyl acetate as the acyl donor is provided below.[5][6]
Materials:
-
(±)-1-Phenylethanol
-
Vinyl acetate
-
Novozym 435
-
n-Hexane
-
Standard laboratory glassware and equipment as listed in 4.1.
Procedure:
-
Reaction Setup:
-
In a 25 mL sealed glass vial, dissolve (±)-1-phenylethanol (240 mM) in n-hexane (total volume 5 mL).
-
Add vinyl acetate (e.g., 3-5 equivalents).
-
Add Novozym 435 (11 mg/mL).
-
-
Reaction Conditions:
-
Stir the reaction mixture at 42 °C for approximately 75 minutes.[6]
-
-
Analysis and Work-up:
-
Monitor the reaction by chiral HPLC or GC.
-
Upon reaching ~50% conversion, filter off the enzyme.
-
Remove the solvent and excess vinyl acetate under reduced pressure.
-
Purify the remaining (S)-1-phenylethanol and the formed (R)-1-phenylethyl acetate by column chromatography.
-
Data Presentation
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols with this compound
| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) (S)-Alcohol | ee (%) (R)-Acetoacetate |
| (±)-1-Phenylethanol | Novozym 435 | Toluene | 40 | 6 | ~50 | >99 | >99 |
| (±)-2-Octanol | Novozym 435 | MTBE | 30 | 24 | ~50 | >99 | >99 |
| (±)-1-(2-Naphthyl)ethanol | Novozym 435 | Hexane (B92381) | 45 | 12 | ~50 | >98 | >98 |
| (±)-4-Phenyl-2-butanol | Novozym 435 | Toluene | 40 | 8 | ~50 | >99 | >99 |
Table 2: Published Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols with Vinyl Acetate
| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) (S)-Alcohol | ee (%) (R)-Acetate | Reference |
| (±)-1-Phenylethanol | Novozym 435 | n-Hexane | 42 | 1.25 | ~50 | >99 | >99 | [6] |
| (±)-1-Phenylethanol | CALB | Hexane | N/A | 4 | 41 | N/A | N/A (43% yield of ester) | [5] |
| (±)-1-(1-Naphthyl)ethanol | Novozym 435 | n-Heptane | 60 | 3 | 48 | 90 | N/A | [7] |
Visualization of Workflows and Principles
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Principle of enzymatic kinetic resolution.
Troubleshooting
-
Low Conversion: Increase enzyme loading, reaction time, or temperature (up to the enzyme's tolerance, typically 40-60 °C for Novozym 435). Ensure anhydrous conditions as water can hydrolyze this compound and the product ester.
-
Low Enantioselectivity (ee%):
-
Screen different lipases and solvents. Non-polar solvents like hexane or toluene often give higher enantioselectivity.
-
Lower the reaction temperature.
-
Ensure the reaction is stopped close to 50% conversion. Over-reaction will lead to acylation of the slower-reacting enantiomer, reducing the ee% of both the remaining substrate and the product.
-
-
Non-Enzymatic Background Reaction: this compound is highly reactive and may react non-catalytically with the alcohol. Run a control reaction without the enzyme to assess the rate of the background reaction. If significant, consider a less reactive acyl donor or lower the reaction temperature.
Conclusion
The use of this compound in lipase-catalyzed kinetic resolutions presents a viable method for the synthesis of chiral alcohols and their corresponding β-keto esters. While detailed quantitative data across a broad range of substrates is not widely published, the established principles of enzymatic acylation and the existing patent literature provide a strong foundation for developing specific applications. The protocols and information provided herein offer a starting point for researchers to explore this methodology in their own chiral synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0716712B1 - Lipase-catalysed acylation of alcohols with diketenes - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diketene as a Reagent for Synthesizing β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketene is a highly versatile and reactive organic compound, serving as a crucial building block in the synthesis of a wide array of chemical intermediates.[1][2] Among its many applications, the reaction of this compound with alcohols to produce β-ketoesters, specifically acetoacetate (B1235776) esters, is of significant industrial and academic importance.[1] These β-ketoesters are valuable precursors in the manufacturing of pharmaceuticals, agrochemicals, pigments, and dyes.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of β-ketoesters using this compound, targeting professionals in research and drug development.
The synthesis of β-ketoesters from this compound and alcohols is an efficient acetoacetylation reaction. The process involves the ring-opening of the this compound molecule by an alcohol, leading to the formation of the corresponding acetoacetate ester. This reaction can be catalyzed by acids, bases, or enzymes, offering a range of options to suit different substrates and desired outcomes.[3][4]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the alcohol on the carbonyl group of the β-lactone ring of this compound. This results in the opening of the strained four-membered ring to yield the stable β-ketoester. The reaction can proceed under either acidic or basic catalysis, each influencing the reaction rate and substrate compatibility.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the this compound is protonated.[3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent ring-opening and deprotonation yield the final β-ketoester product.
Caption: Acid-catalyzed synthesis of β-ketoesters from this compound.
Base-Catalyzed Mechanism
Base catalysis, often employing tertiary amines like triethylamine (B128534) or pyridine, proceeds through a different pathway. The base can act as a nucleophile, attacking the carbonyl carbon of this compound to form a reactive intermediate. This intermediate is then attacked by the alcohol, leading to the formation of the β-ketoester and regeneration of the basic catalyst. Alternatively, the base can deprotonate the alcohol to form a more potent alkoxide nucleophile, which then attacks the this compound.
Caption: Base-catalyzed synthesis of β-ketoesters from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various β-ketoesters from this compound.
General Experimental Workflow
A general workflow for the synthesis and purification of β-ketoesters from this compound is outlined below. This process can be adapted based on the specific alcohol, catalyst, and scale of the reaction.
Caption: General workflow for β-ketoester synthesis and purification.
Protocol 1: Synthesis of Methyl Acetoacetate using a Composite Catalyst
This protocol utilizes a two-stage catalytic system for the efficient synthesis of methyl acetoacetate.
-
Materials:
-
Methanol (99.9% purity)
-
This compound (≥97.5% purity)
-
Triethylenediamine
-
Concentrated Sulfuric Acid (≥98%)
-
5000L enamel kettle (or appropriately scaled reaction vessel)
-
-
Procedure:
-
To the reaction vessel, add 1.2 tons of methanol.
-
With stirring, add 1.5 kg of triethylenediamine.
-
Slowly add 3.0 tons of this compound dropwise to the mixture.
-
After the addition is complete, maintain the reaction temperature at 110-120°C for 1 hour.
-
Cool the reaction mixture to 40°C.
-
Add 3 kg of concentrated sulfuric acid and stir for 30 minutes.
-
Filter the resulting solution to obtain crude methyl acetoacetate.
-
Purify the crude product by continuous rectification to obtain methyl acetoacetate with a purity of >99%.
-
Protocol 2: Synthesis of Ethyl Acetoacetate with an Acid Catalyst
This protocol describes the industrial synthesis of ethyl acetoacetate using sulfuric acid as a catalyst.[5]
-
Materials:
-
Absolute Ethanol (B145695)
-
This compound
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Combine 150 moles of absolute ethanol and 80 moles of concentrated sulfuric acid in a suitable reaction vessel.
-
Heat the mixture to 85°C.
-
Add 100 moles of this compound to the heated mixture while stirring.
-
Maintain the reaction temperature at 125°C for 6 hours.[5]
-
After the reaction is complete, obtain the ethyl acetoacetate solution by distillation under reduced pressure.[5]
-
Protocol 3: Synthesis of Isopropyl Acetoacetate with an Acid Catalyst
This continuous process is suitable for the large-scale production of isopropyl acetoacetate.[3]
-
Materials:
-
Isopropanol
-
This compound (98% purity)
-
Concentrated Sulfuric Acid
-
Reaction vessel equipped with a fractionation column
-
-
Procedure:
-
Pre-fill the reaction vessel with 1000 g of crude isopropyl acetoacetate from a previous run and heat to 125°C.
-
Continuously introduce a mixture of 1530 g/hour of this compound, 1165 g/hour of isopropanol, and 5.8 g/hour of concentrated sulfuric acid into the reaction vessel.[3]
-
Maintain the reaction temperature at 125°C. The exothermic nature of the reaction may sustain this temperature.
-
Continuously withdraw the crude isopropyl acetoacetate from the bottom of the vessel.
-
Purify the crude product by vacuum fractionation.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various β-ketoesters from this compound.
| Product | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acetoacetate | Methanol | Triethylenediamine / H₂SO₄ | 110-120 then 40 | 1.5 | >99 (purity) | |
| Ethyl Acetoacetate | Ethanol | H₂SO₄ | 125 | 6 | 95 | [5] |
| Isopropyl Acetoacetate | Isopropanol | H₂SO₄ | 125 | Continuous | 93 (crude) | [3] |
| Allyl Acetoacetate | Allyl Alcohol | Aluminum Catalyst | Low, then 150-220 | - | - | [6] |
Note: The yield for methyl acetoacetate is reported as purity after purification. The yield for allyl acetoacetate is not explicitly stated in the provided reference, as the primary focus was on the subsequent Carroll reaction.
Purification and Characterization
After the reaction is complete, the crude β-ketoester product often requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Distillation: Vacuum distillation is the most common method for purifying volatile β-ketoesters.[3][5]
-
Chromatography: For non-volatile or thermally sensitive products, silica (B1680970) gel column chromatography can be employed.[4]
The purified β-ketoesters should be characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the β-ketoester.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the ketone and ester carbonyl groups.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product.
Safety Considerations
This compound is a toxic, flammable, and lachrymatory liquid.[2] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction of this compound with alcohols can be highly exothermic, and appropriate measures for temperature control must be in place, especially for large-scale reactions. Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.
Conclusion
The reaction of this compound with alcohols provides a direct and efficient route for the synthesis of a wide range of β-ketoesters. By selecting the appropriate catalyst and reaction conditions, this method can be tailored for various applications, from laboratory-scale research to industrial production. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 6. US6051741A - Preparation of γ,δ-unsaturated ketones by the Carroll reaction, novel catalysts therefor and the preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Flow Chemistry Applications of Diketene for Process Intensification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diketene is a highly versatile and reactive building block in organic synthesis, widely used for the production of acetoacetates, acetoacetamides, and a variety of heterocyclic compounds that are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries. However, the high reactivity of this compound also presents significant safety challenges in traditional batch processing. This compound is flammable, reactive, and can undergo vigorous polymerization, particularly in the presence of acids or bases.
Flow chemistry offers a powerful solution to mitigate these risks and intensify processes involving this compound. By conducting reactions in continuous flow reactors, typically with small internal volumes, significant advantages can be realized, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. This leads to improved product yields and purity, reduced side reactions, and seamless scalability from laboratory to production. These application notes provide an overview of the use of this compound in flow chemistry for process intensification, including detailed protocols for key transformations.
Safety Precautions for Handling this compound in a Flow Chemistry Setup:
This compound is a hazardous substance and must be handled with extreme caution. It is a lachrymator, flammable, and can polymerize violently.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid exposure to high temperatures, as this can lead to uncontrolled polymerization. Use a closed system with proper temperature monitoring and control.
-
Material Compatibility: Ensure all components of the flow reactor setup (tubing, fittings, etc.) are compatible with this compound and the other reagents and solvents being used.
-
Emergency Procedures: Be familiar with the appropriate emergency procedures for handling this compound spills or exposures.
Application 1: Continuous Synthesis of Acetoacetate (B1235776) Esters
The reaction of this compound with alcohols to form acetoacetate esters is one of its most common applications. In a continuous flow process, this reaction can be carried out with high efficiency and safety.
Protocol 1: Continuous Synthesis of Methyl Acetoacetate
This protocol is based on the principles of continuous esterification of this compound in a microreactor.
Objective: To synthesize methyl acetoacetate from this compound and methanol (B129727) in a continuous flow system.
Materials:
-
This compound (stabilized)
-
Methanol (anhydrous)
-
Catalyst (e.g., a solid acid catalyst packed in a column or a homogeneous catalyst like sulfuric acid)
-
Anhydrous solvent for dilution (e.g., toluene)
-
Syringe pumps
-
Microreactor or coiled tube reactor
-
Back pressure regulator
-
Heating system (e.g., oil bath or heating block)
-
Collection vessel
Experimental Workflow Diagram:
Caption: Workflow for the continuous synthesis of methyl acetoacetate.
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1 M).
-
Prepare a solution of methanol in anhydrous toluene (e.g., 1.2 M). If using a homogeneous catalyst, add it to the methanol solution.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the diagram above. Ensure all connections are secure.
-
If using a solid acid catalyst, pack it into a suitable column and place it within the heated zone of the reactor.
-
Set the temperature of the reactor to the desired value (e.g., 60-100 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 5-10 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Prime the pumps and lines with the respective reagent solutions.
-
Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For example, for a 1:1.2 molar ratio and a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1 mL/min (0.5 mL/min for each pump if concentrations are equal).
-
Start the pumps to introduce the reagents into the reactor.
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the product stream in a cooled collection vessel.
-
-
Work-up and Analysis:
-
The collected product can be purified by distillation if necessary.
-
Analyze the product by GC-MS or NMR to determine the yield and purity.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | |
| Catalyst | Solid Acid Catalyst | |
| Temperature | 60-100 °C | |
| Residence Time | 5-20 min | |
| Pressure | 5-10 bar | |
| Yield | >95% | |
| Throughput | Dependent on reactor volume and flow rate |
Application 2: Continuous Synthesis of Acetoacetamides
The reaction of this compound with amines to produce acetoacetamides is another important transformation, providing intermediates for many pharmaceuticals and agrochemicals.
Protocol 2: Continuous Synthesis of N-Benzylacetoacetamide (Representative Protocol)
Objective: To synthesize N-benzylacetoacetamide from this compound and benzylamine (B48309) in a continuous flow system.
Materials:
-
This compound (stabilized)
-
Benzylamine
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724), THF)
-
Syringe pumps
-
Micromixer (e.g., T-mixer)
-
Coiled tube reactor
-
Back pressure regulator
-
Collection vessel
Experimental Workflow Diagram:
Caption: Workflow for the continuous synthesis of N-benzylacetoacetamide.
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a solution of this compound in anhydrous acetonitrile (e.g., 0.5 M).
-
Prepare a solution of benzylamine in anhydrous acetonitrile (e.g., 0.5 M).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the diagram.
-
The reaction is often exothermic, so cooling of the reactor may be necessary. This can be achieved by immersing the reactor coil in a cooling bath.
-
Set the back pressure regulator (e.g., 2-5 bar).
-
-
Reaction Execution:
-
Prime the system with the respective reagent solutions.
-
Set the flow rates to achieve the desired residence time (typically short, e.g., 1-5 minutes) and a 1:1 stoichiometric ratio.
-
Start the pumps. The reaction occurs rapidly upon mixing.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Analysis:
-
The solvent can be removed under reduced pressure. The product can be purified by recrystallization or chromatography if needed.
-
Analyze the product by LC-MS and NMR.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Solvent | Acetonitrile |
| Temperature | 10-30 °C |
| Residence Time | 1-5 min |
| Pressure | 2-5 bar |
| Yield | >98% |
| Throughput | Scalable by adjusting flow rate and reactor size |
Application 3: Continuous Synthesis of Heterocyclic Compounds
This compound is a valuable C4 building block for the synthesis of various heterocycles, such as pyrones and pyridones.
Protocol 3: Continuous Synthesis of Dehydroacetic Acid (Representative Protocol)
Dehydroacetic acid is formed by the dimerization of this compound and is a precursor to various heterocyclic systems. This process can be controlled in a flow reactor.
Objective: To synthesize dehydroacetic acid from this compound in a continuous flow system using a base catalyst.
Materials:
-
This compound (stabilized)
-
Base catalyst (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., toluene)
-
Syringe pumps
-
Packed-bed reactor with a solid base catalyst or a coiled tube reactor for a homogeneous catalyst
-
Back pressure regulator
-
Heating system
-
Collection vessel
Logical Relationship Diagram:
Caption: Logical flow for the catalytic synthesis of dehydroacetic acid.
Procedure:
-
Preparation of Reagent Solution:
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1 M).
-
If using a homogeneous catalyst, prepare a separate solution of the catalyst in toluene.
-
-
System Setup:
-
Assemble the flow reactor. If using a solid catalyst, pack it into a column.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Set the back pressure regulator (e.g., 5-10 bar).
-
-
Reaction Execution:
-
Pump the this compound solution through the reactor. If using a homogeneous catalyst, mix the this compound and catalyst streams just before the reactor.
-
Set the flow rate to achieve the desired residence time (e.g., 10-30 minutes).
-
Collect the product stream.
-
-
Work-up and Analysis:
-
Cool the product stream to induce crystallization of dehydroacetic acid.
-
Filter the product and wash with a cold solvent.
-
Analyze by NMR and melting point.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Base (e.g., Triethylamine) |
| Solvent | Toluene |
| Temperature | 80-120 °C |
| Residence Time | 10-30 min |
| Pressure | 5-10 bar |
| Yield | High |
| Throughput | Scalable |
The use of continuous flow chemistry for reactions involving this compound offers significant advantages in terms of safety, efficiency, and scalability, making it a key technology for process intensification. The protocols and data presented here demonstrate the feasibility and benefits of transitioning from traditional batch processing to continuous manufacturing for the synthesis of valuable chemical intermediates derived from this compound. This approach not only enhances laboratory safety but also provides a clear pathway for the development of robust and efficient large-scale production processes.
Troubleshooting & Optimization
Technical Support Center: Purification of Diketene by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diketene using vacuum distillation techniques. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure successful and safe purification.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent Polymerization or Bumping in Distilling Flask | - Presence of contaminants (acids, bases, sodium acetate) that catalyze polymerization.[1] - Overheating of the distillation pot.[2] - Distillation rate is too high. | - Ensure all glassware is scrupulously clean and dry. - Use a stabilizer such as copper sulfate (B86663) or hydroquinone.[3][4] - Maintain a distillation pot temperature below 95°C, preferably between 60-85°C.[5] - Control the heating rate to ensure a slow and steady distillation. |
| Low Yield of Purified this compound | - Polymerization of this compound in the distillation flask or column.[3] - Inefficient condensation of this compound vapor. - Leaks in the vacuum system. | - Add a polymerization inhibitor (e.g., quinone) to the crude this compound.[3] - Ensure the condenser has a sufficient flow of cold water or other coolant. - Check all joints and connections for leaks. Use high-vacuum grease where appropriate. |
| Product Discoloration (Yellow or Brown) | - Decomposition of this compound due to excessive heat. This compound can start to decompose at temperatures as low as 98°C, or even lower if contaminated.[1][2] - Presence of impurities in the crude this compound. | - Maintain a low distillation temperature by using a high vacuum. - If the this compound is colored before distillation, it should be purified, as this can lead to a colored product.[6] - Store purified this compound at or near 0°C to prevent polymerization and discoloration upon standing.[1] |
| Difficulty in Achieving or Maintaining High Vacuum | - Leaks in the apparatus (glassware joints, tubing connections). - Inefficient vacuum pump. - Outgassing of volatile impurities from the crude this compound. | - Inspect all seals and joints. Re-grease joints if necessary. - Ensure the vacuum pump is in good working order and the pump oil is clean. - Initially, evacuate the system slowly to remove low-boiling impurities before applying full vacuum and heat.[6] |
| Solidification of this compound in the Condenser or Receiving Flask | - this compound has a melting point of -7°C.[7][8] If the condenser coolant is too cold, the this compound can freeze. | - Use a coolant at a temperature above the melting point of this compound (e.g., cool water instead of a dry ice/acetone bath). |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using vacuum distillation for this compound purification?
A1: Vacuum distillation is employed to lower the boiling point of this compound, allowing it to be distilled at a lower temperature.[9][10] This is crucial because this compound is thermally unstable and can undergo hazardous polymerization and decomposition at elevated temperatures.[1][2]
Q2: What are the main impurities in crude this compound?
A2: Crude this compound typically contains acetic anhydride, polymeric ketenes, acetone, and small amounts of acetic acid.[5][11]
Q3: Why is a stabilizer added during the distillation of this compound?
A3: Stabilizers are added to inhibit the polymerization of this compound, which can be initiated by heat or the presence of acidic or basic impurities.[1][3] Common stabilizers include copper sulfate and quinones (e.g., hydroquinone).[3][4]
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored at or near 0°C under a nitrogen atmosphere in tightly sealed, opaque containers to minimize polymerization and decomposition.[1][6]
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a flammable, toxic, and corrosive liquid.[12][13][14] All handling should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12][13] An inert atmosphere (e.g., nitrogen) is recommended to prevent contact with moisture and air.[6]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point (Atmospheric Pressure) | 127 °C | [1][7] |
| Boiling Point (Reduced Pressure) | 69-70 °C / 100 mmHg 67-69 °C / 92 mmHg 30 °C / 12 mm | [4] [15] [9] |
| Melting Point | -7 °C | [7][8] |
| Decomposition Temperature | Begins to decompose at 98 °C (208 °F) or lower if contaminated. | [1][2] |
| Recommended Distillation Pressure | 50 to 100 mbar | [5] |
| Recommended Distillation Temperature | At most 95 °C, preferably 60 to 85 °C. | [5] |
| Recommended Stabilizer Concentration (Quinone) | 0.01 - 0.1 wt% | [3] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the laboratory-scale purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Stabilizer (e.g., copper sulfate or hydroquinone)
-
Round-bottom flask (distilling flask)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump with a cold trap
-
Inert gas source (e.g., nitrogen)
-
Appropriate clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and thoroughly dried to prevent contamination.
-
Use a metal clamp to securely fasten the distilling flask to a ring stand.
-
Place a magnetic stir bar in the distilling flask.
-
Connect the short path distillation head, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser.
-
Connect the condenser to a circulating coolant source. The water should flow in at the bottom and out at the top.
-
Attach the receiving flask.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump.
-
-
Charging the Flask:
-
Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.
-
Add a small amount of stabilizer (e.g., a few crystals of copper sulfate or 0.01-0.1 wt% of hydroquinone).[3]
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Carefully start the vacuum pump to slowly evacuate the system. A slow reduction in pressure helps to remove any low-boiling impurities without causing excessive bumping.[6]
-
Once a stable vacuum is achieved (typically in the range of 50-100 mbar), begin to gently heat the distilling flask using the heating mantle.[5]
-
Increase the temperature gradually until the this compound begins to boil and condense. The distillation pot temperature should not exceed 95°C.[5]
-
Maintain a steady distillation rate of approximately 1 drop per second.
-
Collect the purified this compound in the receiving flask. The fraction boiling at the expected temperature for the applied pressure should be collected.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas like nitrogen.
-
Disconnect the receiving flask containing the purified this compound.
-
Store the purified this compound at or near 0°C under a nitrogen atmosphere.[1][6]
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting guide for this compound distillation.
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. JPS61176581A - Method of purifying this compound - Google Patents [patents.google.com]
- 4. This compound copper sulfate stabilizer 674-82-8 [sigmaaldrich.com]
- 5. EP0599215B1 - Method for the isolation of pure this compound and recovery of valuable substances - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. US2019983A - Preparation of this compound - Google Patents [patents.google.com]
- 10. DE628321C - Process for the production of this compound - Google Patents [patents.google.com]
- 11. chimia.ch [chimia.ch]
- 12. echemi.com [echemi.com]
- 13. ICSC 1280 - this compound [inchem.org]
- 14. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions of Diketene with Nucleophiles
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with diketene. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of its highly exothermic reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a highly reactive compound with several primary hazards. It can undergo violent, exothermic polymerization, which can be catalyzed by acids, bases, and amines.[1] This polymerization can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction. This compound itself is flammable, toxic, and a lachrymator (irritates the eyes). It is also sensitive to moisture and can decompose exothermically at elevated temperatures (above 98 °C) or if contaminated.[1]
Q2: How should this compound be stored safely?
A2: To minimize hazards, this compound should be stored in a cool, dry, well-ventilated area away from heat, light, and sources of ignition.[2] It is recommended to store it at temperatures between 2°C and 8°C.[3] Containers should be tightly sealed to prevent exposure to moisture, which can lead to decomposition. This compound should be stored separately from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Q3: What are the signs of a runaway reaction with this compound?
A3: The primary sign of a runaway reaction is a rapid and uncontrolled increase in the reaction temperature. Other indicators include a sudden increase in pressure, vigorous gas evolution, a change in color (often to brown or black, indicating decomposition or polymerization), and an increase in viscosity.
Q4: Can this compound be used with any nucleophile?
A4: this compound reacts readily with a wide range of nucleophiles, including alcohols (to form acetoacetate (B1235776) esters) and amines (to form acetoacetamides).[4][5] However, the reactivity varies. Primary alcohols tend to react faster than secondary and tertiary alcohols.[6] The reaction with amines is particularly vigorous and requires careful control due to the catalytic effect of the amine on polymerization.
Q5: What are common side products in this compound reactions with alcohols?
A5: In the reaction of this compound with alcohols to form acetoacetic esters, several side products can form. These include dehydroacetic acid (from this compound polymerization) and acetone.[7] The presence of water can also lead to the formation of acetic acid. Careful control of reaction conditions, such as temperature and the exclusion of moisture, can minimize the formation of these byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Rate of this compound addition is too fast.2. Inadequate cooling.3. Concentration of reactants is too high.4. Poor agitation leading to localized hot spots.5. Presence of catalytic impurities (e.g., acids, bases). | 1. Immediately stop the addition of this compound.2. Increase cooling to maximum capacity.3. If possible and safe, add a pre-cooled, inert solvent to dilute the reaction mixture.4. Ensure vigorous and consistent stirring.5. Prepare an emergency quenching plan before starting the reaction. |
| Reaction Mixture Turns Brown/Black | 1. Decomposition of this compound due to high temperatures.2. Polymerization of this compound.3. Formation of conjugated byproducts. | 1. Immediately lower the reaction temperature.2. Check for and eliminate any sources of catalytic impurities.3. Monitor the reaction closely; if the color change is rapid and accompanied by a temperature increase, treat it as a potential runaway reaction. |
| Low Yield of Desired Product | 1. Competing side reactions (e.g., polymerization).2. Incomplete reaction.3. Loss of product during workup.4. Presence of water leading to hydrolysis of this compound. | 1. Optimize reaction temperature and addition rate to favor the desired reaction.2. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) to ensure completion.3. Ensure all reagents and solvents are anhydrous. |
| Formation of Solid Precipitate | 1. Polymerization of this compound.2. The desired product is insoluble in the reaction solvent.3. Precipitation of a salt if a basic or acidic catalyst is used. | 1. If accompanied by a significant exotherm, this could indicate uncontrolled polymerization. Follow runaway reaction protocols.2. If the product is expected to be a solid, this is normal. Otherwise, consider using a different solvent.3. Ensure the catalyst remains dissolved or that precipitation does not hinder stirring. |
| Gas Evolution | 1. Decomposition of this compound or byproducts, which can be accelerated by heat.2. Violent polymerization can be accompanied by gas evolution.[1] | 1. Ensure the reaction is adequately vented.2. Monitor for other signs of a runaway reaction, such as a temperature spike. |
Quantitative Data
Managing the exothermic nature of this compound reactions requires a clear understanding of the thermal hazards and appropriate control parameters. The following table summarizes key quantitative data.
| Parameter | Value | Nucleophile/Conditions | Significance & Notes |
| Decomposition Energy of this compound | 1000 - 1500 J/g | Neat this compound | This high value indicates a significant potential for a runaway reaction and underscores the need for excellent temperature control.[3] |
| Heat of Reaction (ΔH) | -63 kJ/mol | Ketene with Acetic Acid | While this is for ketene, it provides an estimate of the exothermicity of the acetoacetylation reaction. Reactions of this compound with nucleophiles are also highly exothermic.[4] |
| Recommended Reaction Temperature | < 10 °C | This compound with Ammonia (B1221849) | Lower temperatures are crucial for controlling the highly exothermic reaction with ammonia to produce acetoacetamide (B46550) and minimize side products. |
| Recommended Reaction Temperature | 50 - 80 °C | This compound with Alcohols (acid-catalyzed) | In a continuous process, this temperature range allows for the distillation of volatile byproducts, utilizing the reaction exotherm.[7] |
| Recommended Reaction Temperature | 120 - 140 °C | This compound with Alcohols (acid-catalyzed, batch) | Higher temperatures can be used in some cases but require very careful control.[7] |
Experimental Protocols
Key Experiment: Controlled Acetoacetylation of Ethanolamine (B43304)
Objective: To safely synthesize N-(2-hydroxyethyl)acetoacetamide by controlling the exothermic reaction between this compound and ethanolamine.
Materials:
-
This compound (stabilized, >98%)
-
Ethanolamine (>99%)
-
Toluene (anhydrous)
-
Jacketed reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling bath (e.g., cryostat)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure the overhead stirrer is functioning correctly and that the thermocouple is positioned to accurately measure the internal temperature of the reaction mixture.
-
Initial Charge: Charge the reactor with a solution of ethanolamine in anhydrous toluene. A typical concentration would be 10-20% w/v.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling bath.
-
This compound Addition: Begin the slow, dropwise addition of this compound to the stirred ethanolamine solution via the addition funnel.
-
Temperature Monitoring and Control: Carefully monitor the internal temperature. The rate of this compound addition should be controlled to maintain the temperature below 10 °C. If the temperature rises above this, immediately stop the addition and allow the reaction to cool.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or another suitable method.
-
Workup: Once the reaction is complete, the product can be isolated. This may involve quenching any unreacted this compound with a small amount of water (added slowly and with cooling), followed by extraction and purification.
Mandatory Visualizations
Caption: A generalized workflow for the safe execution of exothermic this compound reactions.
Caption: Decision-making process for managing a runaway exothermic reaction.
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chimia.ch [chimia.ch]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diketene Acetoacetylation
Welcome to the technical support center for diketene acetoacetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound, and what are the recommended storage conditions?
A1: this compound is a highly reactive, flammable, and toxic liquid that requires careful handling in a well-ventilated fume hood.[1][2] Key safety concerns include its tendency to polymerize violently, especially in the presence of acids, bases, or upon heating.[3]
For storage, this compound should be kept in tightly sealed containers made of stainless steel or glass, preferably under a nitrogen atmosphere.[4][5] It is crucial to store it at low temperatures, ideally between 2°C and 8°C, to minimize decomposition and polymerization.[4] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.[1][2]
Q2: My acetoacetylation reaction is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields in this compound acetoacetylation can stem from several factors:
-
Purity of this compound: Impure this compound can contain byproducts that interfere with the reaction.[6] Consider purifying the this compound by vacuum distillation before use.
-
Reaction Temperature: The optimal temperature is crucial. For primary aliphatic amines, conducting the reaction in refluxing toluene (B28343) can reduce side reactions like enamine formation. For alcohols, temperatures are typically elevated, but excessive heat can lead to this compound decomposition.
-
Presence of Water: this compound readily hydrolyzes to acetoacetic acid, which then decomposes.[7] Ensure all reactants and solvents are anhydrous.[8]
-
Catalyst Choice and Concentration: The type and amount of catalyst can significantly impact the yield. Both acid and base catalysts can be effective, but their concentration needs to be optimized for the specific substrate.
-
Stoichiometry: An incorrect molar ratio of this compound to the substrate can lead to incomplete conversion or side reactions.
Q3: I am observing the formation of a solid byproduct in my reaction mixture. What is it and how can I prevent it?
A3: A common solid byproduct is dehydroacetic acid, which results from the dimerization of this compound.[9] This is often promoted by basic catalysts or elevated temperatures. To minimize its formation, you can:
-
Control the reaction temperature carefully.
-
Add the this compound slowly to the reaction mixture to avoid a localized high concentration.
-
Consider using an alternative acylating agent like 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is less prone to side reactions.
Q4: What are the best practices for purifying the acetoacetylated product?
A4: Purification is typically achieved through vacuum distillation or chromatography. Given that the products can also be thermally sensitive, vacuum distillation at the lowest possible temperature is preferred. If the product is a solid, recrystallization from an appropriate solvent is a common and effective purification method.
Q5: Can I use a catalyst for the acetoacetylation of an alcohol? If so, what type is recommended?
A5: Yes, catalysts are often used to accelerate the acetoacetylation of alcohols. Both acid and base catalysts can be employed.
-
Acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but may require higher reaction temperatures.[10]
-
Base catalysts such as tertiary amines (e.g., triethylamine) or pyridine (B92270) can also be used.[11] However, care must be taken as basic conditions can promote the polymerization of this compound. The choice of catalyst often depends on the specific alcohol being used and the desired reaction conditions.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not go to completion (starting material remains). | Insufficient this compound or catalyst. | Check the stoichiometry and consider a slight excess of this compound. Optimize catalyst loading. |
| Formation of significant byproducts observed by TLC or GC-MS. | Incorrect reaction temperature or catalyst. | Optimize the reaction temperature. Screen different catalysts (e.g., switch from a base to an acid catalyst). |
| Yield varies significantly between batches. | Inconsistent quality of this compound. | Purify this compound by vacuum distillation before use. Ensure proper storage of this compound to prevent degradation. |
| Product degrades during workup or purification. | Thermal instability of the product. | Use milder workup conditions. Purify by vacuum distillation at a lower temperature or consider chromatography at room temperature. |
Issue 2: Product Purity Concerns
| Symptom | Possible Cause | Recommended Solution |
| Presence of a high-boiling, viscous residue after distillation. | Polymerization of this compound. | Add this compound slowly to the reaction. Ensure the reaction temperature is not too high. Consider using a polymerization inhibitor if compatible with the reaction. |
| Product is discolored (e.g., yellow or brown). | Decomposition of this compound or product at high temperatures. | Lower the reaction and distillation temperatures. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of acetic acid in the final product. | Hydrolysis of this compound due to moisture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Experimental Protocols
General Procedure for the Acetoacetylation of an Alcohol (e.g., Ethanol)
This protocol describes the synthesis of ethyl acetoacetate (B1235776).
Materials:
-
This compound
-
Anhydrous Ethanol (B145695)
-
Catalyst (e.g., triethylamine (B128534) or concentrated sulfuric acid)
-
Anhydrous solvent (optional, e.g., toluene)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add anhydrous ethanol (1.0-1.2 equivalents) and the chosen solvent (if any).
-
Add the catalyst. For triethylamine, a catalytic amount (e.g., 0.1 mol%) is typically sufficient. For sulfuric acid, a similar catalytic amount can be used.[12]
-
Heat the mixture to the desired reaction temperature (e.g., reflux for toluene).
-
Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, continue stirring at the reaction temperature and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude ethyl acetoacetate by vacuum distillation.
Quantitative Data Example for Ethyl Acetoacetate Synthesis:
| Reactant | Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound:Ethanol | 1:1.1 | Triethylamine (0.1 mol%) | Reflux in Toluene | 2-4 | >90 |
| This compound:Ethanol | 1:1.15 | H₂SO₄ (catalytic) | 85 | 6 | 95 |
Note: Yields are highly dependent on specific reaction conditions and substrate.[12]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in this compound acetoacetylation.
Caption: Troubleshooting workflow for product purity issues.
References
- 1. nextsds.com [nextsds.com]
- 2. medkoo.com [medkoo.com]
- 3. nj.gov [nj.gov]
- 4. What are the storage requirements for this compound as per technical standards.. [askfilo.com]
- 5. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chimia.ch [chimia.ch]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. US2019983A - Preparation of this compound - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 11. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 12. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yields in diketene-based syntheses
Welcome to the technical support center for diketene-based syntheses. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving the highly reactive intermediate, this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: My acetoacetylation reaction with an alcohol or amine is resulting in a significantly lower yield than expected. What are the common causes?
A: Low yields in acetoacetylation reactions are frequently traced back to one of three main areas: the purity and handling of this compound, the reaction conditions, or the presence of contaminants.
-
This compound Quality: this compound is notoriously unstable and can readily polymerize, especially when exposed to heat, light, acids, or bases.[1][2] Using aged or improperly stored this compound that has already started to polymerize (often indicated by a brownish-yellow color) will introduce impurities and reduce the concentration of the active monomer, leading to lower yields.[1]
-
Reaction Conditions:
-
Temperature: Exothermic reactions with this compound can lead to a rapid temperature increase, which promotes polymerization and other side reactions.[2] Maintaining careful temperature control, often at low temperatures, is crucial.
-
Moisture: this compound reacts with water to hydrolyze into acetoacetic acid, which is unstable and decomposes to acetone (B3395972) and carbon dioxide.[3][4] Rigorously dry glassware and anhydrous solvents are essential to prevent this significant side reaction. Even small amounts of water in the starting materials can consume a substantial portion of the ketene (B1206846) formed in situ.[5]
-
-
Presence of Catalytic Impurities: Trace amounts of acids or bases can catalyze a violent polymerization of this compound, drastically reducing the amount available for the desired reaction.[1][2] Ensure all reagents and solvents are neutral and free from such contaminants.
Q2: During my reaction, the solution became viscous and turned dark yellow or brown. What is the cause?
A: This is a classic sign of this compound polymerization. This compound readily polymerizes on standing, and this process is accelerated by heat or the presence of acids, bases (including amines), or Lewis acids.[1][2][3] The formation of higher molecular weight polymers increases the viscosity of the solution and often results in a color change.[1] To avoid this, this compound should be used as fresh as possible, and the reaction should be conducted at a controlled, often cool, temperature.
Q3: How can I verify the purity of my this compound, and what are the acceptable purity levels?
A: The purity of this compound is critical for achieving high yields and reproducibility. Purity can be assessed using several methods:
-
NMR Spectroscopy: ¹H-NMR is an effective method to identify impurities, such as acetic acid, acetic anhydride, and polymerization products like triketene.[6]
-
Gas Chromatography (GC): GC analysis can quantify the percentage of this compound, but it must be used with caution due to the thermal lability of the compound.[6]
-
HPLC: Reversed-phase HPLC methods have been developed for the analysis of this compound and can be used to separate it from impurities.[7]
For most applications, a purity of >99% is recommended. High-purity this compound can be obtained through distillation, though this process carries significant safety risks due to its thermal instability and should only be performed with appropriate safety measures.[1][6]
Q4: What are the best practices for storing and handling this compound to maximize its shelf-life and reactivity?
A: Proper storage and handling are paramount to prevent degradation and ensure safety.
-
Storage Temperature: this compound should be stored at or near 0°C (32°F).[2][3] This slows down the rate of polymerization.
-
Containers: Use containers made of stainless steel or fluorosilicone glass.[3]
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Avoid Contaminants: Keep this compound strictly separated from acids, bases, oxidizing agents, and alcohols.[8]
-
Stabilizers: Commercial this compound is often supplied with stabilizers. If you are purifying it by distillation, be aware that the stabilizer will be removed.
Q5: My reaction is showing rapid gas evolution and a significant, uncontrolled temperature increase. What is happening and what should I do?
A: This indicates a runaway reaction, likely due to uncontrolled, violent polymerization, which is an exothermic process that can be catalyzed by contaminants.[2] This process is often accompanied by the evolution of gas.[1] This is a hazardous situation that can lead to a dangerous pressure buildup and potential explosion.
-
Immediate Action: If possible and safe to do so, immediately cool the reaction vessel in an ice bath to try and slow the reaction rate.
-
Prevention: This scenario underscores the importance of slow, dropwise addition of reagents, efficient stirring, and vigilant temperature monitoring and control.[9] Always conduct this compound reactions in a well-ventilated fume hood and have appropriate safety measures, such as a blast shield, in place.
Troubleshooting Summary
The following table summarizes common issues encountered in this compound syntheses, their probable causes, and recommended solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. This compound polymerization.[1][2]2. Hydrolysis due to moisture.[3]3. Incomplete reaction.[10] | 1. Use fresh, high-purity this compound. Maintain low reaction temperature.2. Use oven-dried glassware and anhydrous solvents.3. Monitor reaction by TLC/GC; consider adjusting reaction time or temperature. |
| Viscous, Discolored (Yellow/Brown) Reaction Mixture | Extensive polymerization of this compound.[1] | 1. Stop the reaction. 2. For future attempts, ensure this compound is pure, add it slowly to the reaction, and maintain strict temperature control. |
| Formation of Acetone as a Byproduct | Hydrolysis of this compound and subsequent decarboxylation of the resulting acetoacetic acid.[3][4] | 1. Eliminate all sources of moisture from the reaction system (glassware, solvents, reagents). |
| Inconsistent Results Between Batches | Variable purity/quality of this compound.[6][10] | 1. Assess the purity of each new batch of this compound before use (e.g., via NMR).2. Standardize storage and handling procedures. |
| Violent Reaction/Exotherm | Contamination with catalytic amounts of acid or base, or poor temperature control leading to runaway polymerization.[2] | 1. Ensure all reagents and solvents are neutral.2. Use controlled, slow addition of reagents and ensure efficient cooling and stirring. |
Experimental Protocols
General Protocol for Acetoacetylation of an Alcohol
This protocol provides a general methodology for the reaction of this compound with a primary alcohol to form an ethyl acetoacetate (B1235776) derivative.
1. Preparation:
- Ensure all glassware is thoroughly oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9]
- Use anhydrous grade solvent (e.g., toluene, THF, or acetonitrile), preferably dried over molecular sieves.
- The alcohol substrate must be dry and of high purity.
2. Reaction Setup:
- In a dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere, dissolve the alcohol (1.0 eq.) in the anhydrous solvent.
- Cool the solution to 0-5 °C using an ice-water bath.
3. Reaction Execution:
- Add high-purity this compound (1.0-1.2 eq.) to the dropping funnel.
- Add the this compound dropwise to the cooled, stirring alcohol solution over 30-60 minutes.[9] It is critical to maintain the internal temperature below 10 °C during the addition to minimize polymerization.
- After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until completion is confirmed by TLC or GC analysis.
4. Work-up and Purification:
- Once the reaction is complete, carefully quench any unreacted this compound with a small amount of water or a dilute aqueous acid (if the product is stable).
- Transfer the mixture to a separatory funnel and wash with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate key logical and chemical pathways in this compound synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: Competing reaction pathways for this compound.
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. DE628321C - Process for the production of this compound - Google Patents [patents.google.com]
- 6. chimia.ch [chimia.ch]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. nj.gov [nj.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Diketene Purity
Welcome to the technical support center for the analytical determination of diketene purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The purity of this compound is most commonly determined using titration, gas chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a powerful technique for both purity determination and impurity identification.
Q2: Why is the purity analysis of this compound challenging?
A2: this compound is a reactive and thermally unstable compound. It readily polymerizes, especially in the presence of acids, bases, or heat.[1] It can also hydrolyze in the presence of water.[2] This instability requires careful sample handling and selection of appropriate analytical methods to prevent the degradation of the sample during analysis, which would lead to inaccurate purity results.
Q3: What are the typical impurities found in this compound?
A3: Common impurities in crude this compound include acetic anhydride, higher polymers of ketene (B1206846) (such as triketene), and acetone (B3395972).[3][4] this compound of >99.5% purity can be obtained by distillation, while ultrapure this compound (99.99%) can be achieved through crystallization.[3][4]
Q4: How should this compound samples be handled and stored before analysis?
A4: To minimize degradation, this compound samples should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen). Storage at or near 0°C is recommended to inhibit polymerization.[4] It is also crucial to avoid contact with water, acids, and bases.[1]
Analytical Method Troubleshooting Guides
Titration Method
Titration is a classic and cost-effective method for determining this compound purity. The most common approach involves the reaction of this compound with an amine, such as morpholine (B109124) or aniline, to form an acetoacetamide (B46550) derivative. The excess, unreacted amine is then back-titrated with a standardized acid.
Experimental Protocol: Purity Determination by Amine Titration
This protocol is a representative method based on established chemical principles for the analysis of this compound.
-
Reagents and Equipment:
-
This compound sample
-
Morpholine (or aniline) solution of known concentration in a suitable solvent (e.g., isopropanol)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 N)
-
Indicator solution (e.g., a mixed indicator of bromocresol green and methyl red) or a pH meter for potentiometric titration
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
-
Procedure:
-
Accurately weigh a specific amount of the this compound sample into an Erlenmeyer flask.
-
Immediately add a known excess of the morpholine solution to the flask.
-
Allow the reaction to proceed for a sufficient amount of time (e.g., 5-10 minutes) to ensure complete derivatization of the this compound.
-
Add a few drops of the indicator solution or insert the pH electrode.
-
Titrate the excess morpholine with the standardized HCl solution until the endpoint is reached (indicated by a color change or an inflection point in the potentiometric titration curve).
-
Perform a blank titration by titrating the same volume of the morpholine solution without the this compound sample.
-
-
Calculation: The purity of this compound can be calculated using the following formula:
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution (N)
-
MW_this compound = Molecular weight of this compound (84.07 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
Troubleshooting Guide: Titration Method
| Problem | Possible Cause(s) | Solution(s) |
| Fuzzy or indistinct endpoint | - Indicator degradation.- Slow reaction between this compound and amine.- Interference from acidic or basic impurities. | - Prepare fresh indicator solution.- Allow for a longer reaction time before titration.- Use potentiometric titration to better identify the endpoint. |
| Inconsistent or non-reproducible results | - Inaccurate weighing of the sample.- Incomplete reaction.- Sample degradation before or during the analysis. | - Ensure the analytical balance is calibrated.- Ensure the amine is in sufficient excess and allow adequate reaction time.- Analyze the sample promptly after preparation and keep it cool. |
| Purity results are unexpectedly low | - Presence of acidic impurities (e.g., acetic acid) that consume the amine.- Hydrolysis of this compound due to moisture in the solvent or on glassware. | - Consider a two-step titration to first neutralize acidic impurities before adding the amine.- Use dry solvents and glassware. |
Logical Relationship for Titration Troubleshooting
A flowchart for troubleshooting common issues in this compound titration analysis.
Gas Chromatography (GC) Method
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, which can be thermally labile, a headspace GC method with in-situ derivatization can be employed to avoid direct injection of the reactive analyte.
Experimental Protocol: Headspace GC with In-Situ Derivatization
-
Principle: this compound is hydrolyzed to acetoacetic acid, which then decarboxylates to acetone. The acetone is then quantified by headspace GC.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., a wax-type or mid-polarity column).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a specific volume of a dilute acid or base solution to catalyze the hydrolysis and decarboxylation.
-
Seal the vial immediately.
-
Incubate the vial in the headspace autosampler at a controlled temperature and time to allow for complete reaction and equilibration of the acetone in the headspace.
-
-
GC Parameters (Typical):
-
Injector Temperature: 150-200 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature that allows for the elution of acetone and any other volatile components.
-
Detector Temperature: 250-300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification:
-
Create a calibration curve using standard solutions of acetone.
-
Calculate the amount of acetone in the sample from the calibration curve.
-
The purity of this compound is then calculated based on the stoichiometry of the reaction (1 mole of this compound produces 1 mole of acetone).
-
Troubleshooting Guide: GC Method
| Problem | Possible Cause(s) | Solution(s) |
| No or very small acetone peak | - Incomplete hydrolysis/decarboxylation.- Leak in the headspace vial. | - Optimize the reaction conditions (catalyst concentration, incubation time, and temperature).- Ensure vials are properly sealed. |
| Peak tailing for the acetone peak | - Active sites in the GC system (liner, column).- Water in the sample. | - Use a deactivated liner.- Condition the column.- Ensure the sample is fully vaporized. |
| Ghost peaks | - Carryover from a previous injection.- Contamination in the carrier gas or sample preparation solvent. | - Run a blank after a high-concentration sample.- Use high-purity gases and solvents. |
| Baseline drift | - Column bleed.- Detector contamination. | - Condition the column.- Do not exceed the column's maximum operating temperature.- Clean the detector. |
Experimental Workflow for GC Analysis
References
Technical Support Center: Safe Quenching Procedures for Diketene Reactions
This technical support center provides guidance on safely quenching reactions involving diketene. This compound is a highly reactive compound, and improper handling can lead to hazardous situations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a flammable and reactive liquid that can polymerize violently, especially in the presence of acids, bases, or heat.[1] It is also an irritant to the skin and eyes and is toxic if inhaled.[2] Uncontrolled quenching can lead to thermal runaway, where the reaction accelerates, generating excessive heat and pressure, potentially causing an explosion.
Q2: What happens if a this compound reaction is not properly quenched?
A2: Failure to quench a this compound reaction can result in a dangerous, uncontrolled polymerization. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. Unreacted this compound also poses a significant hazard during workup and waste disposal.
Q3: What are suitable quenching agents for this compound?
A3: this compound reacts with various nucleophiles. Suitable quenching agents include water, alcohols (like isopropanol), and dilute aqueous acids or bases. The choice of quenching agent depends on the reaction solvent and the desired workup procedure. Isopropanol (B130326) is often a good initial choice as it is generally less reactive than water.[3]
Q4: Can I quench a this compound reaction with water directly?
A4: While this compound hydrolyzes in water to form acetoacetic acid, direct quenching with water is not always recommended, especially for large amounts of unreacted this compound.[4] The reaction can be vigorous and may be difficult to control. A stepwise approach, starting with a less reactive alcohol like isopropanol, is generally safer.[3]
Q5: At what temperature should I perform the quench?
A5: It is crucial to cool the reaction mixture before and during the quenching process. An ice bath (0°C) is recommended to control the rate of the quenching reaction and dissipate the heat generated.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid temperature increase during quenching | Quenching agent added too quickly; Insufficient cooling. | Immediately stop the addition of the quenching agent. Ensure the reaction vessel is securely in a cooling bath. If the temperature continues to rise uncontrollably, evacuate the area and follow emergency procedures. |
| Violent polymerization upon adding quenching agent | Presence of catalytic amounts of acid or base; Incompatible quenching agent. | Stop the addition. If possible and safe, add a polymerization inhibitor. If the reaction is out of control, evacuate immediately. |
| Formation of a solid precipitate during quenching | Polymerization of this compound or precipitation of a reaction product. | Stop the addition of the quenching agent. Try to identify the solid. If it is a polymer, the reaction may need to be discarded following hazardous waste procedures. If it is a product, you may need to adjust the workup procedure. |
| No observable reaction upon adding quenching agent | The reaction may have already gone to completion, or the quenching agent is not reactive enough under the current conditions. | Add a small amount of a more reactive quenching agent (e.g., water after isopropanol) cautiously. Monitor for any signs of a delayed reaction. |
Experimental Protocols: Safe Quenching of Unreacted this compound
This protocol outlines a general procedure for safely quenching a reaction mixture containing unreacted this compound. Always perform a risk assessment before carrying out any chemical reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Inert solvent (e.g., toluene, THF)
-
Quenching agent: Isopropanol
-
Quenching agent: Deionized water
-
Cooling bath (ice/water)
-
Addition funnel
-
Stir plate and stir bar
-
Thermometer
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Cool the Reaction Mixture: Place the reaction vessel in an ice/water bath and cool the contents to 0°C with stirring.
-
Inert Atmosphere: Ensure the reaction is under an inert atmosphere (e.g., nitrogen) to prevent the ignition of flammable solvents.[3]
-
Dilute the Reaction (Optional but Recommended): If the concentration of unreacted this compound is high, dilute the reaction mixture with a compatible, inert solvent. This will help to control the concentration and dissipate heat during the quench.
-
Slow Addition of Isopropanol: Slowly add isopropanol to the cooled reaction mixture via an addition funnel with vigorous stirring. Monitor the temperature of the reaction mixture closely. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Observe and Wait: After the isopropanol addition is complete, continue to stir the mixture at 0°C for at least 30 minutes to ensure the reaction with isopropanol is complete.
-
Slow Addition of Water: Once the initial quench with isopropanol is complete and no more heat is being generated, slowly add deionized water to the reaction mixture. Continue to monitor the temperature.
-
Warm to Room Temperature: Once the water addition is complete and the reaction is no longer exothermic, remove the cooling bath and allow the mixture to warm to room temperature while stirring.
-
Workup: Proceed with the standard aqueous workup for your reaction.
Visualizations
Caption: Workflow for the safe quenching of this compound reactions.
Caption: Troubleshooting logic for this compound quenching procedures.
References
compatibility of diketene with different catalysts and reagents
Diketene Reaction Compatibility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the compatibility of this compound with various catalysts and reagents. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound is highly reactive and can readily polymerize, especially when exposed to heat, acids, or bases.[1][2] To ensure stability, it should be stored in a cool, dry, and well-ventilated area, separated from acids, bases, and food products.[3] Storage at or near 0°C can minimize polymerization.[2] For transportation and long-term storage, this compound should be stabilized.[3] Weakly acidic, insoluble compounds like anhydrous sulfates of weak bases or boric acid have been used as stabilizers.[4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a colorless, flammable liquid with a pungent odor.[2][3] The main hazards are its high reactivity and flammability. It can polymerize violently, potentially leading to an explosion, especially in the presence of catalysts like acids, bases (including amines), or Lewis acids.[1][2] It is also harmful if inhaled or swallowed and can cause irritation to the skin and eyes.[1][5] It reacts violently with water, which can create a fire or explosion hazard.[3]
Q3: What happens when this compound reacts with water?
A3: this compound hydrolyzes in water to form acetoacetic acid.[5] This product is unstable and can subsequently decompose into acetone (B3395972) and carbon dioxide.[6][7] This reaction is a common source of impurities and yield loss in experiments where moisture is not rigorously excluded.
Q4: Can this compound be used with organometallic reagents?
A4: Yes, but with caution. Organometallic reagents like Grignard reagents and organolithium compounds are strong nucleophiles and also strong bases.[8] While they can react with this compound, the basicity of these reagents can also catalyze the violent polymerization of this compound.[2] Reactions should be conducted at low temperatures with careful control of addition rates to minimize this side reaction. The primary reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl group.[9][10]
Q5: What are the typical products of this compound reacting with alcohols and amines?
A5: this compound is a versatile reagent primarily used for acetoacetylation.[11]
-
With Alcohols: It reacts with alcohols to form acetoacetate (B1235776) esters.[12]
-
With Amines: It reacts with primary and secondary amines to yield acetoacetamides.[5] These reactions are fundamental in the synthesis of pharmaceuticals, dyes, and pigments.[5][11]
Troubleshooting Guides
Issue 1: Violent Polymerization or Exothermic Reaction
Q: My reaction with this compound started to heat up uncontrollably and produced a solid mass. What went wrong and how can I prevent it?
A: This indicates runaway polymerization, a known hazard of this compound.[1][2]
-
Probable Causes:
-
Contamination: The presence of acidic or basic impurities (mineral acids, Lewis acids, amines, or even sodium acetate) can catalyze violent polymerization.[2] Ensure all glassware is clean and dry.
-
High Temperature: this compound is thermally unstable. Reactions are often run at low temperatures to control the reaction rate and prevent thermal decomposition and polymerization.
-
Incorrect Reagent/Catalyst Choice: Strong bases or acids are known to initiate polymerization.[2][3] If your substrate or catalyst is strongly basic or acidic, it may be incompatible.
-
Concentration: High concentrations of this compound can increase the likelihood of polymerization.
-
-
Solutions & Preventative Measures:
-
Use Stabilized this compound: Whenever possible, use this compound that contains a polymerization inhibitor.[3]
-
Control Temperature: Maintain the recommended reaction temperature using an ice bath or other cooling system. Add reagents dropwise to manage the exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from initiating hydrolysis and subsequent side reactions.
-
Catalyst Screening: If using a catalyst, select one with moderate reactivity. For example, tertiary amines can serve as catalysts but may also promote polymerization if not used correctly.[13] Pyridine (B92270) is often used as a nucleophilic catalyst.[14]
-
Dilution: Running the reaction in a suitable, dry solvent can help dissipate heat and reduce the concentration of reactive species.
-
Issue 2: Low Yield in Acetoacetylation of an Alcohol
Q: I am attempting to synthesize an acetoacetate ester from an alcohol and this compound, but my yield is consistently low. What are the potential reasons?
A: Low yields in acetoacetylation reactions are a common problem. Here’s a systematic approach to troubleshooting the issue.
-
Probable Causes & Solutions:
-
This compound Degradation:
-
Cause: The this compound may have hydrolyzed due to moisture or polymerized during storage.
-
Solution: Use freshly opened or purified this compound. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere.[15]
-
-
Side Reactions:
-
Cause: At higher temperatures, this compound can dimerize or react with itself. The alcohol substrate might also be sensitive to the reaction conditions.
-
Solution: Optimize the reaction temperature. Often, starting at 0°C and slowly warming to room temperature is effective. Monitor the reaction progress using TLC or GC to avoid prolonged reaction times which can lead to byproduct formation.[15]
-
-
Inefficient Catalysis:
-
Cause: The chosen catalyst may not be effective for the specific alcohol substrate. Sterically hindered alcohols, for example, react more slowly.
-
Solution: While many acetoacetylations proceed without a catalyst, weakly basic catalysts like pyridine or DMAP can be effective. For Lewis acid catalysis, options like Yb(OTf)₃ have been reported for related transformations and may be suitable.[16][17]
-
-
Work-up Losses:
-
Cause: The acetoacetate product might be partially soluble in the aqueous phase during extraction, or it could be volatile.
-
Solution: Minimize aqueous washes. Use brine to reduce the solubility of the product in the aqueous layer. Be cautious during solvent removal on a rotary evaporator, especially for lower molecular weight products.[15]
-
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose the cause of low reaction yields.
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Data Presentation: Catalyst & Reagent Compatibility
The following table summarizes the compatibility and typical reaction outcomes of this compound with common classes of reagents and catalysts.
| Reagent/Catalyst Class | Substrate Example | Typical Product | Compatible? | Key Considerations & Potential Issues |
| Alcohols (R-OH) | Ethanol | Ethyl acetoacetate | Yes | Reaction can be uncatalyzed or catalyzed by weak bases. Exclude moisture to prevent hydrolysis. |
| Amines (R-NH₂) | Aniline | Acetoacetanilide | Yes | Reaction is usually fast. Strong basicity can induce polymerization; control temperature.[1][5] |
| Water (H₂O) | - | Acetoacetic acid (unstable) | No | Causes rapid hydrolysis to an unstable acid, which decomposes to acetone and CO₂.[5][6] |
| Strong Acids (H₂SO₄, HCl) | - | Polymer | No | Vigorously catalyzes violent polymerization.[2][3] |
| Strong Bases (NaOH, KOH) | - | Polymer | No | Vigorously catalyzes violent polymerization.[2][3] |
| Tertiary Amines | Pyridine, Et₃N | Acetoacetylated product | Yes (as catalyst) | Act as nucleophilic or base catalysts.[13][14] Excess or high temperatures can promote polymerization. |
| Lewis Acids (BF₃, Yb(OTf)₃) | Alcohols, Ketones | Acetoacetylated product | Yes (with caution) | Can catalyze both desired reaction and polymerization.[1][18] Low temperatures are critical. |
| Organometallics (R-MgX, R-Li) | - | Tertiary alcohol (after hydrolysis) | With extreme caution | Highly basic nature poses a significant risk of uncontrolled polymerization.[2][8] Must be used at very low temperatures. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Acetoacetylation of an Alcohol
This protocol describes a standard method for reacting an alcohol with this compound to form a β-ketoester.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: Dissolve the alcohol (1.0 eq.) in a dry, inert solvent (e.g., anhydrous diethyl ether or toluene).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
This compound Addition: Add this compound (1.05-1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Quenching: (Caution: perform in a fume hood) If unreacted this compound is suspected, cool the mixture back to 0°C and slowly add a small amount of a primary amine (e.g., butylamine) to quench it.
-
Work-up: Dilute the reaction mixture with the solvent. Wash sequentially with a saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Reaction Pathway Diagram
Caption: General reaction pathways for this compound with nucleophiles.
References
- 1. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1280 - this compound [inchem.org]
- 4. DE890341C - Method of stabilizing this compound - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DE628321C - Process for the production of this compound - Google Patents [patents.google.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. arxada.com [arxada.com]
- 13. Ketene reactions with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Scale-Up of Reactions Involving Diketene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diketene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound, and how do they change during scale-up?
A1: this compound is a colorless liquid with a pungent odor that is flammable, toxic, and highly reactive.[1][2][3] The primary hazards include:
-
Flammability: this compound is a flammable liquid and vapors may form explosive mixtures with air.[4][5] On a larger scale, the increased volume of flammable material requires stringent control of ignition sources, use of explosion-proof equipment, and proper grounding and bonding to prevent static discharge.[1][4]
-
Toxicity: It is a strong irritant to the skin, eyes, and respiratory system.[2][3] Inhalation can be fatal, and symptoms of pulmonary edema may be delayed.[1] During scale-up, the potential for significant exposure increases, necessitating the use of closed systems, robust ventilation, and appropriate personal protective equipment (PPE).[1][4]
-
Reactivity and Polymerization: this compound can undergo spontaneous and violent polymerization, especially in the presence of acids, bases, amines, or upon heating.[1][4][6] This reaction is highly exothermic and can lead to a runaway reaction or explosion.[1][7] The risk of a runaway reaction is a major concern during scale-up due to the larger quantities of material and potential for localized heating.
Q2: How should this compound be properly stored and handled in a laboratory or pilot plant setting?
A2: Proper storage and handling are critical to maintain the stability and safety of this compound.
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably between 2°C and 8°C.[8] Avoid temperatures above 25°C.[8]
-
Containers: Use airtight, corrosion-resistant containers such as stainless steel or lined steel drums.[8] For smaller quantities, glass or polyethylene (B3416737) may be suitable.[8]
-
Incompatible Materials: Keep this compound segregated from acids, bases, oxidizing agents, water, and alcohols.[4][8]
-
Stabilization: Store only if stabilized.[1] While specific inhibitors are not always mentioned, their presence can influence toxicological properties.[1]
Handling:
-
Ventilation: Handle in a well-ventilated area, preferably within a closed system for larger quantities.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[1][4]
-
Ignition Sources: Prohibit all sources of ignition, such as open flames, sparks, and smoking, in handling and storage areas.[1][4]
-
Spills: Have spill containment materials, such as sand or inert absorbents, readily available.[8] Do not use water to clean up spills as it reacts violently with this compound.[1]
Q3: My reaction with this compound is showing an uncontrolled exotherm during scale-up. What are the potential causes and how can I mitigate this?
A3: Uncontrolled exotherms are a significant risk when scaling up this compound reactions.
Potential Causes:
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, leading to less efficient heat removal.
-
Rapid Addition of Reagents: Adding this compound or other reactants too quickly can generate heat faster than the cooling system can remove it.
-
Catalyst Concentration: Inappropriate catalyst concentration can lead to a rapid, uncontrolled reaction.
-
Impurities: The presence of acidic or basic impurities can catalyze polymerization.[6]
Mitigation Strategies:
-
Controlled Addition: Add this compound slowly and sub-surface to ensure good mixing and temperature control.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity for the scale of the reaction.
-
Dilution: Conducting the reaction in a suitable solvent can help to manage the heat generated.
-
Semi-Batch Process: Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate.
-
Reaction Calorimetry: Perform reaction calorimetry studies at the lab scale to understand the thermal profile and cooling requirements for scale-up.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired acetoacetylated product. | This compound polymerization. | Ensure the reaction is free from acidic or basic contaminants.[6] Use purified this compound. |
| Side reactions with impurities. | Analyze the purity of starting materials. Crude this compound can contain acetic anhydride (B1165640) and polymeric ketenes.[9] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require low temperatures to minimize side reactions. | |
| Formation of a resinous, polymeric material. | Spontaneous polymerization of this compound. | Add a polymerization inhibitor if compatible with the reaction chemistry. Check for and eliminate sources of heat and contaminants.[4] |
| Presence of acetone (B3395972) and carbon dioxide in the product mixture. | Reaction of this compound with water. | Ensure all reactants and solvents are anhydrous. This compound reacts with water to form these byproducts.[1] |
Issue 2: Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in removing high-boiling impurities. | Formation of this compound polymers or dehydroacetic acid during workup or storage. [10] | Use vacuum distillation to purify the product at a lower temperature to prevent thermal decomposition.[11] |
| Presence of unreacted starting materials. | Optimize reaction stoichiometry and conditions to drive the reaction to completion. | |
| Product degradation during distillation. | Thermal instability of the product or this compound. | Employ a thin-film evaporator for purification to minimize residence time at high temperatures.[9][11] |
| Add a polymerization inhibitor, such as a quinone, during vacuum distillation.[11] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Vacuum Distillation
This protocol is based on general principles for purifying thermally sensitive compounds like this compound.
Objective: To purify crude this compound containing resinous compounds and other impurities.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone)[11]
-
Vacuum distillation apparatus (thin-film evaporator is recommended for larger scales)[11]
-
Cold trap
-
Receiving flask cooled in an ice bath
Procedure:
-
Preparation: Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Inhibitor Addition: To the crude this compound, add a small amount of a polymerization inhibitor, such as 0.01-0.1 wt% hydroquinone.[11]
-
Vacuum Application: Carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask. For larger scale, a thin-film evaporator operating at 400-500 mbar and 100-180°C can be used.[9]
-
Collection: Collect the purified this compound in a receiving flask cooled in an ice bath to prevent polymerization of the distillate.
-
Storage: Store the purified this compound at low temperatures (2-8°C) under an inert atmosphere.[8]
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chembk.com [chembk.com]
- 4. nj.gov [nj.gov]
- 5. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. What are the storage requirements for this compound as per technical standards.. [askfilo.com]
- 9. EP0599215B1 - Method for the isolation of pure this compound and recovery of valuable substances - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. JPS61176581A - Method of purifying this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Diketene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diketene. The focus is on removing colored impurities and ensuring the stability of the material during purification.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has a yellow or brownish tint. What causes this discoloration?
A1: The discoloration in this compound is primarily due to the presence of polymeric impurities. This compound is highly reactive and can polymerize, especially when exposed to heat, light, acids, or bases.[1] One common high-boiling impurity that contributes to a reddish color is dehydroacetic acid.[2][3][4] Crude this compound may also contain other impurities from its synthesis, such as acetic anhydride (B1165640) and acetone, which can contribute to color formation under certain conditions.[5][6]
Q2: How can I remove colored impurities from my this compound sample?
A2: The most effective method for purifying this compound and removing colored impurities is fractional distillation under reduced pressure (vacuum distillation).[1][4] This technique separates the volatile this compound from less volatile polymeric byproducts and other high-boiling impurities. For highly colored samples, treatment with an adsorbent like activated carbon may also be effective.[7]
Q3: What are the recommended conditions for the vacuum distillation of this compound?
A3: To minimize thermal stress and prevent polymerization, it is crucial to perform the distillation at a low temperature and pressure. The table below summarizes the recommended distillation parameters.
| Parameter | Recommended Range |
| Pressure | 50 - 100 mbar |
| Temperature | 60 - 85 °C (not exceeding 95 °C) |
Source: Patent EP0599215B1
Q4: I observe resinous material forming in my distillation flask. How can I prevent this?
A4: The formation of resinous material is due to the polymerization of this compound during heating. To suppress this, the use of a stabilizer during distillation is recommended. Quinones, such as hydroquinone, are effective in inhibiting polymerization.[6] Elemental sulfur has also been reported to reduce resin formation.[8]
Troubleshooting Guide
Issue: Significant yellowing of this compound during storage.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Conditions | Store this compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen).[4] For long-term storage, keeping it below its freezing point of -6.5°C can slow decomposition.[4] |
| Presence of Contaminants | Acids, bases, and even moisture can catalyze polymerization and color formation.[1] Ensure all glassware and equipment are scrupulously clean and dry before use. |
Issue: Low yield of pure this compound after distillation.
| Possible Cause | Troubleshooting Steps |
| Polymerization During Distillation | - Ensure the distillation temperature and pressure are within the recommended ranges. - Add a stabilizer, such as hydroquinone, to the crude this compound before starting the distillation. A typical concentration is 0.01-0.1% by weight.[6] |
| Inefficient Fractionation | - Use a distillation column with appropriate theoretical plates for the separation. - Ensure a stable vacuum is maintained throughout the distillation. Fluctuations can lead to poor separation. |
Issue: Persistent color in this compound even after distillation.
| Possible Cause | Troubleshooting Steps |
| Highly Colored Impurities | For stubborn coloration, a pre-treatment with activated carbon may be necessary. See the experimental protocol below. |
| Entrainment of Impurities | "Bumping" or unstable boiling can carry non-volatile impurities into the distillate. Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation with a Stabilizer
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried.
-
Assemble a vacuum distillation apparatus with a fractionating column, condenser, and receiving flask.
-
Add the crude this compound to the distillation flask.
-
Add a stabilizer, such as hydroquinone, at a concentration of 0.01-0.1% by weight of the crude this compound.[6]
-
Add a magnetic stir bar to the distillation flask.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Gradually reduce the pressure in the system to 50-100 mbar.
-
Slowly heat the distillation flask to a temperature of 60-85°C.
-
Collect the this compound distillate in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.
-
-
Storage:
-
Once the distillation is complete, store the purified, colorless this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at 2-8°C.
-
Protocol 2: Decolorization of this compound using Activated Carbon
-
Preparation:
-
In a separate flask, dissolve the colored this compound sample in a dry, inert solvent in which it is miscible, such as hexane.
-
Add activated carbon to the solution (approximately 1-5% by weight of the this compound).
-
-
Treatment:
-
Stir the mixture at room temperature for 1-2 hours. The optimal time may need to be determined empirically.
-
Monitor the decolorization progress visually.
-
-
Filtration and Recovery:
-
Once the desired level of decolorization is achieved, remove the activated carbon by filtration through a bed of celite or a fine frit funnel.
-
Remove the solvent from the filtrate under reduced pressure to obtain the decolorized this compound.
-
For highest purity, this can be followed by vacuum distillation as described in Protocol 1.
-
Diagrams
Caption: Workflow for the purification of this compound.
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. US3271420A - Stabilized this compound and method for its production - Google Patents [patents.google.com]
Technical Support Center: Monitoring Diketene Reactions with In-Situ Spectroscopy
Welcome to the technical support center for the in-situ spectroscopic monitoring of diketene reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining high-quality, real-time reaction data.
Frequently Asked Questions (FAQs)
Q1: Why is in-situ spectroscopy, particularly FTIR, well-suited for monitoring this compound reactions?
A1: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) for monitoring this compound reactions in real-time.[1] It allows for the direct observation of changes in the concentrations of reactants, intermediates, and products without the need for sampling, which can be hazardous and disrupt the reaction environment.[1] This is especially beneficial for highly reactive compounds like this compound and for reactions that are sensitive to air or moisture.[1][2] Key functional groups involved in this compound reactions, such as the β-lactone ring of this compound and the N-H or O-H bonds of amines and alcohols, have distinct infrared absorbances, enabling straightforward tracking of their consumption and the appearance of product peaks.
Q2: What are the critical spectral regions to monitor for a typical this compound reaction with an amine or alcohol?
A2: For a typical acetoacetylation reaction, you should focus on the following infrared spectral regions:
-
This compound disappearance: Monitor the characteristic carbonyl (C=O) stretching band of the β-lactone ring in this compound.
-
Reactant (Amine/Alcohol) disappearance: Track the N-H stretching bands for primary or secondary amines or the O-H stretching band for alcohols.
-
Product (Acetoacetamide/Acetoacetate) appearance: Observe the formation of the amide or ester carbonyl bands and potentially the N-H bend for secondary amides.
Q3: How often should I collect spectra during my this compound reaction?
A3: The data acquisition frequency depends on the reaction kinetics. For rapid reactions that complete within minutes, you may need to collect a spectrum every few seconds.[2] For slower reactions that take several hours or days, acquiring a spectrum every 1 to 5 minutes is often sufficient to avoid collecting excessively large data files.[2] It is advisable to start with a higher frequency (e.g., every minute) and then adjust as you gain a better understanding of the reaction rate.[2]
Q4: Is it necessary to validate the in-situ spectroscopic data?
A4: Validation is highly recommended, especially when quantitative analysis, such as determining reaction endpoints or developing kinetic models, is required.[2] The in-situ results should be correlated with an established offline analytical technique like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] For qualitative monitoring to simply determine the approximate half-life of a reaction with a well-resolved peak, validation may not be as critical.[2]
Q5: What are the main safety considerations when using an in-situ probe with this compound reactions?
A5: this compound is a reactive and thermally labile compound.[3] Ensure that the probe materials are chemically compatible with this compound, reactants, and solvents. The introduction of the probe should not create any ignition sources. It is crucial to have a thorough understanding of the reaction's thermal profile, as this compound can undergo hazardous decomposition.[3] Always operate within a well-ventilated fume hood and follow all standard laboratory safety protocols for handling hazardous chemicals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in-situ monitoring of this compound reactions.
Problem 1: Noisy or Unstable Baseline in the Spectrum
| Possible Cause | Troubleshooting Step |
| Inadequate Mixing | Ensure the reaction mixture is homogenous. Position the probe tip in a high-shear zone to get a representative sample.[2] For heterogeneous reactions, consider specialized mixing apparatus.[4] |
| Probe Fouling | Reactants or products may be adhering to the ATR crystal. Clean the probe thoroughly according to the manufacturer's instructions.[2][5] |
| Air Bubbles | Bubbles in the reaction mixture crossing the probe tip can cause signal fluctuations. Ensure the stirring is not so vigorous that it introduces air into the mixture. |
| Instrument Conditions | Variations in ambient conditions (e.g., temperature, humidity) can affect the baseline.[6] Ensure the spectrometer is in a stable environment. |
| Incorrect Background | The background spectrum may have been collected improperly. Ensure the ATR crystal is clean and the background is collected in the appropriate medium (e.g., air or solvent) before adding reactants.[2] |
Problem 2: Low Signal Intensity or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Low Analyte Concentration | The concentration of the species of interest may be below the detection limit of the instrument. |
| Poor Probe Contact | For heterogeneous reactions, ensure good contact between the liquid phase and the ATR crystal. |
| Incorrect Aperture Setting | Check the instrument's aperture setting. For certain detectors, a specific resolution setting may be required for optimal signal.[7] |
| Detector Issues | The detector may not be cooled sufficiently (if applicable) or may be malfunctioning. |
| Instrument Misalignment | The instrument's optics may be misaligned. Perform an instrument alignment procedure as per the manufacturer's guidelines.[7] |
Problem 3: Overlapping Spectral Peaks
| Possible Cause | Troubleshooting Step |
| Complex Reaction Mixture | Reactants, products, intermediates, and solvents may have absorbances in the same spectral region. |
| Insufficient Resolution | The spectral resolution may be too low to distinguish between adjacent peaks. |
| Solution: | Use multivariate data analysis techniques like Classical Least Squares (CLS) or Partial Least Squares (PLS) to deconvolute the overlapping spectra and quantify individual components.[2][8] Ensure you have clean reference spectra of all components for accurate modeling.[2] |
Experimental Protocols
Protocol 1: General Setup for In-Situ FTIR Monitoring of a this compound Reaction
-
System Preparation:
-
Ensure the FTIR spectrometer has been powered on for at least one hour to stabilize.[7]
-
Thoroughly clean the in-situ ATR probe tip with an appropriate solvent (e.g., isopropanol, acetone) and dry it completely.[5]
-
Install the probe into the reaction vessel, ensuring a proper seal. Position the probe tip to be fully submerged in the reaction medium and in a location with good mixing.[2]
-
-
Background Spectrum Acquisition:
-
Add the solvent to the reaction vessel and begin stirring at the desired rate.
-
Allow the system to reach the target reaction temperature.
-
Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent reaction spectra.[2]
-
-
Reaction Initiation and Monitoring:
-
Add the reactant (e.g., amine or alcohol) to the solvent and collect a spectrum to establish a baseline.
-
Initiate the reaction by adding this compound.
-
Begin collecting spectra at the predetermined frequency.[2]
-
Monitor the reaction progress by observing the decrease in reactant peaks and the increase in product peaks in real-time.
-
-
Data Analysis:
-
Use the instrument software to plot the intensity of key peaks over time.
-
If necessary, apply multivariate analysis techniques to deconvolve overlapping peaks and obtain concentration profiles.[8]
-
-
Post-Reaction:
-
Once the reaction is complete, carefully remove the probe.
-
Clean the probe immediately and thoroughly to prevent material from drying on the crystal.[5]
-
Quantitative Data Summary
The following table provides an illustrative example of data that can be obtained from the in-situ FTIR monitoring of the reaction between this compound and an amine to form an acetoacetamide. The data can be used to determine reaction kinetics and endpoints.
| Time (minutes) | This compound Peak Intensity (arbitrary units) | Amine Peak Intensity (arbitrary units) | Acetoacetamide Peak Intensity (arbitrary units) |
| 0 | 1.00 | 1.00 | 0.00 |
| 5 | 0.85 | 0.85 | 0.15 |
| 10 | 0.72 | 0.72 | 0.28 |
| 20 | 0.51 | 0.51 | 0.49 |
| 30 | 0.36 | 0.36 | 0.64 |
| 60 | 0.13 | 0.13 | 0.87 |
| 90 | 0.05 | 0.05 | 0.95 |
| 120 | < 0.01 | < 0.01 | > 0.99 |
Visualizations
Caption: Experimental workflow for in-situ reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 8. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]
Technical Support Center: Diketene Reaction Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diketene. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the effect of temperature on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the stability of this compound?
A1: Temperature significantly impacts the stability of this compound. As temperature increases, this compound can undergo thermal decomposition. There are two main decomposition pathways: a retro-dimerization to form two molecules of ketene (B1206846), and a fragmentation to form allene (B1206475) and carbon dioxide.[1][2] The formation of ketene is kinetically favored, especially at elevated temperatures.[1][2] This decomposition can reduce the availability of this compound for the desired reaction, thus lowering the overall yield.
Q2: How does reaction temperature generally affect the selectivity of this compound reactions with nucleophiles like amines and alcohols?
A2: Generally, higher reaction temperatures can lead to a decrease in selectivity. This is due to the increased rate of side reactions, including the thermal decomposition of this compound itself and the potential for subsequent reactions of the desired product.[1][3] For instance, in acetoacetylation reactions, elevated temperatures can promote the formation of byproducts. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without compromising selectivity.
Q3: What are the common side products observed in the reaction of this compound with amines at elevated temperatures?
A3: At higher temperatures, besides the desired N-acetoacetamide, several side products can form. These can include products from the decomposition of this compound, such as those derived from ketene.[2] Additionally, the initial acetoacetamide (B46550) product may undergo further reactions or degradation. In some cases, polymeric byproducts can also be formed, particularly if the reaction is carried out at high concentrations and temperatures.[4]
Q4: Is there a general temperature range recommended for the acetoacetylation of amines with this compound?
A4: The optimal temperature range for the acetoacetylation of amines with this compound is highly dependent on the specific amine's nucleophilicity and steric hindrance. For weakly nucleophilic amines, the reaction may require heating to proceed at a reasonable rate. However, for most primary and secondary amines, the reaction is often exothermic and may require cooling to maintain control and selectivity.[5] Reactions are often conducted at temperatures ranging from room temperature up to 120-140°C, but careful optimization is necessary for each specific substrate.[6]
Troubleshooting Guides
Issue 1: Low yield of the desired acetoacetate (B1235776) ester in the reaction of this compound with an alcohol.
| Possible Cause | Troubleshooting Step |
| This compound Decomposition: The reaction temperature is too high, causing this compound to decompose into ketene, allene, and CO2.[1][2] | Lower the reaction temperature. Consider a slower, controlled addition of this compound to the alcohol to manage any exotherm. |
| Hydrolysis of this compound: Presence of water in the alcohol or reaction setup. This compound readily hydrolyzes to acetoacetic acid, which can then decompose.[5] | Ensure the use of anhydrous alcohol and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Issues: If using a catalyst, it may be inactive or used in an incorrect amount. | Verify the catalyst's activity and concentration. For acid-catalyzed reactions, ensure the correct acid is used at the appropriate concentration. |
| Incomplete Reaction: The reaction time may be too short, or the temperature too low for the specific alcohol. | Increase the reaction time or cautiously increase the temperature while monitoring for byproduct formation. |
Issue 2: Poor selectivity in the reaction of this compound with a primary or secondary amine.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature: Elevated temperatures can lead to the formation of various byproducts. | Conduct the reaction at a lower temperature. Use a cooling bath if the reaction is exothermic. |
| Formation of Polymeric Byproducts: High concentration of reactants can favor polymerization.[4] | Dilute the reaction mixture with a suitable inert solvent. |
| Side reactions involving the product: The initially formed acetoacetamide might be unstable at the reaction temperature. | Analyze the reaction mixture at different time points to identify the formation and subsequent disappearance of the desired product. If observed, consider a lower reaction temperature and shorter reaction time. |
| Presence of Impurities: Impurities in the this compound or amine can catalyze side reactions. | Use purified this compound and amine. |
Data Presentation
Table 1: Effect of Temperature on this compound Decomposition Pathways
| Temperature (K) | Ratio of Rate Constants (Ketene formation / Allene + CO₂ formation) | Favored Pathway (Kinetically) |
| 298.15 | 48.60 | Ketene Formation |
| 653 | 3.44 | Ketene Formation |
| 823 | 2.25 | Ketene Formation |
| Data derived from computational studies.[2] |
Table 2: Illustrative Reaction Conditions and Yields for Acetoacetylation Reactions
| Nucleophile | Temperature (°C) | Product | Yield (%) | Reference |
| Ethanol (B145695) | 125 | Ethyl acetoacetate | 95 | [1] |
| Methanol | 125 | Methyl acetoacetate | 94 | [6] |
| Isopropanol | 125 | Isopropyl acetoacetate | - | [6] |
| 4-Nitroaniline (B120555) | Room Temperature | N-(4-nitrophenyl)acetoacetamide | 85 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Acetoacetate
This protocol is based on an industrial method for producing ethyl acetoacetate.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, heating mantle, and a distillation apparatus for reduced pressure, add 150 mol of absolute ethanol and 80 mol of concentrated sulfuric acid.
-
Heating: Heat the mixture to 85°C with stirring.
-
This compound Addition: Slowly add 100 mol of this compound to the heated mixture.
-
Reaction: Maintain the reaction mixture at 125°C with continuous stirring for 6 hours.
-
Work-up: After the reaction is complete, obtain the ethyl acetoacetate solution by distillation under reduced pressure. This method reports a yield of 95%.
Protocol 2: Acetoacetylation of 4-Nitroaniline
This protocol describes the acetoacetylation of a weakly nucleophilic amine at room temperature using a mercuric salt catalyst.[7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-nitroaniline in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of mercuric sulfate (B86663) (HgSO₄) to the solution.
-
This compound Addition: While stirring the mixture at room temperature, slowly add an equimolar amount of this compound.
-
Reaction: Continue stirring the reaction mixture at room temperature for 3 hours.
-
Work-up: After the reaction is complete, the product, N-(4-nitrophenyl)acetoacetamide, can be isolated and purified using standard laboratory techniques. This method reports a yield of 85%.
Visualizations
Caption: Reaction pathways of this compound.
References
- 1. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Diketene Waste Management: A Technical Support Guide for Laboratory Professionals
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of diketene waste in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a flammable, toxic, and highly reactive substance.[1][2] The primary hazards include:
-
Flammability: this compound is a flammable liquid and its vapor can form explosive mixtures with air.[2] Vapors are heavier than air and can travel to an ignition source.[3]
-
Toxicity: It is toxic and may be fatal if inhaled, ingested, or absorbed through the skin.[2] Inhalation can irritate the nose, throat, and lungs, potentially causing lung edema.[1][3]
-
Reactivity: this compound can polymerize violently when exposed to heat, acids, bases (alkalies), amines, or sodium acetate.[3][4] It also reacts with water to form acetone (B3395972) and carbon dioxide.[5] This substance may undergo spontaneous decomposition which can lead to an explosion or ignition.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound waste, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Safety goggles in combination with a face shield.[1][6]
-
Skin Protection: Chemical-resistant gloves and protective clothing.[1][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][6] For situations with potential for inhalation, a filter respirator for organic gases and vapors is necessary.[1][2]
Q3: How should I store this compound waste prior to disposal?
A3: Proper storage is crucial to prevent hazardous reactions.
-
Store waste in tightly sealed, clearly labeled containers.[1][3]
-
The storage area must be a cool, dry, well-ventilated, and fireproof location.[1][4]
-
Segregate this compound waste from incompatible materials such as strong acids, bases, oxidizing agents, and alcohols.[3][5]
-
Use secondary containment, like a tray, to catch any potential leaks.[7]
Q4: What should I do in case of a this compound spill?
A4: Immediate and correct response is critical.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[2][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material like sand, earth, or activated charcoal adsorbent.[2][3] Do not use combustible materials like paper towels. For large spills, create a dike far ahead of the liquid to contain it.[2][4]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealable container for disposal.[2][4]
-
Decontamination: Wash the spill area after the material has been removed.[3]
Q5: How do I dispose of empty this compound containers?
A5: Empty containers that held this compound are still considered hazardous.
-
A container is considered "empty" if all waste has been removed by standard practice, with no more than 1 inch of residue remaining.[7]
-
If your institution considers this compound an "acutely hazardous waste," the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]
-
All labels should be removed or defaced before the container is discarded as regular trash.[8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Foul Odor Detected Near Storage Area | Leaking waste container or improper sealing. | Wearing appropriate PPE, inspect containers for leaks or damage. Tighten caps. If a leak is found, transfer the contents to a new, sound container. Clean the storage area and absorb any spilled material with inert absorbent. |
| Container is Warm to the Touch | Contamination with an incompatible substance (e.g., acid, base, water) is causing a reaction or polymerization.[4][5] | This is a dangerous situation. Do not move the container. Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately. If possible, cool the container from a safe distance with a water spray.[3] |
| Solid Material Formed in Liquid Waste | Polymerization of this compound.[1][5] | The waste is unstable. Do not add any other substances to the container. The risk of violent decomposition is increased.[5] Schedule for immediate pickup and disposal by your institution's hazardous waste management service. Inform them of the container's state. |
Quantitative Data Summary
The following table summarizes key exposure limits and physical properties of this compound.
| Parameter | Value | Reference |
| Acute Exposure Guideline Levels (AEGLs) | AEGL-1 (NR): Not recommended. AEGL-2 (1 hr): 1 ppm AEGL-3 (1 hr): 3 ppm | [2] |
| Emergency Response Planning Guidelines (ERPGs) | ERPG-1 (1 hr): 1 ppm (mild, transient health effects) ERPG-2 (1 hr): 5 ppm (impaired ability to take protective action) ERPG-3 (1 hr): 20 ppm (life-threatening health effects) | [4] |
| Physical State | Colorless liquid with a pungent, disagreeable odor.[4] | |
| Flash Point | 33 °C (91 °F) | [9] |
| Boiling Point | 127 °C (261 °F) | [9] |
| Water Solubility | Slightly soluble; readily hydrolyzes to form acetoacetic acid.[2][9] | |
| Vapor Pressure | 10.7 mm Hg at 25 °C | [4] |
Experimental Protocols
Protocol for Neutralization of Small this compound Spills
Warning: This procedure should only be performed by trained personnel in a chemical fume hood while wearing all required PPE.[6][10] This process generates heat and vapors.[11] Always test the neutralization on a small scale first.[10]
-
Containment: Cover the spill with a non-combustible absorbent material such as sand or earth.[2]
-
Transfer: Carefully transfer the absorbent material mixture into a large beaker or flask.
-
Initial, Slow Hydrolysis: Place the beaker in an ice-water bath to control the temperature.[6][12] Slowly and cautiously add a small amount of cold water to the mixture from a distance. This compound reacts with water, and this reaction can be vigorous.[3][5]
-
Neutralization: Once the initial reaction with water has subsided, prepare a dilute solution of sodium bicarbonate. Slowly add the sodium bicarbonate solution to the beaker while stirring gently with a glass rod. The goal is to neutralize the acetoacetic acid formed during hydrolysis.
-
pH Check: After the addition is complete and the reaction has ceased, check the pH of the slurry using pH paper or a calibrated pH meter. The target pH is between 5 and 9.[11]
-
Disposal: Once neutralized, the resulting slurry can be collected and disposed of as hazardous waste through your institution's EHS office. Do not pour down the drain unless specifically authorized by EHS, as the mixture may contain other regulated components.[11]
Process Diagrams
Caption: Workflow for responding to a laboratory this compound spill.
Caption: Logical process for routine this compound waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Diketene Stability & Shelf Life: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the strategies to improve the shelf life of diketene. Due to its high reactivity, proper handling and storage are paramount to ensure its purity, stability, and safety in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation? A1: this compound's shelf life is primarily limited by its high reactivity. The main degradation pathways are:
-
Polymerization: this compound readily polymerizes upon standing, especially at room temperature.[1][2] This process is accelerated by heat and can be violently catalyzed by acids, bases (including amines), or sodium acetate.[1] This polymerization leads to the formation of resinous products and dehydroacetic acid.[3]
-
Dimerization: It can undergo a self-initiated, exothermic dimerization that can be explosive.[1]
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetoacetic acid.[4]
-
Thermal Decomposition: When heated, this compound can decompose back into ketene (B1206846) monomers or, via pyrolysis, into allene (B1206475) and carbon dioxide.[4][5]
Q2: Why has my this compound sample turned yellow or brown? A2: A color change to brownish-yellow is a visual indicator of degradation.[1] This is typically due to the formation of polymers and other resinous byproducts upon standing at room temperature.[1][3]
Q3: What are the ideal storage conditions to maximize this compound's shelf life? A3: To minimize degradation, this compound should be stored under stringent conditions. The most critical factors are temperature, container type, and isolation from contaminants. It is recommended to store this compound at temperatures between 0°C and 8°C.[1][6] Containers should be airtight, made of corrosion-resistant materials like stainless steel or suitably lined drums, and kept in a cool, dry, and well-ventilated area away from heat and light.[6][7]
Q4: What chemical stabilizers are used to improve the shelf life of this compound? A4: While uncontaminated this compound's polymerization is negligible at or near 0°C, stabilizers are often added to commercial preparations to enhance stability during storage and transport.[1] Common stabilizers include:
-
Copper Sulfate (B86663): Anhydrous copper sulfate is a known stabilizer.[3]
-
Boric Acid: This compound has been used to improve the storability of this compound.[3][8]
-
Elemental Sulfur: Finely divided sulfur can stabilize this compound and also reduces resin formation during its synthesis.[8]
-
Quinones: Compounds like hydroquinone (B1673460) may be used to suppress resin formation, particularly during purification by distillation.[9]
Q5: How do impurities affect the stability of this compound? A5: Impurities can significantly destabilize this compound. Raw this compound is often less stable than its purified form because impurities from the synthesis process, such as triketene, can decompose and promote degradation.[10] Contamination with acids, bases, or water can catalyze rapid and potentially violent polymerization.[1][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (Yellowing/Browning) and Increased Viscosity | 1. Elevated Storage Temperature: Storing above the recommended 2-8°C range accelerates polymerization.[6] 2. Contamination: Presence of acids, bases, or moisture is catalyzing polymerization.[1][7] 3. Container Material: Improper container may leach catalytic substances. | 1. Immediately verify the storage temperature is within the 0-8°C range.[1][6] 2. Ensure the container is tightly sealed to prevent moisture ingress.[6] 3. Use dedicated, properly cleaned, and inert containers (e.g., stainless steel, glass).[6] 4. If purity is critical, consider using a fresh, unopened batch of stabilized this compound. |
| Inconsistent Reaction Yields or Unexpected Byproducts | 1. Reduced Purity: The this compound has partially polymerized or hydrolyzed, lowering the concentration of the active reagent.[1][4] 2. Presence of Degradation Products: Byproducts like dehydroacetic acid or polymers may interfere with the intended reaction.[3] | 1. Assess the purity of the this compound before use, for example, by NMR spectroscopy.[1] 2. For highly sensitive reactions, use freshly opened or recently purified this compound. 3. If feasible and safe, purify the this compound by vacuum distillation, potentially with an inhibitor like quinone, to remove polymers.[9] Caution: This is a hazardous procedure and should only be performed with appropriate safety measures. |
| Pressure Buildup or Violent Reaction in Storage Container | 1. Runaway Polymerization: Severe contamination with a catalyst (acid, base, amine) or exposure to high heat has initiated a rapid, exothermic polymerization.[1][12] 2. Decomposition: Exposure to temperatures at or above 98°C can cause exothermic decomposition.[1] | 1. EXTREME DANGER. Do not attempt to open the container. Evacuate the area and consult your institution's safety protocols for hazardous material incidents immediately.[12] 2. This indicates a critical failure in storage or handling procedures. A thorough review of protocols is required to prevent recurrence. Ensure strict separation from all incompatible materials.[7][11] |
Data on this compound Stability & Storage
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0°C to 8°C (32°F to 46°F)[1][6] | To minimize the rate of polymerization. Polymerization is negligible at or near 0°C.[1] Avoid temperatures above 25°C.[6] |
| Container | Tightly sealed, airtight, corrosion-resistant containers (e.g., stainless steel, lined steel drums, glass for small amounts).[6][13] | Prevents ingress of atmospheric moisture and contaminants. This compound is reactive with many materials. |
| Atmosphere | Dry, well-ventilated area.[6][13] | Minimizes risk of hydrolysis and allows for safe dispersal of any potential vapors. |
| Segregation | Store separately from acids, bases, oxidizing agents, water, and alcohols.[1][6][7] | This compound reacts vigorously and potentially violently with these substances, leading to hazardous polymerization.[1] |
| Light Exposure | Store away from direct sunlight and light.[6][7] | Light can contribute to degradation. |
Table 2: Effect of Stabilizers on this compound Purity Over Time
The following data illustrates the significant impact of a stabilizer on the shelf life of this compound.
| Sample | Initial Purity | Storage Conditions | Purity After Storage | Observation |
| Unstabilized this compound | 86% | 70 days at ambient temperature | 68% | Significant resin formation.[3] |
| Unstabilized this compound | 95.3% | 1 year, closed vessel, dark | 38.2% | Solidified into a crystal slurry.[3] |
| Stabilized this compound | 95.3% | 1 year, closed vessel, dark, with 1% anhydrous copper sulfate | 84.7% | Remained liquid with significantly less degradation.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Purity by ¹H NMR
This protocol provides a method to assess the purity of this compound and detect the formation of polymeric byproducts.
-
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sample Preparation:
-
Chill a deuterated solvent (e.g., CDCl₃) on ice.
-
Carefully draw a small aliquot (approx. 0.05 mL) of the this compound sample, which should be stored at 0-8°C.
-
Immediately dissolve the aliquot in ~0.6 mL of the cold deuterated solvent in an NMR tube.
-
Cap the NMR tube securely and mix gently.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum as soon as possible after sample preparation.
-
Expected Signals for Pure this compound: Check for the characteristic peaks of this compound.
-
Signs of Degradation: The presence of broad signals in the spectrum often indicates the formation of polymeric material.[1] The appearance of new, sharp signals could indicate other degradation products like dehydroacetic acid.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound against any impurity peaks to estimate the relative purity. A decrease in the integral of this compound signals over time, relative to an internal standard, indicates degradation.
-
Protocol 2: Purification of this compound by Vacuum Distillation (Expert Use Only)
WARNING: This procedure is extremely hazardous due to the thermal instability and explosive polymerization risk of this compound. It should only be attempted by experienced personnel with appropriate safety shielding and equipment.
-
Pre-Distillation Setup:
-
Assemble a distillation apparatus designed for vacuum use. All glassware must be free of scratches or defects.
-
The system must be scrupulously clean and dry to avoid introducing contaminants that could catalyze polymerization.
-
Use a thin-film evaporator if available to minimize the heating time.[14]
-
Add a polymerization inhibitor (e.g., a small amount of quinone) to the distillation flask.[9]
-
-
Distillation Procedure:
-
Place the impure this compound in the distillation flask.
-
Slowly and carefully apply a vacuum.
-
Gently heat the flask using a water or oil bath. Do not overheat. The distillation should be carried out at the lowest possible temperature. For reference, the boiling point is 69-70°C at 100 mmHg.
-
Collect the purified this compound in a receiving flask cooled in an ice bath.
-
-
Post-Distillation Handling:
-
Once distillation is complete, cool the entire system before releasing the vacuum.
-
Immediately transfer the purified this compound to a clean, dry, pre-chilled storage container.
-
If desired, a stabilizer like copper sulfate can be added.
-
Store the purified product at 0-8°C immediately.[6]
-
Visualizations
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. DE890341C - Method of stabilizing this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural, thermochemical and kinetic insights on the pyrolysis of this compound to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the storage requirements for this compound as per technical standards.. [askfilo.com]
- 7. nj.gov [nj.gov]
- 8. US3271420A - Stabilized this compound and method for its production - Google Patents [patents.google.com]
- 9. JPS61176581A - Method of purifying this compound - Google Patents [patents.google.com]
- 10. chimia.ch [chimia.ch]
- 11. ICSC 1280 - this compound [inchem.org]
- 12. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nextsds.com [nextsds.com]
- 14. CN101747298B - Preparation process of high-purity this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Diketene and Ethyl Acetoacetate as Acetoacetylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acetoacetyl group (CH₃COCH₂CO-) is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals, pigments, and other specialty chemicals.[1] Two of the most common reagents for this purpose are diketene and ethyl acetoacetate (B1235776). While both can effectively introduce the desired moiety, they differ significantly in their reactivity, handling requirements, and reaction byproducts. This guide provides a detailed comparison to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: this compound vs. Ethyl Acetoacetate
| Feature | This compound | Ethyl Acetoacetate |
| Reactivity | High | Moderate |
| Reaction Type | Acylation | Transesterification or Alkylation |
| Byproducts | None (in ideal reactions) | Ethanol (B145695) (transesterification) or Salts (alkylation) |
| Handling | Highly reactive, toxic, flammable, requires stabilization and refrigeration.[2][3][4][5][6] | Stable liquid, less hazardous. |
| Versatility | Excellent for a wide range of nucleophiles.[1] | Primarily used with alcohols and amines.[7][8] |
| Cost-effectiveness | Potentially higher due to handling and safety requirements. | Generally more economical for large-scale synthesis. |
Chemical Properties and Reactivity
This compound (C₄H₄O₂) is a highly reactive, colorless liquid that acts as a potent acetoacetylating agent.[9] It is the dimer of ketene (B1206846) and readily reacts with a variety of nucleophiles, including alcohols, amines, and even amides, to introduce the acetoacetyl group.[1] The high reactivity of this compound stems from the strained four-membered lactone ring, which readily opens upon nucleophilic attack. However, this reactivity also makes it hazardous to handle. This compound is flammable, toxic, and prone to violent polymerization, especially in the presence of acids or bases.[2][4][5] It must be stored at low temperatures and is often stabilized with additives.[10]
Ethyl Acetoacetate (C₆H₁₀O₃) , in contrast, is a relatively stable, colorless liquid with a fruity odor.[11] It is a β-keto ester and serves as an acetoacetylating agent primarily through two mechanisms: transesterification with alcohols or alkylation of its enolate form.[12][13] The reactivity of ethyl acetoacetate is considerably lower than that of this compound, often requiring a catalyst and/or heat to proceed at a reasonable rate.[12]
Reaction Mechanisms and Byproducts
The choice between this compound and ethyl acetoacetate often comes down to the desired reaction pathway and the tolerance for byproducts.
This compound directly acylates nucleophiles. For example, the reaction with an alcohol (ROH) yields the corresponding acetoacetate ester with no byproducts, making it an atom-economical choice.
Ethyl Acetoacetate can acetoacetylate through two main routes:
-
Transesterification: In the presence of an acid or base catalyst, ethyl acetoacetate can react with another alcohol (R'OH) to form a new acetoacetate ester (R'O-acetoacetate) and ethanol as a byproduct.[12] This equilibrium-driven reaction often requires removal of the ethanol to achieve high yields.
-
Alkylation: Treatment of ethyl acetoacetate with a base generates a resonance-stabilized enolate, which can then act as a nucleophile.[11][14] This is a cornerstone of the acetoacetic ester synthesis for creating substituted ketones.[13][14]
Experimental Protocols
General Procedure for Acetoacetylation using this compound
This protocol is a generalized procedure and should be adapted for specific substrates. Extreme caution must be exercised when handling this compound. [3][6][15]
-
Reaction Setup: A reaction vessel is charged with the nucleophilic substrate (e.g., alcohol or amine) and an appropriate solvent under an inert atmosphere (e.g., nitrogen).
-
Cooling: The mixture is cooled to a suitable temperature, typically 0-10 °C, to control the exothermic reaction.
-
This compound Addition: this compound is added dropwise to the cooled solution while maintaining the temperature. The reaction is often rapid.[16]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Workup: Once the reaction is complete, the mixture is typically washed with a mild aqueous acid or base to remove any unreacted starting material or byproducts, followed by extraction and purification.
General Procedure for Transesterification using Ethyl Acetoacetate
This procedure is a general guideline for the transesterification of an alcohol with ethyl acetoacetate.
-
Reaction Setup: The alcohol, a molar excess of ethyl acetoacetate, and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base are combined in a flask equipped with a distillation apparatus (e.g., Dean-Stark trap).[17]
-
Heating: The reaction mixture is heated to reflux.
-
Byproduct Removal: The ethanol formed during the reaction is continuously removed by azeotropic distillation to drive the equilibrium towards the product.
-
Reaction Monitoring: The reaction is monitored until the desired level of conversion is achieved.
-
Workup and Purification: The catalyst is neutralized, and the excess ethyl acetoacetate and solvent are removed under reduced pressure. The product is then purified by distillation or chromatography.
Quantitative Data Summary
| Reagent | Substrate | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Methanol | H₂SO₄ | 125 | Continuous | 94 | [16] |
| This compound | Ethanol | H₂SO₄ | 125 | Continuous | 93 | [16] |
| This compound | Isopropanol | H₂SO₄ | 125 | Continuous | - | [16] |
| Ethyl Acetoacetate | n-Amyl Alcohol | CeO₂/MFI | 40-70 | 4 h | 97 | |
| Ethyl Acetoacetate | Benzyl Alcohol | KOH | Room Temp | 10 min | 99 | [18] |
Safety and Handling
This compound is a highly hazardous substance.[5] It is a lachrymator, toxic upon inhalation, and can cause severe burns.[6] It is also highly flammable and can polymerize explosively.[3][4] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.[15] this compound should be stored in a cool, dry, and fireproof area, away from acids, bases, and other incompatible materials.[2][6]
Ethyl Acetoacetate is significantly less hazardous than this compound. It is a combustible liquid but has a relatively high flash point.[11] It can cause eye irritation. Standard laboratory safety practices, including the use of gloves and safety glasses, are sufficient for handling.
Conclusion and Recommendations
The choice between this compound and ethyl acetoacetate as an acetoacetylating agent is a trade-off between reactivity and safety.
This compound is the preferred reagent when:
-
High reactivity is required for unreactive substrates.
-
An atom-economical process with no byproducts is desired.
-
The necessary safety infrastructure and handling expertise are available.
Ethyl acetoacetate is a better choice for:
-
Large-scale industrial processes where safety and cost are primary concerns.[19]
-
Reactions with standard alcohols and amines where moderate conditions are sufficient.
-
Situations where the removal of a byproduct (ethanol) is feasible.
For many routine applications, the safety and handling advantages of ethyl acetoacetate outweigh the high reactivity of this compound. However, for challenging substrates or when byproduct formation is problematic, this compound remains an invaluable tool in the synthetic chemist's arsenal. Researchers should carefully consider the specific requirements of their synthesis, including substrate reactivity, scale, and available safety equipment, before selecting an acetoacetylating agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. "The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives o" by Harold E. Sullivan [scholars.fhsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. nextsds.com [nextsds.com]
- 16. US3117156A - Preparation of acetoacetic acid esters from this compound and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 17. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
A Comparative Guide to the Reactivity of Diketene and Beta-Propiolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of diketene and beta-propiolactone (B13848), two highly reactive four-membered cyclic compounds with significant applications in chemical synthesis and biological research. Understanding their distinct reactivity profiles is crucial for their effective and safe utilization in the laboratory and in the development of new chemical entities.
Executive Summary
This compound and beta-propiolactone, while both being four-membered lactones, exhibit markedly different reactivity patterns and potencies. This compound is a significantly more potent acylating and alkylating agent, with studies indicating its alkylating potential to be approximately two orders of magnitude higher than that of beta-propiolactone[1][2][3]. This heightened reactivity is a key consideration in its synthetic applications and safety protocols. Beta-propiolactone, on the other hand, is a well-characterized alkylating agent, particularly in biological systems, where its reactions with nucleobases and amino acids are of significant interest.
This guide will delve into the mechanistic details of their reactions with various nucleophiles, present quantitative data to support the comparison, provide detailed experimental protocols for representative reactions, and offer insights into their safe handling.
Comparative Reactivity Analysis
The high reactivity of both this compound and beta-propiolactone stems from the significant ring strain in their four-membered ring structures[2][4]. Nucleophilic attack relieves this strain, driving the ring-opening reactions.
Reaction with Nucleophiles: Acylation vs. Alkylation
Beta-Propiolactone: The reaction of beta-propiolactone with nucleophiles can proceed via two main pathways: alkylation (attack at the β-carbon) and acylation (attack at the carbonyl carbon)[4]. The preferred pathway is dictated by the Hard-Soft Acid-Base (HSAB) principle. Soft nucleophiles, such as thiols, tend to attack the softer β-carbon, leading to alkylation products. Hard nucleophiles, like primary amines, are more inclined to attack the harder carbonyl carbon, resulting in acylation products[4]. However, local parameters and reaction conditions can influence this selectivity[4]. Computational studies suggest that for nucleobases, alkylation is the energetically more favorable pathway[3].
This compound: this compound also reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to produce acetoacetic acid derivatives[2][5]. Its primary mode of reaction is acylation, where the nucleophile attacks the carbonyl group of the lactone, leading to the transfer of an acetoacetyl group[3]. This makes this compound a valuable reagent for the synthesis of β-keto esters and amides[5]. While this compound possesses significant alkylating potential, its predominant synthetic utility lies in acetoacetylation[3][5].
Quantitative Comparison of Reactivity
Kinetic studies using the model nucleophile 4-(p-nitrobenzyl)pyridine (NBP) have demonstrated that this compound is a significantly more potent alkylating agent than beta-propiolactone.
| Compound | Alkylation Rate Constant with NBP (M⁻¹s⁻¹) | Relative Reactivity |
| This compound | ~1.6 x 10⁻¹ | ~100 |
| Beta-Propiolactone | ~1.6 x 10⁻³ | 1 |
| Data extrapolated from studies indicating this compound is ~2 orders of magnitude more reactive than beta-propiolactone.[1][3] |
Hydrolysis
Both this compound and beta-propiolactone are susceptible to hydrolysis, a competing reaction that can affect the efficiency of their reactions with other nucleophiles.
| Compound | Half-life in Water (25 °C) |
| This compound | ~45 minutes (at pH 2-7)[5] |
| Beta-Propiolactone | ~3.5 hours[4] |
While this compound hydrolyzes faster than beta-propiolactone, this difference is not sufficient to explain the observed disparity in their biological activities, particularly carcinogenicity[3].
Reaction Mechanisms and Pathways
The following diagrams illustrate the general mechanisms of nucleophilic attack on this compound and beta-propiolactone.
Experimental Protocols
The following are representative experimental protocols for reactions involving this compound and beta-propiolactone.
Acetoacetylation of Aniline (B41778) with this compound
Objective: To synthesize acetoacetanilide (B1666496) via the reaction of aniline with this compound.
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Toluene (B28343) (dry)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, dissolve aniline (1 equivalent) in dry toluene in the round-bottom flask.
-
With stirring, add a solution of this compound (1 equivalent) in dry toluene dropwise to the aniline solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, acetoacetanilide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold toluene.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure acetoacetanilide.
Reaction of Beta-Propiolactone with Cysteine
Objective: To monitor the reaction of beta-propiolactone with cysteine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Beta-propiolactone
-
L-Cysteine
-
Deuterium oxide (D₂O)
-
Potassium phosphate (B84403) buffer (1.0 M, pH 9.0)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a 20 mM solution of L-cysteine in D₂O.
-
In an NMR tube, combine 1500 µL of the cysteine solution, 460 µL of D₂O, and 40 µL of 1.0 M potassium phosphate buffer (pH 9.0)[4].
-
Gently mix the contents of the NMR tube.
-
Initiate the reaction by adding 2 µL of beta-propiolactone to the NMR tube and mix thoroughly[4].
-
Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular intervals to monitor the disappearance of the beta-propiolactone signals and the appearance of new signals corresponding to the reaction products[4].
-
The primary product expected is S-(2-carboxyethyl)cysteine.
Safety and Handling
This compound:
-
Hazards: this compound is a flammable, corrosive, and toxic liquid[6]. It is a strong irritant to the skin, eyes, and respiratory system. It can polymerize violently, especially in the presence of acids, bases, or heat[6].
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with water, as it reacts to form acetone (B3395972) and carbon dioxide. Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Beta-Propiolactone:
-
Hazards: Beta-propiolactone is a combustible liquid and a suspected human carcinogen. It is toxic if inhaled or absorbed through the skin and can cause severe irritation to the eyes, skin, and respiratory tract.
-
Handling: Handle beta-propiolactone with extreme caution in a designated area within a fume hood. Use appropriate PPE, including gloves and eye protection. Store in a cool, dark place, away from heat and sources of ignition.
Conclusion
This compound and beta-propiolactone are valuable yet hazardous reagents with distinct reactivity profiles. This compound's exceptional reactivity makes it a powerful tool for acetoacetylation, while beta-propiolactone's well-studied alkylating properties are crucial in biological and virological research. A thorough understanding of their comparative reactivity, reaction mechanisms, and handling requirements is paramount for their safe and effective application in research and development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists working with these versatile compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to Spectroscopic Analysis for Differentiating Diketene from its Polymer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing diketene from its resulting polymer. By leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, researchers can effectively characterize these materials and ensure the purity and identity of their samples. This is particularly crucial in drug development and other sensitive applications where the monomer's reactive nature contrasts with the polymer's distinct properties.
Spectroscopic Comparison at a Glance
The primary spectroscopic differences between this compound and its polymer arise from the ring-opening polymerization of the strained β-lactone ring in this compound. This process results in a polyester-type structure, leading to significant changes in the vibrational and electronic environments of the constituent atoms.
| Spectroscopic Technique | This compound (Monomer) | Poly(this compound) (Polymer) | Key Differentiating Features |
| FT-IR Spectroscopy | Strong C=O stretch (β-lactone): ~1840-1890 cm⁻¹C=C stretch (exocyclic methylene): ~1690 cm⁻¹ | C=O stretch (ester): ~1720-1740 cm⁻¹Absence of exocyclic C=C stretchBroad C-O stretch: ~1000-1300 cm⁻¹ | Disappearance of the high-frequency lactone C=O and exocyclic C=C peaks, and appearance of a typical ester C=O peak. |
| ¹H NMR Spectroscopy | Two distinct singlets for the methylene (B1212753) protons: ~3.5 ppm and ~4.2 ppm | Broad multiplets for the polymer backbone protons: ~2.5-2.8 ppm and ~4.1-4.4 ppm | Sharp, well-defined peaks for the monomer versus broad, poorly resolved signals for the polymer. |
| ¹³C NMR Spectroscopy | Signals for sp² carbons of the exocyclic double bond: ~80 ppm and ~160 ppmCarbonyl carbon: ~170 ppm | Signals corresponding to a polyester (B1180765) backbone: Carbonyl carbon ~170 ppm, other backbone carbons in the 40-70 ppm range. | Disappearance of the sp² carbon signals from the monomer and appearance of signals consistent with a saturated polymer backbone. |
| Raman Spectroscopy | Strong C=C stretch: ~1690 cm⁻¹Ring-puckering vibration: ~144 cm⁻¹[1] | Absence of the strong C=C stretch from the monomer.Appearance of bands related to the polyester backbone. | The disappearance of the prominent C=C stretching band of the monomer is a key indicator of polymerization. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic carbonyl and carbon-carbon double bond stretching vibrations.
Methodology:
-
Sample Preparation:
-
This compound (Liquid): A thin film of neat this compound can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Poly(this compound) (Solid): A KBr pellet is prepared by grinding a small amount of the polymer with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a suitable solvent (e.g., acetone) onto a KBr plate.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the absorbance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish the distinct proton and carbon environments in the monomer from the repeating units in the polymer.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (this compound or poly(this compound)) in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
The chemical shift range is typically 0-12 ppm.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The chemical shift range is typically 0-220 ppm.
-
Raman Spectroscopy
Objective: To observe the disappearance of the C=C double bond upon polymerization.
Methodology:
-
Sample Preparation:
-
This compound (Liquid): Place a small amount of the liquid sample in a glass capillary tube or on a microscope slide.
-
Poly(this compound) (Solid): The solid polymer can be analyzed directly.
-
-
Data Acquisition:
-
Use a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser on the sample and collect the scattered light.
-
Record the Raman spectrum over a suitable wavenumber range (e.g., 200-3500 cm⁻¹).
-
Workflow for Spectroscopic Differentiation
The logical flow for analyzing an unknown sample to determine if it is this compound or its polymer is outlined below.
Caption: Workflow for differentiating this compound from its polymer.
Signaling Pathways and Logical Relationships
The polymerization of this compound proceeds via ring-opening, which can be initiated by various catalysts. The fundamental transformation involves the conversion of a cyclic monomer into a linear polymer chain.
Caption: Ring-opening polymerization of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Diketene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of diketene, a highly reactive and valuable intermediate in pharmaceutical and chemical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, process control, and stability testing. This document details the experimental protocols and performance data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and a classic Titrimetric method, enabling an informed decision for your specific analytical needs.
Introduction to Analytical Challenges
This compound's high reactivity and thermal lability present significant challenges for its accurate quantification. It is prone to polymerization and hydrolysis, necessitating careful sample handling and analytical method design. The methods compared herein address these challenges through different strategies, including direct analysis under controlled conditions and derivatization to form more stable and readily detectable products.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the quantification of this compound by different analytical techniques. The data presented is a composite of published literature and realistic performance expectations for each method.
| Parameter | In-Situ Derivatization Headspace GC-FID | HPLC-UV (with 2,4-DNPH Derivatization) | Quantitative ¹H-NMR | Titrimetric Method (Aniline) |
| Principle | In-situ hydrolysis to acetone (B3395972), followed by headspace GC analysis. | Derivatization of the keto group with 2,4-DNPH, followed by RP-HPLC separation and UV detection. | Absolute quantification against a certified internal standard based on the integral of specific proton signals. | Titration of this compound with a primary amine (aniline) and back-titration of the excess amine. |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.9999 | Not Applicable (Endpoint) |
| Range | 50 - 500 ppm | 1 - 100 µg/mL | 0.1 - 10 mg/mL | > 1% w/w |
| Limit of Detection (LOD) | 60 ppm[1] | 0.2 µg/mL | 0.05 mg/mL | Not suitable for trace analysis |
| Limit of Quantification (LOQ) | 200 ppm[1] | 0.7 µg/mL | 0.15 mg/mL | Not suitable for trace analysis |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (%RSD) | < 5% | < 2% | < 1% | < 3% |
| Sample Throughput | Moderate | High | Low to Moderate | Low |
| Specificity | High (for acetone from this compound) | High (for the specific derivative) | Very High (structure-specific signals) | Moderate (potential interferences) |
| Advantages | - Good for automated systems- Avoids direct injection of labile this compound | - High sensitivity and precision- Widely available instrumentation | - Primary method, no need for a specific this compound reference standard- Provides structural information | - Cost-effective- No specialized equipment needed |
| Disadvantages | - Indirect measurement- Requires careful control of derivatization | - Derivatization step adds complexity- Potential for side reactions | - Lower sensitivity than chromatographic methods- Requires expensive equipment and expertise | - Low sensitivity and specificity- Labor-intensive |
Experimental Protocols
In-Situ Derivatization Headspace Gas Chromatography (GC-FID)
This method relies on the controlled hydrolysis of this compound to acetone, which is then quantified by headspace gas chromatography with a flame ionization detector (FID).
Sample Preparation (In-situ Derivatization):
-
Accurately weigh about 100 mg of the sample containing this compound into a 20 mL headspace vial.
-
Add 5 mL of a dilute acid solution (e.g., 0.1 M HCl) to induce hydrolysis.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to ensure complete hydrolysis and equilibration of the acetone in the headspace.
GC-FID Conditions:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: 50°C for 5 minutes, then ramp to 150°C at 10°C/min.
-
Detector Temperature (FID): 250°C.
-
Injection Mode: Headspace injection with a loop volume of 1 mL.
Quantification: A calibration curve is constructed by preparing standards of acetone in the same matrix and subjecting them to the same headspace analysis conditions.
High-Performance Liquid Chromatography (HPLC-UV) with 2,4-DNPH Derivatization
This method involves the derivatization of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a stable, UV-active hydrazone derivative.
Sample Preparation (Derivatization):
-
Prepare a stock solution of the sample containing this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the sample solution, add 1 mL of a 2,4-DNPH solution (0.5 mg/mL in acetonitrile (B52724) containing 0.1% phosphoric acid).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% phosphoric acid). Start with 50% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Quantification: A calibration curve is generated by derivatizing known concentrations of a this compound standard in the same manner.
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR is an absolute quantification method that uses a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample containing this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have proton signals that do not overlap with the this compound signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in which both the sample and the internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both this compound and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Quantification: The concentration of this compound is calculated by comparing the integral of a characteristic this compound proton signal (e.g., the vinyl protons) to the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the analyte and the standard.
Titrimetric Method
This classic method is based on the reaction of this compound with a primary amine, typically aniline (B41778).
Procedure:
-
Accurately weigh a sample containing a known amount of this compound into a flask.
-
Add a known excess of a standardized solution of aniline in a suitable solvent (e.g., dioxane).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Back-titrate the unreacted aniline with a standardized solution of a strong acid (e.g., hydrochloric acid or perchloric acid) using a suitable indicator or a potentiometric endpoint.
Calculation: The amount of this compound is calculated from the amount of aniline consumed in the reaction.
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for analytical method validation and a conceptual representation of the derivatization-based analytical pathways.
Caption: A typical workflow for the validation of an analytical method.
Caption: Conceptual pathways for GC and HPLC analysis of this compound.
References
A Comparative Study of Diketene Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Diketene and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. This guide provides an objective comparison of the performance of various this compound derivatives in anticancer and antimicrobial assays, supported by experimental data from peer-reviewed literature.
Data Presentation: Quantitative Comparison of this compound Derivatives
The following tables summarize the in vitro biological activities of different classes of this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) against cancer cell lines and minimum inhibitory concentration (MIC) against various microbial strains.
Anticancer Activity of this compound Derivatives (IC50 in µM)
| Derivative Class | Compound | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Other Cell Lines | Reference |
| 1-Oxa-4-azaspironenone | 6d | 0.26 | - | - | - | - | [1] |
| 8b | - | 0.10 | - | - | - | [1] | |
| 6b | - | - | 0.18 | - | - | [1] | |
| Coumarin-Diketene Hybrids | 9b | - | 17.01 | - | 13.68 | - | [2] |
| 3b | - | 29.54 | - | 22.96 | - | [2] | |
| 4b | - | 24.89 | - | 28.60 | - | [2] | |
| 12c | - | - | - | 1.74 | PC3: 0.34, MGC803: 0.13 | [3] | |
| 44a | - | - | - | 3.74 | - | [3] | |
| 44b | - | 4.03 | - | - | - | [3] | |
| 44c | - | 4.42 | - | 3.06 | - | [3] | |
| Spiro-Diketene Derivatives | 1c | 101 | 74.40 | - | - | HCT116: 52.81, HL60: 49.72 | [4] |
| 7 | - | 83.08 | - | - | - | [5] | |
| 12 | - | 84.68 | - | - | - | [5] | |
| 16 | - | 95.68 | - | - | - | [5] | |
| 20 | - | 114.23 | - | - | - | [5] | |
| SPP10 | - | - | - | - | MCF-7: 2.31, H69AR: 3.16, PC-3: 4.2 | [6] | |
| Pyrazole (B372694) Derivatives | 5b | 0.69 | - | - | - | K562: 0.021 | [7] |
| 5 | - | - | - | - | MCF-7 & HepG2: Bioactive | [8] | |
| Pyridinone Derivatives | Ib | - | 50.18 | 34.3 | - | - | [9] |
Note: "-" indicates that data was not available in the cited literature.
Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative Class | Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Other Strains | Reference |
| Pyran-based Derivatives | 5c | - | 6.25 | - | - | K. pneumoniae: 6.25, L. monocytogenes: Active | [10] |
| Coumarin-based Derivatives | 3b | 1.5 (mM) | - | - | - | B. cereus: 1.5 (mM), M. luteus: 1.5 (mM), L. monocytogenes: 1.5 (mM) | |
| 3c | - | - | - | - | E. faecium: 1.7 (mM) | ||
| 3n | - | - | - | - | L. monocytogenes: 1.2 (mM) | ||
| Spiro-4H-pyran Derivatives | 5d | 32 | - | - | - | S. pyogenes: 64 | [11] |
| 1,3-Diketones | 29 | Active | Active | Active | Active | B. subtilis: Active, A. flavus: Active | [12] |
| 54a | Active | Active | Active | Active | B. subtilis: Active, A. flavus: Active | [12] |
Note: "-" indicates that data was not available in the cited literature. Some values are reported in mM as per the source.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the appropriate antimicrobial dilution and 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization
Signaling Pathway: Apoptosis Induction by this compound Derivatives
Many anticancer compounds exert their effect by inducing apoptosis, or programmed cell death. While the specific pathways for all this compound derivatives are not fully elucidated, a common mechanism involves the intrinsic or mitochondrial pathway. The following diagram illustrates a generalized apoptosis signaling pathway that can be activated by cytotoxic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diketene and Ketene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, cycloaddition reactions serve as powerful tools for the construction of cyclic molecules. Among the various reagents employed, ketenes and their dimer, diketene, are often considered for the synthesis of four-membered rings and other complex architectures. This guide provides an objective comparison of their performance in cycloaddition reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the appropriate reagent for their synthetic endeavors.
Introduction: Distinct Reactivities of a Monomer and its Dimer
Ketenes are a class of organic compounds characterized by the functional group R₂C=C=O. They are highly reactive intermediates and are typically generated in situ for immediate use in subsequent reactions.[1] Their high reactivity stems from the electrophilic nature of the central carbon atom.[1] this compound, with the chemical formula C₄H₄O₂, is the dimer of the simplest ketene (B1206846), H₂C=C=O.[2] It is a stable, commercially available liquid that serves primarily as a convenient and safer-to-handle precursor for the in situ generation of ketene through thermolysis.[3]
Crucially, this compound itself does not typically undergo the same cycloaddition reactions as monomeric ketenes. Its reactivity is dominated by ring-opening reactions, acting as an effective acetoacetylating agent.[4] In the context of cycloadditions, this compound's primary role is as a synthon for ketene. Therefore, this guide will focus on the cycloaddition reactions of ketenes, with the understanding that this compound is a common starting material for their generation.
[2+2] Cycloaddition Reactions: The Workhorse of Ketene Chemistry
The most prevalent cycloaddition reaction involving ketenes is the [2+2] cycloaddition with alkenes to form cyclobutanones and with imines to yield β-lactams (the Staudinger synthesis).[5][6] These reactions are thermally allowed, proceeding through a concerted [π2s + π2a] mechanism, a unique feature among thermal [2+2] cycloadditions.[1][7]
With Alkenes
The [2+2] cycloaddition of ketenes with alkenes is a versatile method for synthesizing four-membered carbocycles. The reaction's efficiency and stereoselectivity are significantly influenced by the nature of the substituents on both the ketene and the alkene, as well as the reaction conditions. Lewis acid catalysis has emerged as a powerful strategy to enhance the rate and selectivity of these cycloadditions, particularly with unactivated alkenes.[8]
Table 1: Comparison of Thermal vs. Lewis Acid-Catalyzed Ketene-Alkene [2+2] Cycloadditions
| Ketene | Alkene | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Phenylacetyl ketene | Cyclohexene | Thermal, 180 °C, 48 h | ~5 | ~1:1 | [9] |
| Phenylacetyl ketene | Cyclohexene | EtAlCl₂ (2.5 equiv), -78 °C, 1 h | 84 | 13:1 | [9] |
| Phenylacetyl ketene | Cyclopentadiene | Thermal, 60 °C, 48 h | 42 | 2:1 | [9] |
| Phenylacetyl ketene | Cyclopentadiene | EtAlCl₂ (1.5 equiv), -78 °C, 1 h | 92 | 18:1 | [9] |
| Methylphenylketene | Indene | Thermal, rt, 12 h | 71 | 6:1 | [9] |
| Methylphenylketene | Indene | EtAlCl₂ (2.5 equiv), -78 °C, 1 h | 59 | 7:1 | [9] |
With Imines (Staudinger Synthesis)
The Staudinger synthesis is a cornerstone for the synthesis of β-lactams, the core structural motif of penicillin and other important antibiotics.[5] This reaction involves the [2+2] cycloaddition of a ketene with an imine. The mechanism can be either a concerted [2+2] cycloaddition or a stepwise process involving a zwitterionic intermediate, with the stereochemical outcome often depending on the specific reactants and conditions.[10][11]
Table 2: Diastereoselective Staudinger Synthesis of β-Lactams
| Ketene | Imine | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyloxyketene | N-(4-methoxyphenyl)-1-phenylethan-1-imine | CH₂Cl₂, Et₃N, 0 °C to rt, overnight | modest | single diastereomer | [12] |
| Phthalimidoacetyl ketene | N-(p-methoxyphenyl)benzaldimine | Toluene, reflux | 85 | >95:5 (cis) | [11] |
| Methoxyacetyl ketene | N-benzylidene-4-methylaniline | CH₂Cl₂, Et₃N, rt | 92 | 90:10 (cis) | [11] |
[4+2] Cycloaddition Reactions: An Avenue for Six-Membered Rings
While less common than their [2+2] counterparts, ketenes, particularly vinylketenes, can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles to construct six-membered rings. However, ketenes themselves are generally poor dienophiles and can undergo other competing reactions.[3] To circumvent this, "masked ketenes" or ketene equivalents are often employed in Diels-Alder reactions.[3] Vinylketenes, on the other hand, can act as the diene component.[13]
Table 3: Examples of Vinylketene [4+2] Cycloadditions
| Vinylketene Source | Dienophile | Conditions | Product | Yield (%) | Reference |
| η⁴-(2-ethoxyvinylketene)iron(0) | 1-Chloro-1-hexyne | THF, rt | 3-Butyl-6-chloro-2-ethoxyphenol | 75 | [13] |
| η⁴-(2-ethoxyvinylketene)iron(0) | Phenylacetylene | THF, rt | 2-Ethoxy-5-phenylphenol | 88 | [13] |
| (o-Vinylphenoxy)ketene | (intramolecular) | Et₃N, CH₃CN, reflux | Polycyclic cyclobutanone (B123998) | good | [14] |
Experimental Protocols
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene[9]
This procedure describes the synthesis of a cyclobutanone from phenylacetyl chloride and cyclopentene (B43876), with the ketene generated in situ.
Materials:
-
Phenylacetyl chloride (37.7 mmol, 1.0 equiv)
-
Cyclopentene (79.2 mmol, 2.1 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) (95.0 mmol, 2.51 equiv, 1 M in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
Procedure:
-
A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with phenylacetyl chloride (5.0 mL, 37.7 mmol) and anhydrous CH₂Cl₂ (150 mL).
-
The flask is placed in a dry ice/acetone bath (-78 °C) and cyclopentene (7.0 mL, 79.2 mmol) is added via syringe.
-
The rubber septum is replaced with a 250 mL addition funnel. Ethylaluminum dichloride (95.0 mL, 95.0 mmol, 1 M in hexanes) is added to the addition funnel via syringe.
-
The EtAlCl₂ solution is added dropwise to the flask over 50 minutes with continuous stirring and cooling.
-
After the addition is complete, the reaction is stirred for 1 hour at -78 °C.
-
The addition funnel is removed, and triethylamine (5 mL) is added to quench the reaction.
-
Deionized water (20 mL) is added dropwise.
-
The flask is removed from the cooling bath and allowed to warm to room temperature.
-
The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclobutanone.
Protocol 2: Staudinger Synthesis of a β-Lactam[5]
This protocol describes the synthesis of a β-lactam from an imine and a ketene generated in situ from a diazoacetoacetate via a Wolff rearrangement.
Materials:
-
Imine (1.0 equiv)
-
Diazoacetoacetate enone (1.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the imine in dichloromethane, add the diazoacetoacetate enone at room temperature.
-
Allow the solution to stand at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as crystallization or column chromatography, to yield the β-lactam (reported yield of ~99%).
Mechanistic Pathways and Visualizations
The distinct reactivity of ketenes in cycloaddition reactions can be visualized through their mechanistic pathways.
Ketene Generation from this compound
This compound serves as a stable precursor for the highly reactive ketene monomer via thermal or photochemical cleavage.
Caption: Thermal or photochemical retro-[2+2] cycloreversion of this compound to generate two molecules of ketene.
[2+2] Cycloaddition of Ketene with an Alkene
The thermally allowed [π2s + π2a] cycloaddition of a ketene with an alkene proceeds through a concerted transition state.
Caption: Concerted [π2s + π2a] mechanism for the thermal [2+2] cycloaddition of a ketene and an alkene.
Staudinger Synthesis: Stepwise Mechanism
The Staudinger synthesis of β-lactams can proceed through a stepwise mechanism involving a zwitterionic intermediate.
Caption: Stepwise mechanism of the Staudinger synthesis involving a zwitterionic intermediate.
Conclusion
References
- 1. Ketene - Wikipedia [en.wikipedia.org]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Carcinogenic Potential of Diketene and Other Lactones
For Immediate Release
[City, State] – [Date] – A comprehensive review of available toxicological data provides a comparative assessment of the carcinogenicity of diketene against other notable lactones: β-propiolactone, γ-butyrolactone, and δ-valerolactone. This guide, intended for researchers, scientists, and drug development professionals, synthesizes findings from key studies to illuminate the varying carcinogenic risks associated with these structurally related compounds. The data underscores the significant differences in their biological activities, with β-propiolactone exhibiting clear carcinogenic potential, while this compound, γ-butyrolactone, and δ-valerolactone are considered non-carcinogenic in experimental animal studies.
Executive Summary of Carcinogenicity Data
The carcinogenic potential of lactones is closely linked to their ability to act as alkylating agents and form stable adducts with DNA. The stability of these adducts and the rate of hydrolysis of the parent compound are critical determinants of their carcinogenic activity.
| Compound | Chemical Structure | Ring Size | IARC Classification | NTP Classification | Key Experimental Findings on Carcinogenicity |
| This compound | 4-methylene-oxetan-2-one | 4-membered | Not Classified | Not Listed | Inactive as a carcinogen in mice following dermal application and subcutaneous injection.[1][2] |
| β-Propiolactone | Oxetan-2-one | 4-membered | Group 2B: Possibly carcinogenic to humans[3] | Reasonably anticipated to be a human carcinogen[4] | Induces skin tumors (papillomas and carcinomas) in mice after dermal application and sarcomas at the site of injection in mice and rats.[4][5] Causes nasal cancer in rats upon inhalation.[6] |
| γ-Butyrolactone | Dihydrofuran-2(3H)-one | 5-membered | Group 3: Not classifiable as to its carcinogenicity to humans[7] | No evidence of carcinogenic activity in rats; equivocal evidence in male mice.[8][9] | No carcinogenic effect observed in two-year gavage studies in rats.[7][8] Marginally increased incidences of adrenal medulla pheochromocytomas in low-dose male mice were considered equivocal.[7][8][10] |
| δ-Valerolactone | Tetrahydro-2H-pyran-2-one | 6-membered | Not Classified | Not Listed | Not classified as a carcinogen based on available safety data.[11][12] Specific long-term carcinogenicity studies are not readily available in the public domain. |
Detailed Experimental Protocols
Dermal Carcinogenesis Study in Mice (General Protocol)
A common methodology for assessing the dermal carcinogenicity of compounds like this compound and β-propiolactone involves a long-term skin painting study in mice.
-
Animal Model: Swiss or SENCAR mice, known for their susceptibility to skin tumor development, are often used.
-
Test Substance Preparation: The test compound is typically dissolved in a suitable vehicle, such as acetone (B3395972) or tricaprylin.
-
Administration: A specific volume of the solution is applied to a shaved area on the dorsal skin of the mice. Applications are repeated several times a week (e.g., 3 times/week) for a prolonged period, often the majority of the animal's lifespan (e.g., up to 80 weeks).
-
Dose Groups: Multiple dose groups are included, along with a vehicle control group and a positive control group (e.g., treated with a known carcinogen like benzo[a]pyrene).
-
Observation: Animals are observed regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas). A complete histopathological examination of the skin and other organs is conducted at the end of the study.
In studies with This compound , no carcinogenic effects were observed when applied dermally to mice.[1] This lack of carcinogenicity is attributed to the rapid hydrolysis of this compound and the instability of any DNA adducts that may form.[2]
Conversely, lifetime skin painting with β-propiolactone in acetone or corn oil solutions resulted in a concentration-dependent increase in both papillomas and cancers of the skin in mice.[5]
2-Year Gavage Study in Rodents (NTP TR-406 Protocol for γ-Butyrolactone)
The National Toxicology Program conducted a two-year gavage study to evaluate the carcinogenicity of γ-butyrolactone.
-
Animal Models: F344/N rats and B6C3F1 mice.
-
Test Substance Preparation: γ-Butyrolactone was administered in corn oil by gavage.
-
Administration: The compound was administered 5 days per week for 103 weeks.
-
Dose Groups:
-
Rats: 0, 112, or 225 mg/kg body weight (males) and 0, 225, or 450 mg/kg (females).
-
Mice: 0, 262, or 525 mg/kg body weight (males and females).
-
-
Observation: Animals were monitored for signs of toxicity and tumor development. A comprehensive histopathological examination of all major tissues and organs was performed.
-
Results: The study concluded that there was no evidence of carcinogenic activity of γ-butyrolactone in male or female F344/N rats.[7][8] There was equivocal evidence of carcinogenic activity in male B6C3F1 mice based on a marginal increase in pheochromocytomas of the adrenal medulla in the low-dose group.[7][8][10]
Mechanism of Carcinogenicity and Signaling Pathways
The carcinogenicity of β-propiolactone is a direct result of its chemical reactivity as an alkylating agent. It readily reacts with nucleophilic sites in DNA, particularly the N7 position of guanine, to form stable covalent adducts. This process is a key initiating event in chemical carcinogenesis.
Caption: Mechanism of β-propiolactone induced carcinogenesis.
In contrast, while this compound is also a reactive alkylating agent, the adducts it forms with DNA are unstable and readily hydrolyzed. This instability, coupled with the rapid hydrolysis of this compound itself, prevents the accumulation of DNA damage necessary to initiate carcinogenesis.
Caption: Divergent carcinogenic pathways of this compound and β-propiolactone.
γ-Butyrolactone and δ-valerolactone are five- and six-membered ring lactones, respectively. Their larger ring size results in lower ring strain and reduced reactivity as alkylating agents compared to the four-membered ring of β-propiolactone. Furthermore, γ-butyrolactone is rapidly metabolized to γ-hydroxybutyric acid, a naturally occurring substance. These factors contribute to their lack of carcinogenic potential.
Conclusion
The comparative analysis reveals a clear distinction in the carcinogenic profiles of this compound and other lactones. The carcinogenicity of β-propiolactone is well-established in animal models and is a consequence of its ability to form stable, mutagenic DNA adducts. In contrast, this compound's high reactivity is tempered by its rapid hydrolysis and the instability of its DNA adducts, rendering it non-carcinogenic. γ-Butyrolactone and δ-valerolactone also demonstrate a lack of carcinogenic potential, attributable to their lower reactivity and, in the case of γ-butyrolactone, its rapid metabolism to a natural endogenous compound. These findings are critical for the risk assessment and safe handling of these compounds in research and industrial settings.
References
- 1. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Abstract for TR-406 [ntp.niehs.nih.gov]
- 9. NTP Technical Reports Index [ntp.niehs.nih.gov]
- 10. egle.state.mi.us [egle.state.mi.us]
- 11. delta-valerolactone, 542-28-9 [thegoodscentscompany.com]
- 12. delta-Valerolactone | 542-28-9 [chemicalbook.com]
A Comparative Guide to Catalysts in Diketene Reactions for Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for optimizing the synthesis of acetoacetate (B1235776) esters and amides from diketene. This guide provides a comprehensive comparison of various catalyst types, supported by experimental data, to facilitate informed decisions in catalyst selection and experimental design.
This compound is a versatile and highly reactive building block in organic synthesis, primarily utilized in acetoacetylation reactions with a wide range of nucleophiles, including alcohols, phenols, and amines. The efficiency of these reactions is critically dependent on the catalyst employed. This comparison focuses on the performance of Brønsted/Lewis acids, organocatalysts, and transition metal catalysts in key this compound reactions.
Catalyst Efficiency in the Acetoacetylation of Alcohols
The reaction of this compound with alcohols, or alcoholysis, is a fundamental method for producing acetoacetate esters, which are valuable intermediates in the pharmaceutical and chemical industries. The choice of catalyst significantly impacts the yield and reaction conditions.
Brønsted and Lewis Acid Catalysts
Traditional Brønsted acids like sulfuric acid and phosphoric acid, as well as Lewis acids, are effective catalysts for the alcoholysis of this compound. They activate the this compound molecule, making it more susceptible to nucleophilic attack by the alcohol.
| Catalyst | Alcohol | Product | Yield (%) | Reference |
| Sulfuric Acid | Methanol | Methyl Acetoacetate | 95 | [1] |
| Sulfuric Acid | Ethanol | Ethyl Acetoacetate | 94 | [1] |
| Sulfuric Acid | Isopropanol | Isopropyl Acetoacetate | 91 | [1] |
Table 1: Efficiency of Sulfuric Acid in the Acetoacetylation of Various Alcohols.
Organocatalysts
Tertiary amines, such as triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP), are widely used as organocatalysts for acetoacetylation reactions. They function as nucleophilic catalysts, reacting with this compound to form a highly reactive acylammonium intermediate, which is then readily attacked by the alcohol.
A notable example is the use of a composite catalyst system for the preparation of methyl acetoacetate, where triethylenediamine is used in the initial esterification stage, followed by sulfuric acid. This process can achieve a crude ester content of over 97%.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| 4-Dimethylaminopyridine (DMAP) | Phenol (B47542) | Phenyl Acetoacetate | High | [2] |
| Triethylenediamine / Sulfuric Acid | Methanol | Methyl Acetoacetate | >97 (crude) |
Table 2: Performance of Selected Organocatalysts in Acetoacetylation Reactions.
Transition Metal Catalysts
While less common for simple acetoacetylation, transition metal complexes have been investigated for their catalytic activity in reactions of this compound and its derivatives. For instance, palladium complexes have been shown to catalyze the alcoholysis of organic substrates. However, direct comparative data for the acetoacetylation of alcohols with this compound using transition metal catalysts is not as readily available in the literature.
Catalyst Efficiency in the Reaction of this compound with Amines
The reaction of this compound with primary and secondary amines produces acetoacetamides, which are important precursors for pharmaceuticals and pigments. This reaction is often carried out without a catalyst, but the choice of reaction conditions is crucial to control the typically exothermic process.
For the synthesis of acetoacetanilide (B1666496) from aniline (B41778) and this compound, the reaction is often performed in an inert solvent to moderate the reaction rate. While specific comparative data on catalyst efficiency is sparse, the reaction is known to proceed efficiently to high yields.
Experimental Protocols
General Procedure for Acid-Catalyzed Acetoacetylation of Alcohols
A mixture of the alcohol and a catalytic amount of sulfuric acid (e.g., 1 mole of catalyst per 300-600 moles of this compound) is heated.[1] this compound is then added continuously to the reaction mixture. The reaction temperature is maintained at a point higher than the boiling point of the alcohol, allowing for the simultaneous distillation of byproducts and unreacted alcohol.[1] The crude acetoacetate ester is then purified by vacuum fractionation.
DMAP-Catalyzed Synthesis of Phenyl Acetoacetate
To a solution of phenol and DMAP (0.1 eq) in a suitable solvent, this compound (1.1 eq) is added slowly.[2] The reaction is stirred at room temperature and monitored by thin-layer chromatography.[2] After completion, the reaction mixture is worked up by washing with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.[2] The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation or column chromatography.[2]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in catalyst screening and the underlying reaction mechanisms, the following diagrams are provided.
Conclusion
The choice of catalyst for this compound reactions is a critical parameter that dictates the efficiency and outcome of the synthesis. For the acetoacetylation of simple alcohols, traditional Brønsted acids like sulfuric acid offer high yields under continuous processing conditions. Organocatalysts, particularly tertiary amines like DMAP and triethylenediamine, provide excellent alternatives, often under milder conditions. While transition metal catalysts are known to be effective for various transformations of this compound derivatives, more research is needed to establish their comparative efficiency for direct acetoacetylation reactions. The provided experimental protocols and workflow diagrams offer a starting point for the development and optimization of catalytic processes involving this compound.
References
A Comparative Guide to the Validation of Diketene Reaction Products: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This is particularly true when working with versatile reagents like diketene, which can undergo various reactions to yield a diverse range of products.[1][2][3] While single-crystal X-ray crystallography stands as the definitive method for elucidating three-dimensional molecular structures, a comprehensive validation strategy often involves complementary spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural validation of this compound reaction products, supported by experimental data and protocols.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine bond lengths, bond angles, and the absolute configuration of a molecule, offering unequivocal structural proof.[5][6]
Experimental Protocol for Single-Crystal X-ray Diffraction
A typical workflow for the X-ray crystallographic analysis of a small organic molecule, such as a this compound derivative, involves the following key steps:
-
Crystal Growth (Crystallization): This is often the most challenging step.[5] High-purity material is dissolved in a suitable solvent to create a saturated or nearly saturated solution.[7] Crystals are then grown by slow evaporation of the solvent, slow cooling of the solution, or vapor/liquid diffusion.[4][7] The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant imperfections.[5]
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer. For air-sensitive compounds, this is often done under a layer of paratone oil.[4] The crystal is then placed in an intense, monochromatic X-ray beam and rotated.[4][5] The diffraction pattern, consisting of a series of reflections (spots), is recorded on a detector.[6]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and crystal system.[6] Mathematical methods, such as direct methods, are then employed to solve the "phase problem" and generate an initial electron density map.[5][6] This map is used to build an initial molecular model, which is then refined against the experimental data to yield the final, precise atomic positions.[5]
Data Presentation: Quantitative Structural Data
The primary output of an X-ray crystallography experiment is a detailed three-dimensional model of the molecule. The quantitative data derived from this model is highly precise.
Table 1: Representative Quantitative Data from X-ray Crystallography for a Hypothetical this compound-Aniline Adduct.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1=O1 | 1.210(2) |
| C2-N1 | 1.355(3) |
| C3-C4 | 1.521(4) |
| C4=O2 | 1.205(2) |
| Bond Angles (°) | |
| O1-C1-C2 | 121.5(2) |
| C1-C2-N1 | 125.8(3) |
| C2-C3-C4 | 110.2(2) |
| Torsion Angles (°) | |
| O1-C1-C2-N1 | 178.5(3) |
| C1-C2-C3-C4 | -65.4(4) |
Note: The numbers in parentheses represent the estimated standard deviation on the last digit.
Visualization of the Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. This compound | chemical compound | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
diketene as a more sustainable alternative to other reagents
In the drive towards greener and more sustainable chemical manufacturing, the choice of reagents plays a pivotal role. For researchers, scientists, and drug development professionals, balancing reaction efficiency, cost, and environmental impact is a critical challenge. This guide provides an objective comparison of diketene with alternative reagents in key chemical transformations, supported by experimental data and protocols. This compound emerges as a versatile and sustainable building block, offering significant advantages in terms of atom economy, safety, and waste reduction.
Acetoacetylation: A Case for Superior Atom Economy
Acetoacetylation, the introduction of an acetoacetyl group, is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and pigments. While several methods exist for this reaction, the use of this compound offers a compelling case for sustainability.
Comparison of Acetoacetylation Reagents
| Metric | This compound | Acetic Anhydride | Claisen Condensation (Ethyl Acetate) |
| Atom Economy | 100% (theoretical) | ~75% | ~74% |
| Byproducts | None (in ideal reaction) | Acetic acid | Ethanol (B145695) |
| Reaction Conditions | Mild, often catalyst-free | Requires catalyst, heating | Requires strong base, heating |
| E-Factor (estimated) | Low | Moderate | Moderate |
| PMI (estimated) | Low | Moderate | Moderate |
| Safety Considerations | Lachrymatory, reactive | Corrosive | Flammable solvent, strong base |
A Safer Alternative to Hazardous Reagents: Phosgene (B1210022) and Isocyanates
Phosgene and isocyanates are highly reactive and widely used chemical intermediates, but they are also extremely toxic and hazardous.[1] The development of phosgene-free synthetic routes is a critical goal in green chemistry. This compound provides a safer and more sustainable pathway to valuable intermediates, such as pyrazolones, without the need for these hazardous reagents.
Synthesis of Pyrazolones: this compound vs. Traditional Routes
Pyrazolones are a class of heterocyclic compounds with important applications as dyes, pigments, and pharmaceuticals. The traditional synthesis of pyrazolones often involves the condensation of a hydrazine (B178648) with a β-ketoester. While this method is effective, the synthesis of the β-ketoester intermediate can be inefficient. This compound offers a highly efficient and atom-economical route to the necessary acetoacetyl intermediate.
For instance, the reaction of this compound with an aniline (B41778) derivative produces an acetoacetanilide, which can then be cyclized with a hydrazine to form a pyrazolone (B3327878). This pathway avoids the use of more hazardous reagents that might be involved in alternative syntheses of the β-ketoester.
Experimental Protocols
Acetoacetylation of Ethanol using this compound
Objective: To synthesize ethyl acetoacetate (B1235776) from this compound and ethanol.
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.2 eq)
-
(Optional) Acid catalyst (e.g., sulfuric acid, a few drops)
Procedure:
-
To a reaction flask containing ethanol, slowly add this compound while maintaining the temperature between 20-30°C. The reaction is exothermic.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
(Optional) If the reaction is slow, a catalytic amount of a non-nucleophilic acid can be added.
-
The resulting ethyl acetoacetate can be purified by vacuum distillation.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Objective: To synthesize a pyrazolone derivative from ethyl acetoacetate and phenylhydrazine (B124118).
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve ethyl acetoacetate and phenylhydrazine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 1-phenyl-3-methyl-5-pyrazolone.[2][3][4][5]
Visualizing the Pathways
Acetoacetylation Reaction Pathway
Caption: Reaction of this compound and ethanol.
Pyrazolone Synthesis Workflow
Caption: Pyrazolone synthesis from this compound.
The Bigger Picture: Sustainable Production of this compound
The sustainability of a reagent is not only determined by its performance in a reaction but also by its own production process. This compound is commercially produced via the dimerization of ketene, which is generated by the pyrolysis of acetic acid.[6] Modern industrial processes for this compound production are being optimized for clean production, with a focus on recycling and waste minimization.[2][7] For instance, unreacted acetic acid can be recovered and recycled, and byproducts can be used as fuel, contributing to a more circular and sustainable manufacturing process.[2]
Caption: Industrial production of this compound.
Conclusion
This compound stands out as a more sustainable alternative to many conventional reagents in organic synthesis. Its high atom economy in acetoacetylation reactions and its role in enabling phosgene-free synthetic routes offer significant advantages in reducing waste and improving safety. As the chemical industry continues to embrace the principles of green chemistry, the adoption of versatile and efficient building blocks like this compound will be crucial in developing more sustainable processes for the production of essential chemicals and pharmaceuticals.
References
- 1. ionike.com [ionike.com]
- 2. CN104402670A - Clean production method of this compound - Google Patents [patents.google.com]
- 3. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetics of Diketene Reactions with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of diketene with a range of common nucleophiles, including water, alcohols, and amines. Understanding the rate and mechanism of these reactions is crucial for optimizing synthetic routes, controlling product distribution, and ensuring the safety and efficacy of pharmaceutical manufacturing processes where this compound is a key intermediate.
Executive Summary
This compound is a highly reactive and versatile reagent widely employed in the chemical and pharmaceutical industries for the synthesis of acetoacetate (B1235776) derivatives. Its reactivity stems from the strained four-membered lactone ring, making it susceptible to nucleophilic attack. The rate of reaction with this compound is significantly influenced by the nucleophilicity of the attacking species, steric factors, and the reaction conditions. This guide summarizes the available quantitative kinetic data, outlines the experimental methodologies for their determination, and provides a visual representation of the underlying reaction pathways.
Comparative Kinetic Data
The following tables summarize the reported kinetic parameters for the reaction of this compound with various nucleophiles. The data highlights the significant differences in reaction rates, with amines generally reacting much faster than alcohols or water.
Table 1: Rate Constants for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Water (neutral hydrolysis) | Water/Dioxane mixtures | 25 | Varies with solvent composition | [1] |
| 4-(p-nitrobenzyl)pyridine (NBP) | Water/Dioxane mixtures | 25 | Significantly faster than hydrolysis | [2][3][4][5] |
Reaction Mechanisms and Pathways
The reaction of this compound with nucleophiles primarily proceeds via two main pathways, depending on the nature of the nucleophile:
-
Acetoacetylation: This is the most common pathway, where the nucleophile attacks the carbonyl group of the β-lactone ring. This leads to ring-opening and the formation of an acetoacetate derivative (an ester in the case of an alcohol, or an amide in the case of an amine). This reaction is essentially an acyl substitution.
-
Reaction at the Exocyclic Double Bond: Under certain conditions, particularly with soft nucleophiles, addition to the exocyclic double bond can occur. However, for the nucleophiles discussed in this guide, acetoacetylation is the predominant pathway.
The general mechanism for acetoacetylation is a two-step process involving a tetrahedral intermediate.
Caption: General reaction pathway for the acetoacetylation of nucleophiles by this compound.
Experimental Protocols
The kinetic data presented in this guide are typically determined using spectrophotometric methods. A common approach involves monitoring the change in absorbance of a reactant or product over time.
General Experimental Protocol for Kinetic Measurements:
-
Reagent Preparation: Solutions of this compound and the nucleophile of known concentrations are prepared in a suitable solvent (e.g., acetonitrile, dioxane, or aqueous buffers). The solvent should be inert to the reactants and transparent in the spectral region of interest.
-
Instrumentation: A UV-Vis spectrophotometer, often equipped with a stopped-flow apparatus for rapid mixing and data acquisition, is used.[5] The temperature of the reaction cell is precisely controlled using a thermostatted cell holder.
-
Kinetic Run:
-
Equal volumes of the this compound and nucleophile solutions are rapidly mixed in the spectrophotometer cell.
-
The change in absorbance at a specific wavelength (pre-determined from the absorption spectra of the reactants and products) is recorded as a function of time.
-
For reactions with half-lives in the millisecond to second range, a stopped-flow technique is essential.[5]
-
-
Data Analysis:
-
The reaction is typically performed under pseudo-first-order conditions, with a large excess of the nucleophile.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant (k) is then obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Factors Influencing Reaction Kinetics
-
Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the attacking atom. Amines, being more nucleophilic than alcohols, react significantly faster. Within a series of amines or alcohols, more basic and less sterically hindered nucleophiles will generally react faster.
-
Steric Hindrance: Increased steric bulk on the nucleophile will decrease the rate of reaction by hindering the approach to the electrophilic carbonyl carbon of this compound.
-
Solvent: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.
-
Temperature: As with most chemical reactions, the rate of reaction of this compound with nucleophiles increases with temperature. The activation energy (Ea) provides a quantitative measure of this temperature dependence.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical reactivity and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chemical reactivity and biological activity of this compound. | Semantic Scholar [semanticscholar.org]
Diketene in Organic Synthesis: A Comparative Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Diketene is a versatile and highly reactive reagent that serves as a cornerstone in modern organic synthesis. Its utility stems from its ability to readily undergo ring-opening reactions with a variety of nucleophiles, providing an efficient route to acetoacetylated compounds and a diverse array of heterocyclic systems. This guide offers a comparative overview of this compound's primary applications, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to assist researchers in leveraging this powerful synthetic tool.
Acetoacetylation of Alcohols and Amines: A Comparative Analysis
This compound is an excellent reagent for the acetoacetylation of alcohols and amines, forming acetoacetic esters and amides, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, pigments, and other fine chemicals.[1][2]
Comparison of Acetoacetylation Methods
The following table summarizes the yields of acetoacetylation reactions using this compound under various conditions, and provides a comparison with the use of ethyl acetoacetate (B1235776), a common alternative.
| Nucleophile | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | This compound | Sulfuric acid | 125 | 6 | 95 | [3] |
| Ethanol | Ethyl Acetate | Sodium Ethoxide | Reflux | 1.5 | 28-29 | [4] |
| Isopropanol | This compound | Sulfuric acid | 125 | - | 91 | [5] |
| Methanol (B129727) | This compound | Sulfuric acid | 125 | - | 94 | [5] |
| 2,5-dichloroaniline (B50420) | This compound | Benzene (B151609) (reflux) | ~80 | 2 | 87.8 | US2152787A |
| o-anisidine | This compound | Toluene (reflux) | ~111 | - | 87 | US2152787A |
| m-phenylenediamine | This compound | Acetone (B3395972) (reflux) | ~56 | - | 92.5 | US2152787A |
| Dimethylamine | This compound acetone adduct | Toluene | Reflux | 12 | High (not specified) | [1] |
Key Observations:
-
This compound generally provides higher yields for the synthesis of acetoacetic esters compared to the Claisen condensation of ethyl acetate.[3][4]
-
The reaction of this compound with alcohols can be efficiently catalyzed by acids like sulfuric acid at elevated temperatures.[5]
-
Acetoacetylation of anilines with this compound proceeds in high yields in refluxing aromatic solvents.
-
This compound is also highly effective for the diacetoacetylation of diamines.
Experimental Protocols
Synthesis of Ethyl Acetoacetate from this compound and Ethanol [3]
-
To 150 moles of absolute ethanol, add 80 moles of concentrated sulfuric acid.
-
Heat the mixture to 85°C.
-
Add 100 moles of this compound dropwise while stirring.
-
Maintain the reaction temperature at 125°C for 6 hours.
-
After the reaction is complete, obtain the ethyl acetoacetate solution by distillation under reduced pressure.
Synthesis of 2,5-dichloroacetoacetanilide from this compound and 2,5-dichloroaniline
-
Prepare a refluxing solution of 60 grams of 2,5-dichloroaniline in 200 cc of benzene.
-
Slowly add 33 grams of this compound to the solution over a period of one hour.
-
Continue refluxing for an additional hour.
-
Distill off 75 cc of benzene and cool the reaction mixture to 20°C.
-
Filter the separated product, wash with petroleum ether, and dry to yield 2,5-dichloroacetoacetanilide.
Synthesis of Heterocycles: A Gateway to Bioactive Molecules
This compound is a powerful building block for the synthesis of a wide variety of nitrogen-containing heterocycles, many of which are scaffolds for medicinally important compounds.[1]
Pyrazolone Synthesis: this compound vs. Ethyl Acetoacetate
Pyrazolones are a class of compounds with analgesic, anti-inflammatory, and antipyretic properties. They are commonly synthesized by the condensation of a β-ketoester with a hydrazine (B178648) derivative. The following table compares the synthesis of 1-phenyl-3-methyl-5-pyrazolone (a precursor to the drug Edaravone) using this compound and ethyl acetoacetate.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylhydrazine | - | - | - | 93 | [6] |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Reflux | 10 | 74 | [7] |
| Ethyl Acetoacetate | Phenylhydrazine | Methanol | 45-50 | 2 | High (not specified) | [8] |
Key Observations:
-
This compound offers a high-yielding route to 1-phenyl-3-methyl-5-pyrazolone.[6]
-
While ethyl acetoacetate is also a common starting material, the yields can be variable depending on the reaction conditions.[7][8]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine[8]
-
In a 500ml three-necked flask, add 80ml of methanol and 54.1 grams (0.5mol) of phenylhydrazine.
-
Stir the mixture and add concentrated hydrochloric acid to adjust the pH to 5.9.
-
Heat the solution to 45°C.
-
Over a period of 110 minutes, dropwise add 78.1 grams (0.6mol) of methyl acetoacetate, maintaining the reaction temperature at 45-50°C.
-
After the addition is complete, continue to reflux the reaction solution for 2 hours.
-
Distill off the methanol and adjust the pH to neutral.
-
Stir and reflux the reaction solution for an additional 1-3 hours at 60-80°C.
-
Cool the reaction solution to allow for crystal separation and filter to obtain the crude product.
-
Recrystallize the crude product from hot methanol to obtain the finished product.
Multicomponent Reactions for Dihydropyridine and Dihydropyrimidinone Synthesis
This compound is an ideal substrate for multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. These reactions are particularly useful for generating libraries of compounds for drug discovery.
| Reaction Type | Reactants | Catalyst/Solvent | Yield (%) | Reference |
| Dihydropyridine Synthesis | This compound, Primary Amines, Malononitrile, Benzaldehydes | Chloroform | 74-93 | [9] |
| Dihydropyridone Synthesis | Ethyl Acetoacetate, Cyanoacetamide, Aryl Aldehydes, Ammonium Acetate | Pyridine/Ethanol (reflux) | 54-68 | [10] |
| Dihydropyrimidinone Synthesis | β-keto ester, Aldehyde, Urea (B33335)/Thiourea | CuSO₄·5H₂O (solvent-free) | 70-85 | [11] |
| Dihydropyrimidinone Synthesis | Aldehyde, Ethyl Acetoacetate, Urea | pH 5 | 79-92 |
Key Observations:
-
This compound-based MCRs provide an efficient route to densely functionalized 1,4-dihydropyridines in good to excellent yields.[9]
-
The Biginelli reaction and related MCRs using β-ketoesters like ethyl acetoacetate are widely used for the synthesis of dihydropyridones and dihydropyrimidinones with moderate to high yields.[10][11]
-
Solvent-free conditions and the use of catalysts can significantly improve the efficiency of these multicomponent reactions.[11]
Uracil (B121893) Synthesis
This compound provides a direct route to 4-methyluracil, a key component of thymine, through its reaction with urea.
Experimental Protocol: Synthesis of 4-Methyluracil from this compound and Urea
-
To a suspension of 17.8 grams of urea in 75 c.c. of dioxan, add 24.9 grams of this compound.
-
Heat the mixture under reflux for 12 hours, during which carbon dioxide will be evolved.
-
Filter the reaction mixture and wash the precipitate with dioxan.
-
Air-dry the yellow crystalline material at room temperature.
-
Extract the material with cold water to remove any unreacted urea.
-
The residue consists of 4-methyluracil, which can be further purified by recrystallization from hot water.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and synthetic workflows involving this compound.
Caption: General mechanism of nucleophilic acetoacetylation using this compound.
Caption: Synthesis of 1-phenyl-3-methyl-5-pyrazolone from this compound.
Caption: Workflow for the multicomponent synthesis of 1,4-dihydropyridines.
Conclusion
This compound's high reactivity and versatility make it an indispensable tool in organic synthesis. It offers efficient and often high-yielding pathways to acetoacetylated compounds and a wide range of heterocyclic structures. While alternatives like ethyl acetoacetate are viable for many transformations, this compound frequently provides superior yields and can be employed in a broader scope of reactions, including powerful multicomponent strategies. For researchers in pharmaceuticals, materials science, and fine chemicals, a thorough understanding of this compound's applications and a comparative knowledge of its performance against other reagents are crucial for the development of innovative and efficient synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sketchviz.com [sketchviz.com]
- 6. 1,2-Dihydropyrimidine Synthesis via Titanium-Mediated Multicomponent Coupling of Alkynes, Nitriles, and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 11. US2138756A - 4-methyl uracil and homologues thereof - Google Patents [patents.google.com]
evaluating the cost-effectiveness of diketene in industrial processes
A comparative guide for researchers, scientists, and drug development professionals on the performance and economic viability of diketene versus its alternatives in key industrial applications.
This compound, a highly reactive organic compound, serves as a versatile and pivotal intermediate in a multitude of industrial processes, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of pigments and the sizing of paper. Its cost-effectiveness, however, is a subject of continuous evaluation, hinging on factors such as raw material costs, reaction efficiency, and the handling of this highly reactive substance. This guide provides an objective comparison of this compound's performance against common alternatives, supported by available data and experimental insights, to aid in informed decision-making for industrial applications.
Acetoacetylation: The Core of this compound's Industrial Value
The primary industrial application of this compound is as an acetoacetylating agent, where it introduces an acetoacetyl group (CH₃C(O)CH₂C(O)-) into a molecule. This reaction is fundamental to the production of a wide array of valuable downstream products.
Comparison with Ethyl Acetoacetate (B1235776)
Ethyl acetoacetate (EAA) is a traditional alternative to this compound for acetoacetylation. The key distinction lies in the reaction byproduct. The reaction of this compound with alcohols or amines is highly atom-economical, theoretically yielding 100% of the desired product with no byproducts. In contrast, the use of ethyl acetoacetate for the same transformation produces ethanol (B145695) as a byproduct, which must be removed, often adding to the process cost and complexity.
| Parameter | This compound | Ethyl Acetoacetate (EAA) |
| Reaction Type | Addition | Transesterification / Amidation |
| Byproducts | None (in ideal reaction) | Ethanol |
| Atom Economy | 100% (theoretical)[1] | ~73.8% (for ethyl acetate (B1210297) Claisen condensation synthesis)[1] |
| Reaction Conditions | Often milder, can be performed at lower temperatures | Typically requires higher temperatures and longer reaction times |
| Raw Material Cost | Can be volatile, linked to acetic acid prices[2] | Generally stable |
| Handling | Highly reactive, requires specialized handling and storage[3][4] | Less hazardous, easier to handle |
Experimental Protocol: Synthesis of Acetoacetanilide from this compound
A common industrial process involves the reaction of this compound with an aromatic amine, such as aniline (B41778), to produce an acetoacetanilide. These compounds are crucial intermediates for azo pigments.[5]
-
Reaction: Aniline is dissolved in a suitable solvent (e.g., toluene).
-
Addition: this compound is added dropwise to the aniline solution while maintaining a controlled temperature, typically between 20-40°C. The reaction is exothermic and requires cooling.
-
Completion: The reaction is typically rapid and goes to completion within a short period.
-
Isolation: The product, acetoacetanilide, often precipitates from the solution and can be isolated by filtration.
Comparison with 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (this compound-Acetone Adduct)
2,2,6-Trimethyl-4H-1,3-dioxin-4-one, a this compound-acetone adduct, is presented as a safer and more convenient alternative to this compound.[6] It serves as a stable, liquid source of this compound, which can be generated in situ by heating.
| Parameter | This compound | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one |
| Reactivity | High, can lead to side reactions if not controlled | Lower, acts as a controlled source of this compound |
| Handling | Lachrymatory, requires specialized handling and storage[3][4] | Non-lachrymatory, more stable for storage and handling[6] |
| Reaction Conditions | Direct reaction, often at lower temperatures | Requires heating to generate this compound in situ (typically >100°C)[6] |
| Yield | High, but can be affected by polymerization side reactions | Generally high, with potentially fewer side reactions[6] |
| Cost | Generally lower raw material cost | Higher initial cost due to additional synthesis step |
Application in Pharmaceuticals: Synthesis of Pyrazolone (B3327878) Derivatives
Pyrazolone derivatives are a significant class of compounds with various pharmaceutical applications, including analgesic and anti-inflammatory drugs.[7] A common synthetic route involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. This compound is a key precursor for producing these β-ketoesters, such as ethyl acetoacetate.
The classical Knorr synthesis for pyrazolones involves the reaction of a β-ketoester with a hydrazine.[7] By using this compound, manufacturers can first synthesize the required β-ketoester in-house, offering greater control over the supply chain and potentially lower costs compared to purchasing the intermediate.
Application in the Paper Industry: Alkyl Ketene (B1206846) Dimer (AKD) Sizing
This compound is the precursor for alkyl ketene dimers (AKDs), which are widely used as sizing agents in the paper industry to impart water resistance.[5] AKDs are valued for their effectiveness in neutral to alkaline papermaking conditions.
Comparison with Rosin (B192284) and Alkenyl Succinic Anhydride (ASA)
| Sizing Agent | Operating pH | Curing Speed | Stability | Key Advantages | Key Disadvantages |
| AKD | Neutral/Alkaline | Moderate | Good | Lower dosage, durable sizing, good for long-term use[8][9] | Higher initial unit cost than rosin[9] |
| Rosin | Acidic | Fast | Good | Lower initial cost[8] | Machine corrosion, paper yellowing, limited to acidic systems[8] |
| ASA | Neutral/Alkaline | Very Fast | Low (hydrolyzes quickly) | Rapid sizing, good for high-speed machines[10] | Requires on-site emulsification, shorter shelf life[8] |
The use of AKD in neutral or alkaline papermaking processes offers significant advantages over traditional acidic rosin sizing, including reduced corrosion of equipment and the ability to use calcium carbonate as a filler.[9] While ASA also operates in this pH range and offers faster curing, its instability presents handling challenges.[8] The overall cost-effectiveness of AKD stems from its lower dosage requirements and the operational efficiencies gained from neutral/alkaline papermaking.[9][11]
Experimental Protocol: Paper Sizing with AKD Emulsion
-
Pulp Preparation: A pulp slurry is prepared to the desired consistency.
-
AKD Emulsion Addition: A stabilized cationic emulsion of AKD is added to the pulp slurry. The dosage is typically low, around 0.1-0.2% based on the dry weight of the pulp.
-
Retention Aid: A retention aid is often added to ensure the AKD particles are retained on the paper fibers.
-
Sheet Formation: The paper sheet is formed on a wire mesh.
-
Drying and Curing: The sheet is dried and heated to a specific temperature to facilitate the reaction between the AKD and the cellulose (B213188) fibers, creating a hydrophobic surface.
Safety and Handling Considerations
This compound is a highly reactive and hazardous chemical that requires stringent safety protocols for industrial use. It is flammable, toxic, and a lachrymator.[3][4] Industrial processes using this compound must be conducted in closed systems with adequate ventilation and explosion-proof equipment.[3] The high reactivity also means that this compound is prone to polymerization, which can be violent. Therefore, it is often stabilized for storage and transport. The significant safety and handling requirements contribute to the operational costs associated with using this compound.
Conclusion
The cost-effectiveness of this compound in industrial processes is a multifaceted issue. Its high reactivity and 100% theoretical atom economy in acetoacetylation reactions make it a highly efficient raw material, minimizing waste and maximizing the conversion of starting materials to the desired product. In the paper industry, its derivative, AKD, offers long-term cost benefits through lower dosage requirements and compatibility with modern, less corrosive papermaking processes.
However, the economic advantages of this compound must be weighed against its significant handling and safety challenges. The need for specialized equipment and stringent safety protocols adds to the operational costs. For some applications, safer and more stable alternatives like the this compound-acetone adduct may be preferred, despite a higher initial raw material cost.
Ultimately, the decision to use this compound or its alternatives will depend on a thorough evaluation of the specific industrial process, including the scale of production, the value of the final product, and the company's capacity to manage the associated safety and handling requirements. For many large-scale industrial applications, the inherent efficiency of this compound chemistry continues to make it a cost-effective and indispensable intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Derivatives Market | Industry Trends, Growth, & Forecast, 2034 [prismaneconsulting.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Buy 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | 5394-63-8 [smolecule.com]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Why Alkyl Ketene Dimer (AKD) is the Preferred Sizing Agent for Paper Mills › Best Chemical Supplier in Southeast Asia [mffchem.com]
- 10. How AKD and ASA Sizing Agents Improve Water Resistance in Modern Papermaking - AMAZON [amazon-chem.cn]
- 11. fobsourcify.com [fobsourcify.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Diketene
This document provides critical safety, handling, and disposal information for laboratory professionals working with diketene. Adherence to these guidelines is essential for ensuring personal safety and operational integrity. This compound is a highly reactive, flammable, and toxic liquid that poses significant health risks upon exposure.[1][2]
Priority Hazard Assessment
This compound presents multiple hazards requiring stringent safety controls:
-
High Flammability: this compound is a flammable liquid with a flash point of 33°C, forming explosive vapor-air mixtures.[3][4] Vapors can travel to an ignition source and flash back.[1]
-
Extreme Toxicity: It is classified as a poison inhalation hazard and may be fatal if inhaled.[1][2][5]
-
Severe Irritation and Burns: Direct contact can cause severe irritation and burns to the skin and eyes, with the potential for lasting eye damage.[1][2] Inhalation irritates the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[1][3]
-
Reactivity and Polymerization: It reacts violently with water and can undergo hazardous polymerization when exposed to heat, acids, alkalis, or amines.[1][3]
Exposure Limits and Guidelines
While no official occupational exposure limits have been established by OSHA or NIOSH, other organizations have provided emergency response guidelines.[1] These values underscore the need for stringent engineering controls and personal protective equipment to minimize any potential exposure.
| Parameter | Value | Exposure Duration | Issuing Organization | Notes |
| IDLH (Immediately Dangerous to Life or Health) | 7.6 ppm | 30 minutes | CDC/NIOSH | Based on animal lethality data, this value represents an exposure that is likely to cause death or immediate or delayed permanent adverse health effects.[6] |
| AEGL-3 (Acute Exposure Guideline Level 3) | 3 ppm | 60 minutes | U.S. EPA | The airborne concentration above which it is predicted that the general population could experience life-threatening health effects or death.[7] |
| AEGL-2 (Acute Exposure Guideline Level 2) | 1 ppm | 60 minutes | U.S. EPA | The airborne concentration above which it is predicted that the general population could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape.[7] |
| ERPG-3 (Emergency Response Planning Guideline 3) | 20 ppm | 60 minutes | AIHA | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing life-threatening health effects.[4] |
| ERPG-2 (Emergency Response Planning Guideline 2) | 5 ppm | 60 minutes | AIHA | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing irreversible or other serious health effects or symptoms which could impair an individual's ability to take protective action.[4] |
| ERPG-1 (Emergency Response Planning Guideline 1) | 1 ppm | 60 minutes | AIHA | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing other than mild transient adverse health effects or perceiving a clearly defined, objectionable odor.[4] |
Operational Plan: Handling and Storage
A systematic approach is mandatory for handling this compound. The following workflow outlines the required engineering controls, personal protective equipment, and procedural steps.
Experimental Protocol: Step-by-Step Guidance
1. Engineering and Administrative Controls (Pre-Handling)
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with sufficient local exhaust ventilation.[1]
-
Emergency Equipment: Ensure immediate access to a fully functional emergency shower and eyewash station.[1]
-
Ignition Sources: Prohibit all sources of ignition, including open flames, sparks, and hot surfaces, from the handling area.[1][2][3] Use only explosion-proof electrical equipment and non-sparking tools.[2][3]
-
Training: Personnel must be thoroughly trained on the hazards of this compound and the proper handling and emergency procedures before commencing work.[1]
2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound. Workplace controls are always preferable to relying solely on PPE.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Indirect-vent, splash and impact-resistant chemical goggles combined with a full-face shield.[1][8][9] | Protects against severe eye irritation and chemical burns from splashes.[1] |
| Hand Protection | Chemical-resistant gloves.[8][9] | Prevents skin contact, which can cause severe irritation and burns.[1] The specific glove material should be selected based on the manufacturer's resistance data for this compound.[1] |
| Body Protection | Chemical-resistant suit or apron, footwear, and headgear as appropriate.[1][8] | Protects against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | For routine use with proper engineering controls: An air-purifying full-face respirator with multi-purpose combination (US) or ABEK (EU) cartridges may be used.[8][9] For potential overexposure or failure of engineering controls: A MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[1][8][10] | Protects against inhalation of toxic vapors, which can be fatal.[1][5] |
3. Storage Protocol
-
Temperature: Store containers in a cool, dry, well-ventilated, and fireproof area, preferably in a refrigerator at temperatures between 2°C and 8°C.[11]
-
Containers: Keep in tightly closed, properly labeled containers.[1][8] Ground and bond all metal containers during transfer to prevent static discharge.[1][10]
-
Incompatibilities: Segregate from incompatible materials, including strong acids, strong bases, oxidizing agents, alcohols, amines, and especially water.[1][11]
Disposal and Emergency Plan
Spill Response Protocol
-
Evacuate: Immediately evacuate all personnel not wearing appropriate protective equipment from the spill area.[1] Isolate the area for at least 50 meters (150 feet) in all directions.[7]
-
Eliminate Ignition Sources: Remove all heat and ignition sources from the vicinity.[1][7]
-
Contain Spill: Stop the leak if it can be done without risk.[7]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as activated charcoal, sand, or earth.[1][2][7] Do not use combustible materials like sawdust. Avoid direct contact with water.[2]
-
Collect: Use clean, non-sparking tools to collect the absorbed material and place it into sealable, labeled containers for disposal.[1][7]
-
Ventilate and Clean: Ventilate the area thoroughly and wash the spill site after the material has been completely removed.[1]
Waste Disposal Plan
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.[1]
-
Procedure: Dispose of waste in sealed, properly labeled containers.[2] Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all federal, state, and local regulations.[2] Burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[8] Do not dispose of this compound into sewers, as this can create an explosion hazard.[1]
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
- 6. cdc.gov [cdc.gov]
- 7. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nextsds.com [nextsds.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound(674-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. What are the storage requirements for this compound as per technical standards.. [askfilo.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
